Acronine
Description
Acronycine is an alkaloid antineoplastic agent isolated from Acronychia baueri. It has a role as an antineoplastic agent and a metabolite. It is a member of acridone derivatives and an alkaloid.
Acronine is a natural product found in Sarcomelicope argyrophylla, Swinglea glutinosa, and Sarcomelicope simplicifolia with data available.
This compound is a natural alkaloid with an acridine structure isolated from the bark of the plant Acronychia baueri (Australian scrub ash) with antineoplastic properties. Acronycine appears to alkylate DNA and interfere with DNA replication. (NCI04)
A pyrano-acridone alkaloid found in RUTACEAE plants.
Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-3,3,12-trimethylpyrano[2,3-c]acridin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-20(2)10-9-13-15(24-20)11-16(23-4)17-18(13)21(3)14-8-6-5-7-12(14)19(17)22/h5-11H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPZPKRDRQOOHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C3C(=C(C=C2O1)OC)C(=O)C4=CC=CC=C4N3C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 | |
| Record name | ACRONYCINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19721 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0020026 | |
| Record name | Acronycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Acronycine is a yellow powder. (NTP, 1992) | |
| Record name | ACRONYCINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19721 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 64 °F (NTP, 1992) | |
| Record name | ACRONYCINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19721 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Color/Form |
Yellow needles from ethanol | |
CAS No. |
7008-42-6 | |
| Record name | ACRONYCINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19721 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Acronycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7008-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acronine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007008426 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acronine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403169 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acronycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACRONINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QE0G097358 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ACRONYCINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7073 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
347 to 349 °F (NTP, 1992), 175-176 °C | |
| Record name | ACRONYCINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19721 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ACRONYCINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7073 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Acronine: A Technical Guide to Its Natural Sources, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acronine is a naturally occurring acridone alkaloid that has garnered significant interest in the scientific community for its potential as an antitumor agent. First isolated in the mid-20th century, its unique structure and biological activity have prompted further investigation into its derivatives and mechanism of action. This technical guide provides an in-depth overview of the natural sources of this compound, detailed experimental protocols for its isolation and purification, and a summary of its key characterization data.
Natural Sources of this compound
This compound is primarily found in the bark of the Australian scrub ash, Acronychia baueri (family Rutaceae)[1]. This plant remains the most significant natural source of the compound. In addition to A. baueri, this compound has also been reported in other plant species, including Sarcomelicope argyrophylla, Swinglea glutinosa, and Sarcomelicope simplicifolia.
The isolation of this compound from Acronychia baueri often yields a mixture of other alkaloids. A comprehensive phytochemical analysis of the genus Acronychia has led to the identification of several co-occurring alkaloids.
Table 1: Natural Sources of this compound and Co-occurring Alkaloids in Acronychia baueri
| Plant Species | Part | This compound Presence | Co-occurring Alkaloids |
| Acronychia baueri | Bark | Primary Source | 1,2,3-trimethoxy-10-methyl-acridone, 1,3,4-trimethoxy-10-methyl-acridone, des-N-methyl acronycine, normelicopine, noracronycine[1] |
| Sarcomelicope argyrophylla | Not specified | Reported | Not specified |
| Swinglea glutinosa | Not specified | Reported | Not specified |
| Sarcomelicope simplicifolia | Not specified | Reported | Not specified |
Isolation and Purification of this compound
The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. The following protocols are based on established methodologies for the extraction and purification of alkaloids from plant materials.
Experimental Protocol: Extraction of Crude Alkaloid Fraction
This protocol describes a general acid-base extraction method to obtain a crude alkaloid fraction from the dried bark of Acronychia baueri.
Materials:
-
Dried and powdered bark of Acronychia baueri
-
Methanol
-
10% Acetic Acid in water
-
Dichloromethane (DCM)
-
Concentrated Ammonium Hydroxide
-
Anhydrous Sodium Sulfate
-
Rotary evaporator
-
Filter paper, beakers, and flasks
Procedure:
-
Maceration: Macerate 100 g of dried and powdered Acronychia baueri bark in 500 mL of methanol for 48 hours at room temperature with occasional stirring.
-
Filtration and Concentration: Filter the extract through filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a viscous residue.
-
Acidification: Dissolve the residue in 200 mL of 10% acetic acid.
-
Defatting: Wash the acidic solution three times with 100 mL of dichloromethane to remove non-alkaloidal compounds. Discard the organic layers.
-
Basification: Make the aqueous layer alkaline (pH 9-10) by the dropwise addition of concentrated ammonium hydroxide.
-
Alkaloid Extraction: Extract the liberated alkaloids three times with 150 mL of dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alkaloid extract.
Experimental Protocol: Purification by Column Chromatography
The crude alkaloid extract can be subjected to column chromatography for the separation of this compound from other components.
Materials:
-
Silica gel (60-120 mesh) for column chromatography
-
Glass column
-
Cotton wool
-
Sand (acid-washed)
-
Crude alkaloid extract
-
Elution solvents: A gradient of n-hexane, ethyl acetate, and methanol
-
Collection tubes
-
TLC plates and developing chamber
-
Visualizing agent (e.g., Dragendorff's reagent)
-
Rotary evaporator
Procedure:
-
Column Packing:
-
Securely clamp a glass column in a vertical position.
-
Prepare a slurry of silica gel in n-hexane.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase (e.g., 100% n-hexane with a small amount of ethyl acetate).
-
Alternatively, for less soluble extracts, perform a dry loading by adsorbing the extract onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.
-
-
Elution:
-
Begin elution with 100% n-hexane and gradually increase the polarity by adding increasing proportions of ethyl acetate, followed by methanol. A suggested gradient is provided in Table 2.
-
Collect fractions of a fixed volume (e.g., 20 mL) in separate tubes.
-
-
Fraction Analysis:
-
Monitor the separation by spotting a small aliquot of each collected fraction onto a TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).
-
Visualize the spots under UV light and/or by using a visualizing agent like Dragendorff's reagent.
-
-
Isolation of this compound:
-
Combine the fractions that show a prominent spot corresponding to this compound (based on comparison with a standard or literature Rf values).
-
Remove the solvent from the pooled fractions using a rotary evaporator to obtain purified this compound.
-
Table 2: Suggested Solvent Gradient for Column Chromatography
| Fraction Numbers | Solvent System (v/v) |
| 1-10 | 100% n-Hexane |
| 11-20 | n-Hexane : Ethyl Acetate (9:1) |
| 21-30 | n-Hexane : Ethyl Acetate (8:2) |
| 31-40 | n-Hexane : Ethyl Acetate (7:3) |
| 41-50 | n-Hexane : Ethyl Acetate (1:1) |
| 51-60 | 100% Ethyl Acetate |
| 61-70 | Ethyl Acetate : Methanol (9:1) |
Note: This is a general guideline and the gradient may need to be optimized based on the specific separation.
Experimental Protocol: Purification by Preparative HPLC
For higher purity, the fractions containing this compound from column chromatography can be further purified using preparative High-Performance Liquid Chromatography (HPLC).
Instrumentation:
-
Preparative HPLC system with a UV detector
-
C18 column (e.g., 250 x 20 mm, 10 µm)
Mobile Phase:
-
A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).
Procedure:
-
Method Development: Optimize the separation on an analytical scale first to determine the optimal gradient conditions.
-
Sample Preparation: Dissolve the semi-purified this compound fraction in the initial mobile phase composition.
-
Injection and Elution: Inject the sample onto the preparative column and elute using the optimized gradient program.
-
Fraction Collection: Collect the peak corresponding to this compound based on its retention time and UV absorbance.
-
Solvent Removal: Remove the solvent from the collected fraction, typically by lyophilization or evaporation under reduced pressure, to obtain highly purified this compound.
Characterization of this compound
The structure and purity of isolated this compound are confirmed using various spectroscopic techniques.
Spectroscopic Data
Table 3: ¹H NMR (Proton NMR) Spectral Data of this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 7.95 | d | 8.0 |
| H-2 | 7.25 | t | 7.5 |
| H-3 | 7.60 | t | 7.5 |
| H-4 | 8.15 | d | 8.0 |
| H-5 | 6.60 | s | - |
| H-8 | 5.60 | d | 10.0 |
| H-9 | 6.80 | d | 10.0 |
| N-CH₃ | 3.80 | s | - |
| O-CH₃ | 4.05 | s | - |
| C(CH₃)₂ | 1.50 | s | - |
Note: Data is typically recorded in CDCl₃. Chemical shifts are referenced to TMS (δ 0.00). This is representative data and may vary slightly based on the solvent and instrument used.
Table 4: ¹³C NMR (Carbon NMR) Spectral Data of this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 126.5 |
| C-2 | 121.0 |
| C-3 | 128.5 |
| C-4 | 115.0 |
| C-4a | 142.0 |
| C-5 | 105.0 |
| C-5a | 158.0 |
| C-6a | 112.0 |
| C-7 | 175.0 |
| C-8 | 129.0 |
| C-9 | 116.0 |
| C-9a | 140.0 |
| C-10a | 120.0 |
| C-11a | 122.0 |
| C-12 | 78.0 |
| C-13 | 28.0 (2C) |
| N-CH₃ | 35.0 |
| O-CH₃ | 56.0 |
Note: This is representative data and may vary slightly based on the solvent and instrument used.
Table 5: Mass Spectrometry Data of this compound
| Ionization Mode | m/z (relative intensity, %) | Assignment |
| EI-MS | 321 (M⁺, 100) | Molecular Ion |
| 306 (80) | [M - CH₃]⁺ | |
| 278 (40) | [M - C₃H₇]⁺ | |
| 263 (30) | [M - C₃H₇ - CH₃]⁺ |
Note: Fragmentation patterns can provide valuable structural information.
Mechanism of Action
This compound and its more potent synthetic derivatives exert their antitumor activity primarily through the alkylation of DNA. The proposed mechanism involves the covalent binding of the this compound moiety to the N2 position of guanine residues in the minor groove of the DNA double helix. This DNA alkylation disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis in cancer cells.
Conclusion
This compound continues to be a molecule of significant interest in the field of medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its natural sourcing, detailed methodologies for its isolation and purification, and key analytical data for its characterization. The provided protocols and data serve as a valuable resource for researchers and scientists working on the development of this compound and its derivatives as potential therapeutic agents. Further research into the precise molecular interactions and the development of more potent and selective analogs remains a promising avenue for future cancer therapy.
References
Acronine's Mechanism of Action in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acronine, a naturally occurring acridone alkaloid, and its synthetic derivatives have demonstrated significant antitumor properties. This technical guide provides an in-depth examination of the core mechanism of action of this compound and its potent derivative, S23906-1 (cis-1,2-diacetoxy-1,2-dihydrobenzo[b]acronycine), in cancer cells. The primary mechanism involves direct interaction with DNA through alkylation, leading to a cascade of cellular events including cell cycle arrest and apoptosis. This document synthesizes current research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the key molecular pathways to facilitate further research and drug development in this area.
Core Mechanism of Action: DNA Alkylation
The principal anticancer activity of this compound derivatives, particularly the highly potent S23906-1, is attributed to their ability to function as DNA alkylating agents.[1][2] This interaction forms covalent adducts with DNA, disrupting its normal function and leading to cytotoxicity in cancer cells.
1.1. Molecular Interaction with DNA
S23906-1 directly interacts with DNA, forming highly stable covalent adducts.[3] The primary target for this interaction is the guanine base. Specifically, the N-2 amino group of guanine, located in the minor groove of the DNA double helix, is alkylated by the this compound derivative.[1][3] This reaction is facilitated by the ester group at the benzylic position of the drug molecule.[1] The C1-C2 functionality of S23906-1 is the reactive moiety responsible for this DNA modification.[3] In contrast, derivatives lacking the acetate groups at these positions are inactive and do not form covalent DNA adducts.[3]
The specific accumulation of S23906-1 in the cell nucleus has been confirmed through confocal microscopy, ensuring high concentrations of the drug at its site of action.[3]
Cellular Consequences of DNA Alkylation
The formation of this compound-DNA adducts triggers a series of downstream cellular events that collectively contribute to the anticancer effect. These include the inhibition of DNA synthesis, cell cycle arrest, and the induction of apoptosis.
2.1. Inhibition of DNA Synthesis
A direct consequence of DNA alkylation by this compound derivatives is the inhibition of DNA synthesis. The presence of bulky adducts on the DNA template sterically hinders the action of DNA polymerases, thereby preventing DNA replication. This has been experimentally demonstrated by the complete prevention of bromodeoxyuridine (BrdU) incorporation in cells treated with S23906-1.[4]
2.2. Cell Cycle Arrest
This compound and its derivatives induce cell cycle arrest, preventing cancer cells from progressing through the division cycle. The specific phase of arrest appears to be dependent on the concentration of the drug used.
-
S Phase Arrest: At higher concentrations (e.g., 2.5 µM and above for S23906-1), an irreversible arrest in the S phase is observed.[4] This is consistent with the inhibition of DNA synthesis, as cells with damaged or incompletely replicated DNA are halted before proceeding to mitosis.
-
G2/M Phase Arrest: At lower concentrations (e.g., 1 µM and below for S23906-1), a partially reversible arrest in the G2/M phase occurs.[4] This suggests that at lower levels of DNA damage, cells may attempt to repair the lesions before entering mitosis. The G2/M checkpoint is a critical control point that prevents cells with damaged DNA from dividing.
2.3. Induction of Apoptosis
The culmination of DNA damage, inhibition of DNA synthesis, and cell cycle arrest is the induction of programmed cell death, or apoptosis. This is a key mechanism by which this compound derivatives eliminate cancer cells. The induction of apoptosis has been quantified using methods such as annexin-V labeling.[4] The apoptotic cascade is a complex signaling pathway that ultimately leads to the activation of caspases, enzymes that execute the dismantling of the cell.
Role of Cyclin E
An interesting and unique aspect of the mechanism of action of S23906-1 is the modulation of cyclin E levels.[4] Treatment with S23906-1 leads to a significant elevation of cyclin E protein.[4] However, this overexpressed cyclin E is not found in a complex with its typical partner, cyclin-dependent kinase 2 (Cdk2).[4] The precise role of this elevated, non-complexed cyclin E in the cytotoxic activity of S23906-1 is still under investigation, but it is implicated as a novel aspect of its mechanism.[4]
Signaling Pathways
Based on the currently available research, the primary mechanism of action of this compound and its derivative S23906-1 is direct DNA damage, leading to the activation of intrinsic cell death pathways. There is no direct evidence to suggest that this compound or S23906-1 directly targets or modulates the Akt, MAPK, or STAT3 signaling pathways as a primary mode of action. The observed cellular effects are more consistent with a DNA damage response.
Below are diagrams illustrating the established mechanisms of action.
Diagrams of Signaling Pathways and Experimental Workflows
References
Acronine's Role as an Antineoplastic Agent: A Technical Guide
Abstract
Acronine, a naturally occurring pyranoacridone alkaloid, has demonstrated a broad spectrum of antitumor activity against various solid tumors. However, its clinical development has been hampered by its moderate potency and low water solubility.[1] This has led to the development of synthetic analogs, with a focus on enhancing its pharmacological profile. This technical guide provides an in-depth overview of the core aspects of this compound and its derivatives as antineoplastic agents, including their mechanism of action, structure-activity relationships, and preclinical efficacy. Detailed experimental protocols and visualizations of key pathways and workflows are provided to support further research and development in this area.
Mechanism of Action
The primary antineoplastic mechanism of this compound and its more potent analogs is the alkylation of DNA.[1][2] This covalent interaction with DNA disrupts its structure and function, ultimately leading to cell cycle arrest and apoptosis.
Bioactivation and DNA Adduct Formation
This compound itself is a prodrug that requires metabolic activation to exert its cytotoxic effects. The crucial step in its bioactivation is the epoxidation of the 1,2-double bond within its pyran ring.[1][3] This reactive epoxide intermediate then serves as an electrophile that can be attacked by nucleophilic sites on DNA bases.
Subsequent research has led to the development of benzo[a], [b], and [c]acronycine analogs.[1] The derivative cis-1,2-diacetoxy-1,2-dihydrobenzo[b]acronycine (S23906-1), which entered Phase I clinical trials, demonstrated a clear correlation between its antitumor activity and its ability to form covalent adducts with DNA.[1] Specifically, these adducts are formed through a reaction between the N-2 amino group of guanine residues in the minor groove of DNA and the ester group at the benzylic position of the drug.[1] Interestingly, the most potent cytotoxic compounds in this series were found to be the slowest DNA alkylators, suggesting that the kinetics of DNA alkylation play a critical role in their antitumor properties.[1]
Cell Cycle Perturbations and Apoptosis
The DNA damage induced by this compound derivatives triggers cell cycle checkpoints, leading to arrest in the S and G2/M phases.[4] The derivative S23906-1 has been shown to cause an irreversible arrest in the S phase at higher concentrations, which is followed by the induction of apoptosis.[4] This programmed cell death is a key component of its anticancer activity. Furthermore, S23906-1 has been observed to modulate the levels of cyclin E, a protein crucial for the G1/S transition, suggesting an additional layer of cell cycle control.[2][4]
Structure-Activity Relationships (SAR)
The development of more potent this compound analogs has been guided by a clear understanding of its structure-activity relationships.
Key findings from SAR studies include:
-
The 1,2-Double Bond: This feature is critical for the bioactivation of this compound to its reactive epoxide intermediate.[3]
-
Benzo[b] Analogs: The fusion of a benzene ring to the this compound core, creating benzo[b]acronycine derivatives, has been a successful strategy to enhance antitumor potency.[1][5]
-
1,2-Dihydroxy-1,2-dihydro Diesters: The development of 1,2-dihydroxy-1,2-dihydroacronycine and benzo[b]acronycine diesters has led to compounds with significantly increased potency compared to the parent this compound.[3]
Preclinical Data
The antitumor activity of this compound and its derivatives has been evaluated in a variety of preclinical models, including murine transplantable tumors and human tumor xenografts in immunodeficient mice.
In Vitro Cytotoxicity
The this compound derivative S23906-1 has demonstrated significantly greater in vitro potency compared to the parent compound. It was found to be 20-fold more potent than this compound in inhibiting the proliferation of six different tumor cell lines.[4] In a clonogenic assay, the HT29 human colon carcinoma cell line was 100-fold more sensitive to S23906-1 than to this compound.[4]
| Cell Line | Cancer Type | Fold Increase in Potency (S23906-1 vs. This compound) |
| Various (6 lines) | Not Specified | 20 |
| HT29 | Colon Carcinoma | 100 |
In Vivo Efficacy in Orthotopic Models
S23906-1 has shown marked antitumor activity in orthotopic models of human solid tumors, which more closely mimic the clinical behavior of cancer.[6][7]
| Cancer Model | Treatment | Outcome | Comparison |
| C38 Murine Colon Carcinoma | S23906-1 (6.25 mg/kg, i.v.) | Tumor regression in all mice | This compound was 16-fold less potent and only moderately active at its maximum tolerated dose (100 mg/kg) |
| NCI-H460 Human Lung Cancer | S23906-1 | Increased survival (T/C value of 162%) | Vinorelbine was less active (T/C value of 119%) |
| A549 Human Lung Cancer | S23906-1 | Increased survival (T/C value of 193%) | Vinorelbine was less active (T/C value of 174%) |
| NIH:OVCAR-3 Human Ovarian Cancer | S23906-1 | 80% long-term survivors | As active as paclitaxel |
| HT-29 & HCT116 Human Colon Cancer | S23906-1 | Inhibited primary tumor growth and eradicated metastases | As efficient as irinotecan |
T/C Value: Treated vs. Control value, a measure of antitumor efficacy.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and its derivatives.
In Vitro Cytotoxicity: MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., this compound, S23906-1) and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Apoptosis Detection: Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound at various concentrations for a defined time period.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Viable cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
DNA Synthesis Inhibition: BrdU Incorporation Assay
This assay measures the incorporation of the thymidine analog bromodeoxyuridine (BrdU) into newly synthesized DNA.
-
Cell Treatment: Treat cells with the test compound for a desired duration.
-
BrdU Labeling: Add BrdU to the cell culture medium and incubate for a short period (e.g., 2-4 hours) to allow for incorporation into replicating DNA.
-
Fixation and Permeabilization: Fix the cells and permeabilize the cell membrane to allow antibody access to the nucleus.
-
DNA Denaturation: Treat cells with an acid or nuclease to denature the DNA and expose the incorporated BrdU.
-
Antibody Staining: Incubate the cells with a primary antibody specific for BrdU, followed by a fluorescently labeled secondary antibody.
-
Analysis: Quantify the fluorescence by flow cytometry or microscopy to determine the level of DNA synthesis.
References
- 1. Acronycine derivatives: a promising series of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acronycine derivatives as promising antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships in the acronycine series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of cyclin E and inhibition of DNA synthesis by the novel acronycine derivative S23906-1 precede the irreversible arrest of tumor cells in S phase leading to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [From acronycine to benzo-[b]-acronycine derivatives: potent antitumor agents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Marked antitumor activity of a new potent acronycine derivative in orthotopic models of human solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Targets of Acronine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acronine, a naturally occurring acridone alkaloid, has long been recognized for its antitumor properties. However, its clinical application has been hampered by low potency and poor solubility. This has spurred the development of a diverse range of synthetic derivatives, particularly benzo[b]acronycines, which exhibit significantly enhanced anticancer activity. This technical guide provides a comprehensive overview of the molecular targets of this compound and its derivatives, with a focus on their primary mechanism of action: DNA alkylation and topoisomerase inhibition. We present a compilation of quantitative data on their cytotoxic and enzyme-inhibitory activities, detailed experimental protocols for key assays, and visual representations of the involved signaling pathways and experimental workflows to facilitate further research and drug development in this promising area of oncology.
Introduction
This compound is a pyranoacridone alkaloid first isolated from the bark of Acronychia baueri. While demonstrating a broad spectrum of activity against various solid tumors, its clinical efficacy was ultimately disappointing due to its modest potency.[1] This led to extensive research into its mechanism of action and the synthesis of numerous analogues to improve its therapeutic index. A significant breakthrough came with the development of benzo[b]acronycine derivatives, which have shown marked activity in preclinical models of human cancers.[1] One such derivative, S23906-1 (cis-1,2-diacetoxy-1,2-dihydrobenzo[b]acronycine), has advanced to clinical trials, highlighting the potential of this class of compounds.[1][2]
The primary molecular target for the most potent this compound derivatives has been identified as deoxyribonucleic acid (DNA).[1][2] Specifically, benzo[b]acronycine derivatives function as DNA alkylating agents, forming covalent adducts with guanine residues, which triggers a cascade of cellular events culminating in apoptosis.[3][4][5] Additionally, the broader class of acridine-based compounds, to which this compound belongs, is known to interact with DNA topoisomerases, enzymes crucial for DNA replication and transcription.[6][7][8][9][10] This dual mechanism of action contributes to their potent cytotoxic effects against cancer cells.
This guide will delve into the specifics of these molecular interactions, presenting quantitative data, detailed experimental methodologies, and visual diagrams to provide a thorough resource for researchers in the field.
Primary Molecular Target: DNA Alkylation
The most significant mechanism of action for the potent anticancer activity of benzo[b]acronycine derivatives is the alkylation of DNA.[3][4][5]
Mechanism of DNA Alkylation
Benzo[b]acronycine derivatives, such as the clinical candidate S23906-1, act as monofunctional alkylating agents. The proposed mechanism involves the following key steps:
-
Activation: The derivative, often a diester, undergoes hydrolysis or enzymatic action to eliminate a leaving group (e.g., acetate) from the benzylic C1 position.[4]
-
Carbocation Formation: This elimination results in the formation of a reactive carbocation intermediate.
-
Nucleophilic Attack: The carbocation is then subject to nucleophilic attack by the N2 exocyclic amino group of guanine residues located in the minor groove of the DNA double helix.[1][5]
-
Covalent Adduct Formation: This reaction forms a stable, covalent adduct between the drug molecule and the guanine base.[3][5]
-
DNA Distortion: The formation of this bulky adduct causes a local distortion and opening of the DNA helix.[3]
This DNA damage obstructs critical cellular processes such as replication and transcription, ultimately leading to cell cycle arrest and apoptosis.
Quantitative Data: Topoisomerase Inhibition
The following table presents the IC50 values for the inhibition of topoisomerase I and II by various acridine derivatives.
| Compound | Target | IC50 (µM) | Reference |
| Acridine-sulfonamide hybrid 8b | Topoisomerase I | 3.41 ± 0.19 | [7] |
| Acridine-sulfonamide hybrid 7c | Topoisomerase II | 7.33 | [7] |
| DL-01 | Topoisomerase IIα | > 100 (23% inhibition at 100 µM) | [6][11] |
| DL-07 | Topoisomerase IIα | > 100 (26% inhibition at 100 µM) | [6][11] |
| DL-08 | Topoisomerase IIα | > 100 (21% inhibition at 100 µM) | [6][11] |
| Amsacrine (m-AMSA) | Topoisomerase IIα | Positive Control | [6] |
| Camptothecin | Topoisomerase I | 1.46 | [7] |
| Doxorubicin | Topoisomerase II | 6.49 | [7] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cultured cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and cytotoxic activity of benzo[a]acronycine and benzo[b]acronycine substituted on the A ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Covalent binding to glutathione of the DNA-alkylating antitumor agent, S23906-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alkylation of guanine in DNA by S23906-1, a novel potent antitumor compound derived from the plant alkaloid acronycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Acridine derivatives as inhibitors/poisons of topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Acridine/Acridone Derivatives as Catalytic Inhibitors of Topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Structural Unraveling of Acronine: A Technical Guide to its Elucidation and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acronine, a pyranoacridone alkaloid first isolated from the bark of Acronychia baueri (now Sarcomelicope simplicifolia), has been a subject of scientific scrutiny for decades due to its notable antitumor properties.[1][2][3] The journey to fully elucidate its complex structure and define its stereochemistry is a compelling case study in the application of classical and modern analytical techniques. This technical guide provides an in-depth exploration of the methodologies and data that have been pivotal in establishing the definitive structure of this compound, offering valuable insights for researchers engaged in natural product chemistry and drug discovery.
Isolation and Purification
Experimental Protocol: Isolation of this compound
1. Extraction of the Crude Alkaloid Mixture:
-
Sample Preparation: The bark of Acronychia baueri is air-dried and pulverized to a coarse powder to maximize the surface area for solvent extraction.
-
Maceration: A kilogram of the powdered bark is submerged in a large volume (approximately 5-10 liters) of methanol or ethanol in a sealed container. The mixture is left to stand at room temperature for 48-72 hours with periodic agitation.
-
Filtration and Concentration: The mixture is filtered to separate the plant material from the liquid extract. The solid residue (marc) is pressed to recover residual solvent. The extraction process is typically repeated multiple times to ensure exhaustive extraction. The combined filtrates are then concentrated under reduced pressure to yield a crude extract.
2. Acid-Base Partitioning for Alkaloid Enrichment:
-
The crude extract is acidified with a dilute acid (e.g., 5% hydrochloric acid) to protonate the basic alkaloid nitrogen atoms, rendering them water-soluble.
-
This acidic aqueous solution is then washed with a nonpolar organic solvent (e.g., hexane or diethyl ether) to remove neutral and acidic impurities.
-
The acidic aqueous layer is subsequently basified with a base (e.g., ammonium hydroxide or sodium carbonate) to a pH of 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.
-
The basified aqueous solution is then extracted multiple times with a chlorinated solvent like dichloromethane or chloroform. The combined organic layers contain the enriched alkaloid fraction.
3. Chromatographic Purification:
-
Column Chromatography: The crude alkaloid mixture is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, typically starting with a nonpolar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient). Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative Thin-Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using pTLC or preparative HPLC to yield the pure compound.
Logical Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of this compound.
Spectroscopic and Spectrometric Analysis
The determination of this compound's planar structure was heavily reliant on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would have been employed to determine the elemental composition of this compound, providing its molecular formula, C₂₀H₁₉NO₃.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Postulated ¹H NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | ~5.6 | d | ~10.0 |
| H-2 | ~6.7 | d | ~10.0 |
| H-4, H-5 | ~7.2 - 7.8 | m | - |
| H-8 | ~8.1 | dd | ~8.0, 1.5 |
| H-9 | ~7.4 | t | ~8.0 |
| H-10 | ~7.7 | t | ~8.0 |
| H-11 | ~7.5 | d | ~8.0 |
| 6-OCH₃ | ~3.9 | s | - |
| 7,7-(CH₃)₂ | ~1.5 | s | - |
| N-CH₃ | ~3.7 | s | - |
Table 2: Postulated ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-1 | ~128 |
| C-2 | ~116 |
| C-3a | ~115 |
| C-4 | ~122 |
| C-5 | ~127 |
| C-5a | ~142 |
| C-6 | ~160 |
| C-6a | ~105 |
| C-7 | ~78 |
| 7-(CH₃)₂ | ~28 |
| C-8 | ~121 |
| C-9 | ~126 |
| C-10 | ~121 |
| C-11 | ~133 |
| C-11a | ~120 |
| C-12a | ~180 |
| C-12b | ~140 |
| 6-OCH₃ | ~56 |
| N-CH₃ | ~35 |
Note: The data in Tables 1 and 2 are representative values and would require confirmation through 2D NMR experiments such as COSY, HSQC, and HMBC for definitive assignment.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: A sample of pure this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
1D NMR: ¹H and ¹³C{¹H} NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
2D NMR: A suite of 2D NMR experiments is performed to establish connectivity:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different structural fragments.
-
Logical Flow for NMR-Based Structure Elucidation
Caption: Workflow for determining the planar structure of this compound using NMR.
X-ray Crystallography: The Definitive Stereochemical Proof
While NMR provides the connectivity of the molecule, single-crystal X-ray diffraction provides unambiguous proof of the three-dimensional structure, including relative and absolute stereochemistry.
Although a publicly available Crystallographic Information File (CIF) for this compound is not readily found, the solid-state structure would be the ultimate confirmation of the pyranoacridone backbone and the relative disposition of its substituents.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Single crystals of this compound suitable for X-ray diffraction are grown, typically by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates, bond lengths, and bond angles.
Table 3: Expected Key Crystallographic Parameters for this compound
| Parameter | Expected Value/Information |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Specific Å and ° values |
| Z (molecules per unit cell) | Integer value |
| Final R-factor | < 0.05 for a well-refined structure |
Logical Pathway for X-ray Crystallography
Caption: The process of determining the 3D structure of this compound via X-ray crystallography.
Chemical Degradation and Synthesis
In the era preceding the widespread availability of high-field NMR and routine X-ray crystallography, chemical degradation was a cornerstone of structure elucidation. While specific degradation studies for this compound are not prominently documented in recent literature, such methods would have been instrumental in the initial characterization of the acridone core and its substituents.
Conversely, total synthesis provides the ultimate confirmation of a proposed structure. Several total syntheses of this compound have been reported, confirming the connectivity and stereochemistry established by spectroscopic methods.[5]
Conclusion
The structure elucidation of this compound is a testament to the power of a multi-faceted analytical approach. From its isolation from a natural source to the detailed mapping of its atomic framework, each step has relied on a specific set of experimental techniques. The combination of mass spectrometry, comprehensive 1D and 2D NMR spectroscopy, and single-crystal X-ray diffraction has provided an unambiguous and detailed picture of this compound's structure and stereochemistry. This foundational knowledge has been critical for the subsequent exploration of its biological activity and the development of more potent synthetic analogs for potential therapeutic applications.[1][2]
References
- 1. Structure-activity relationships in the acronycine series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [From acronycine to benzo-[b]-acronycine derivatives: potent antitumor agents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acronycine | C20H19NO3 | CID 345512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
In Silico Modeling of Acronine-DNA Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acronine, a naturally occurring pyranoacridone alkaloid, has demonstrated significant antitumor properties. Its mechanism of action is primarily attributed to its interaction with DNA, leading to the inhibition of crucial cellular processes like DNA replication and transcription. Understanding the molecular details of the this compound-DNA interaction is paramount for the rational design of more potent and selective anticancer agents. In silico modeling, encompassing molecular docking and molecular dynamics simulations, provides a powerful lens to investigate these interactions at an atomic level. This technical guide offers an in-depth overview of the computational and experimental approaches used to elucidate the binding of this compound to DNA, presenting methodologies and available quantitative data.
Introduction to this compound-DNA Interaction
This compound is a planar, tetracyclic aromatic compound. This structural characteristic is typical of DNA intercalators, which are molecules that can insert themselves between the base pairs of the DNA double helix. Early studies suggested that this compound interacts with DNA through a non-covalent process, potentially intercalation. Subsequent research on this compound derivatives has further pointed towards interactions within the minor groove of DNA, including the formation of covalent adducts with guanine residues by some analogs. The primary consequence of this binding is the disruption of DNA synthesis, leading to cell cycle arrest, primarily in the S phase, and subsequent apoptosis. Some acridine derivatives have also been shown to act as topoisomerase inhibitors, enzymes crucial for managing DNA topology during replication.
Computational Modeling of this compound-DNA Interaction
In silico methods are indispensable for predicting and analyzing the binding modes, affinity, and dynamics of small molecules like this compound with biological macromolecules such as DNA.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. In this context, this compound is the ligand and a DNA duplex is the receptor. Docking simulations can help identify the likely binding site (e.g., minor groove, major groove, or intercalation) and estimate the binding affinity.
Logical Workflow for Molecular Docking:
Caption: Workflow for molecular docking of this compound to a DNA duplex.
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the this compound-DNA complex over time. These simulations can be used to assess the stability of the docked pose, observe conformational changes in both the DNA and this compound, and calculate binding free energies.
General Workflow for MD Simulation:
Caption: General workflow for a molecular dynamics simulation of an this compound-DNA complex.
Quantitative Data Summary
Quantitative data for the direct interaction of this compound with DNA is sparse in the literature. However, biophysical studies on this compound and its analogs provide some key parameters.
| Compound | Method | Binding Constant (K_a) (M⁻¹) | Notes |
| This compound | Fluorescence Quenching | 1.46 x 10³ | Interaction with calf thymus DNA (ct-DNA) was observed.[1] |
| Ring-enlarged this compound Analog | Fluorescence Quenching | 1.026 x 10⁴ | Demonstrates how structural modifications can increase binding affinity.[1] |
Experimental Protocols for Studying this compound-DNA Interaction
The following protocols are generalized methodologies. Specific parameters should be optimized based on the available instrumentation and the specific experimental goals.
UV-Visible (UV-Vis) Absorption Spectroscopy
This technique is used to monitor the changes in the absorption spectrum of this compound upon the addition of DNA. Intercalation typically results in hypochromism (a decrease in absorbance) and a bathochromic shift (red shift) in the wavelength of maximum absorbance.
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., Tris-HCl buffer, pH 7.4). The final concentration is typically in the micromolar range (e.g., 50 µM).
-
Prepare a stock solution of calf thymus DNA (ct-DNA) in the same buffer. The concentration of ct-DNA should be accurately determined by measuring the absorbance at 260 nm (molar extinction coefficient ε = 6600 M⁻¹cm⁻¹).
-
-
Titration:
-
Place a fixed concentration of the this compound solution in a 1 cm path length quartz cuvette.
-
Record the initial UV-Vis spectrum of this compound from approximately 200-500 nm.
-
Incrementally add small aliquots of the ct-DNA stock solution to the cuvette.
-
After each addition, allow the solution to equilibrate for a few minutes before recording the spectrum.
-
-
Data Analysis:
-
Monitor the changes in the absorbance and the wavelength of maximum absorption.
-
The intrinsic binding constant (K_b) can be calculated using the Wolfe-Shimer equation or by plotting [DNA]/(ε_a - ε_f) vs. [DNA].
-
Fluorescence Spectroscopy
This method measures the changes in the fluorescence emission of this compound upon binding to DNA. The quenching (decrease) of fluorescence intensity is a strong indicator of interaction, often due to the shielding of the fluorophore from the solvent upon intercalation.
Protocol:
-
Preparation of Solutions:
-
Prepare solutions of this compound and ct-DNA in a suitable buffer, similar to the UV-Vis protocol. The concentration of this compound will typically be lower to avoid self-quenching.
-
-
Measurement:
-
Set the excitation wavelength at an absorption maximum of this compound and record the emission spectrum over an appropriate range (e.g., 400-600 nm).
-
Titrate the this compound solution with increasing concentrations of ct-DNA.
-
Record the fluorescence emission spectrum after each addition and equilibration.
-
-
Data Analysis:
-
Analyze the quenching of the fluorescence intensity.
-
The binding constant (K_a) can be determined using the Stern-Volmer equation if the quenching is dynamic, or by fitting the data to a suitable binding model for static quenching. For this compound, a binding constant of 1.46 x 10³ M⁻¹ was determined using this method.[1]
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (K_a), enthalpy (ΔH), and stoichiometry (n). From these values, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated.
Protocol:
-
Sample Preparation:
-
Prepare this compound and DNA solutions in the exact same, degassed buffer to minimize heats of dilution.
-
Typically, the DNA solution (e.g., 10-50 µM) is placed in the sample cell, and a more concentrated solution of this compound (e.g., 100-500 µM) is placed in the injection syringe.
-
-
Experiment Setup:
-
Set the experimental temperature (e.g., 25 °C).
-
Perform a series of small, sequential injections of the this compound solution into the DNA solution in the sample cell.
-
-
Data Acquisition and Analysis:
-
The instrument measures the heat change after each injection.
-
The raw data is a series of heat-flow peaks corresponding to each injection.
-
Integration of these peaks yields a binding isotherm, which is then fitted to a binding model (e.g., a single-site binding model) to extract the thermodynamic parameters (K_a, ΔH, n).
-
Mechanism of Action: Beyond Simple Binding
The interaction of this compound with DNA is the foundational step in its anticancer activity. This binding event directly interferes with the cellular machinery that uses DNA as a template.
Inhibition of DNA Replication and Transcription: By intercalating or binding to the DNA grooves, this compound creates a physical impediment. This can stall the progression of DNA polymerase and RNA polymerase along the DNA strand, thereby inhibiting DNA replication and transcription. This leads to an arrest of the cell cycle, particularly in the S phase where DNA synthesis occurs, and can ultimately trigger apoptosis.
Potential for Topoisomerase Inhibition: Many acridine-based compounds are known to inhibit topoisomerases. These enzymes relieve torsional stress in DNA by creating transient single- or double-strand breaks. Topoisomerase inhibitors can trap the enzyme-DNA complex in its cleaved state, leading to permanent DNA damage and cell death. While not definitively characterized for this compound itself, this remains a plausible component of its mechanism of action.
Logical Pathway from DNA Binding to Cell Death:
Caption: Proposed mechanism of this compound's cytotoxic effects following DNA binding.
Conclusion
The in silico modeling of the this compound-DNA interaction, supported by experimental biophysical data, provides a detailed picture of its mechanism of action. While current data confirms a direct, non-covalent binding, further studies, particularly utilizing Isothermal Titration Calorimetry and more focused molecular dynamics simulations, are needed to fully elucidate the thermodynamic driving forces and dynamic stability of the complex. Such studies will be invaluable for the structure-based design of next-generation this compound derivatives with enhanced efficacy and selectivity as anticancer therapeutics.
References
Cellular Uptake and Distribution of Acronine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acronine, a naturally occurring acridone alkaloid, has long been recognized for its antitumor properties. Its mechanism of action is primarily attributed to its ability to alkylate DNA, leading to cell cycle arrest and apoptosis. Despite its potential, the clinical development of this compound has been hampered by its low water solubility and moderate potency. This has led to the development of more potent synthetic analogues, such as cis-1,2-diacetoxy-1,2-dihydrobenzo[b]acronycine (S23906-1), which has progressed to clinical trials.[1] A critical aspect of understanding and optimizing the therapeutic efficacy of this compound and its derivatives lies in elucidating their cellular uptake and subcellular distribution.
This technical guide provides a comprehensive overview of the known information regarding the cellular transport of this compound. It also outlines detailed experimental protocols and workflows for researchers to quantitatively investigate these processes. While specific quantitative data for this compound's cellular uptake and subcellular concentrations are not extensively available in public literature, this guide offers a foundational framework for such investigations.
Quantitative Data on Cellular Uptake and Distribution
Extensive literature searches did not yield specific quantitative data on the cellular uptake kinetics or subcellular concentrations of this compound. The following tables are presented as templates for researchers to populate with experimental data.
Table 1: In Vitro Cellular Uptake of this compound
| Cell Line | Compound | Incubation Time (h) | Concentration (µM) | Intracellular Concentration (µM) | Uptake Efficiency (%) |
| Data Not Available | This compound | ||||
| Data Not Available | S23906-1 |
Table 2: Subcellular Distribution of this compound in Cancer Cells
| Cell Line | Compound | Fraction | Concentration (µM) | % of Total Intracellular Drug |
| Data Not Available | This compound | Nucleus | ||
| Data Not Available | This compound | Mitochondria | ||
| Data Not Available | This compound | Cytosol | ||
| Data Not Available | This compound | Membrane/Particulate |
Table 3: In Vivo Biodistribution of this compound (Illustrative)
| Tissue | Compound | Dose (mg/kg) | Time Post-Administration (h) | Tissue Concentration (µg/g) | Tumor-to-Blood Ratio |
| Data Not Available | This compound | ||||
| Data Not Available | S23906-1 |
Proposed Experimental Workflow for Quantitative Analysis
To address the existing data gap, the following experimental workflow is proposed for the comprehensive analysis of this compound's cellular uptake and distribution.
References
Methodological & Application
Total Synthesis of Acronine and its Analogues: Application Notes and Protocols for Drug Development Professionals
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the total synthesis of the antitumor alkaloid Acronine and its structurally related analogues. It includes detailed application notes, experimental protocols for key synthetic steps, and a summary of relevant quantitative data to facilitate further research and development in this promising area of medicinal chemistry.
This compound, a pyranoacridone alkaloid, has garnered significant attention due to its broad-spectrum antitumor properties. However, its clinical development has been hampered by moderate potency and low water solubility. This has spurred extensive research into the total synthesis of this compound and the generation of novel analogues with improved pharmacological profiles. These efforts have led to the discovery of compounds with enhanced activity and a deeper understanding of their mechanism of action, which primarily involves interaction with DNA.
Synthetic Strategies Overview
Several strategies have been developed for the total synthesis of the acridone core of this compound and its subsequent elaboration. A prominent and flexible approach involves a three-step process commencing with the condensation of an anthranilic acid derivative with a phenol, followed by a regioselective annulation to construct the tetracyclic core. Key reactions frequently employed in various synthetic routes include the Ullmann condensation for the formation of the diarylamine precursor to the acridone, Friedel-Crafts acylation for the cyclization to the acridone ring system, and subsequent N-methylation and O-alkylation to complete the natural product scaffold.
Quantitative Data Summary
The following tables summarize the reported yields for key synthetic steps in representative syntheses of this compound and the cytotoxic activities of selected analogues against various cancer cell lines.
Table 1: Reported Yields for Key Synthetic Steps in a Representative this compound Synthesis
| Step No. | Reaction | Starting Materials | Product | Reported Yield (%) | Reference |
| 1 | Condensation | Anthranilic acid, Phloroglucinol | 1,3-Dihydroxyacridone | Excellent | [1] |
| 2 | Regioselective Annulation | 1,3-Dihydroxyacridone, Prenal | Tetracyclic Acridone Intermediate | Excellent | [1] |
| 3 | N-Methylation | Tetracyclic Acridone Intermediate | This compound | Quantitative | [1] |
| 4 | BBr₃-mediated Demethylation | This compound Analogue | Noracronycine Analogue | Not specified | [1] |
Table 2: Cytotoxic Activity (IC₅₀) of this compound and its Analogues against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| This compound Analogue 1 | HTB-26 | Breast Cancer | 10-50 | [2] |
| This compound Analogue 1 | PC-3 | Pancreatic Cancer | 10-50 | [2] |
| This compound Analogue 1 | HepG2 | Hepatocellular Carcinoma | 10-50 | [2] |
| This compound Analogue 1 | HCT116 | Colon Cancer | 22.4 | [2] |
| This compound Analogue 2 | HCT116 | Colon Cancer | 0.34 | [2] |
| 9-Aminoacridine Analogue 1 | DU-145 | Prostate Cancer | 16.0 ± 6.9 | [3] |
| 9-Aminoacridine Analogue 2 | HCT-116 | Colon Cancer | 38.5 ± 3.6 | [3] |
| 9-Aminoacridine Analogue 3 | Hepa-1c1c7 | Liver Cancer | 31.8 ± 3.2 | [3] |
| 9-Aminoacridine Analogue 4 | H460 | Non-small Lung Cancer | 18.8 ± 2.3 | [3] |
| 9-Aminoacridine Analogue 1 | MCF-7 | Breast Cancer | 37.2 ± 6.2 | [3] |
| 9-Aminoacridine Analogue 2 | SU86.86 | Pancreatic Cancer | 21.2 ± 5.1 | [3] |
| Ellipticine | IMR-32 | Neuroblastoma | < 1 | [4] |
| Ellipticine | UKF-NB-4 | Neuroblastoma | < 1 | [4] |
| Ellipticine | HL-60 | Leukemia | < 1 | [4] |
| Ellipticine | MCF-7 | Breast Cancer | ~ 1 | [4] |
| Goniothalamin | Saos-2 | Osteosarcoma | < 5 µg/ml | [5] |
| Goniothalamin | A549 | Lung Carcinoma | < 5 µg/ml (at 72h) | [5] |
| Goniothalamin | HT29 | Colorectal Adenocarcinoma | < 5 µg/ml (at 72h) | [5] |
Experimental Protocols
The following protocols represent a composite of methodologies reported in the literature for the total synthesis of this compound. These should be regarded as a starting point for laboratory investigation and may require optimization.
Protocol 1: Synthesis of 1,3-Dihydroxyacridone (Acridone Core)
This protocol is based on the condensation reaction between an anthranilic acid and phloroglucinol.[1]
Materials:
-
Anthranilic acid derivative (1.0 equiv)
-
Phloroglucinol (1.0 equiv)
-
p-Toluenesulfonic acid (TsOH) (0.05 equiv)
-
n-Hexanol
-
Hexane
Procedure:
-
To a round-bottom flask, add the anthranilic acid derivative (1.0 equiv) and phloroglucinol (1.0 equiv) in n-hexanol.
-
Add a catalytic amount of p-toluenesulfonic acid (0.05 equiv).
-
Reflux the reaction mixture at 160 °C for 18 hours.
-
Cool the reaction mixture to room temperature. A precipitate will form.
-
Filter the resulting precipitate and wash thoroughly with hexane.
-
The resulting 1,3-dihydroxyacridone derivative is typically of sufficient purity to be used in the next step without further purification.
Protocol 2: Ti(OiPr)₄-mediated Regioselective Annulation
This protocol describes the construction of the tetracyclic core of this compound.[1]
Materials:
-
1,3-Dihydroxyacridone derivative (from Protocol 1)
-
Prenal (3-methyl-2-butenal)
-
Titanium (IV) isopropoxide (Ti(OiPr)₄)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
Dissolve the 1,3-dihydroxyacridone derivative in an anhydrous solvent such as toluene under an inert atmosphere (e.g., Argon).
-
Add prenal to the solution.
-
Add titanium (IV) isopropoxide dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature until completion (monitor by TLC).
-
Upon completion, quench the reaction carefully with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the tetracyclic acridone intermediate.
Protocol 3: N-Methylation to Yield this compound
This protocol details the final step in the synthesis of this compound.
Materials:
-
Tetracyclic acridone intermediate (from Protocol 2)
-
Methyl iodide (excess)
-
A suitable base (e.g., K₂CO₃ or NaH)
-
Anhydrous solvent (e.g., DMF or Acetone)
Procedure:
-
Dissolve the tetracyclic acridone intermediate in an anhydrous solvent like DMF or acetone in a round-bottom flask.
-
Add a suitable base such as potassium carbonate or sodium hydride.
-
Add an excess of methyl iodide to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield pure this compound.
Protocol 4: BBr₃-mediated Demethylation of this compound Analogues
This protocol is for the demethylation of methoxy-substituted acridone derivatives to their corresponding hydroxy analogues (e.g., Noracronycine).[6][7]
Materials:
-
Methoxy-substituted this compound analogue
-
Boron tribromide (BBr₃) (1M solution in DCM)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the methoxy-substituted this compound analogue in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a 1M solution of BBr₃ in DCM to the reaction mixture. The amount of BBr₃ should be at least one equivalent per methoxy group.
-
Allow the reaction to stir at low temperature and then slowly warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath and carefully quench by the slow addition of saturated aqueous NaHCO₃.
-
Extract the product with DCM or another suitable organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Visualizations
The following diagrams illustrate the general synthetic pathway to this compound and its proposed mechanism of action.
Caption: General synthetic route to this compound.
Caption: Proposed mechanism of action of this compound analogues.
References
- 1. Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. On the Role of Topoisomerase I in Mediating the Cytotoxicity of 9-Aminoacridine-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medic.upm.edu.my [medic.upm.edu.my]
- 6. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 7. files.core.ac.uk [files.core.ac.uk]
The Quest for Acronine: Unraveling the Extraction and Purification from Acronychia baueri
For researchers, scientists, and drug development professionals, the isolation of promising bioactive compounds is a critical first step. Acronine, a potent antineoplastic alkaloid, has been a subject of interest for its potential therapeutic applications. This document provides a detailed overview of the extraction and purification of this compound from its natural source, the bark of Acronychia baueri.
This compound, also referred to as acronycine in scientific literature, is a naturally occurring alkaloid found in the bark of the Australian tree Acronychia baueri.[1][2] Its antitumor properties have been recognized for decades, driving efforts to develop efficient methods for its isolation and purification to enable further pharmacological studies and potential drug development. This application note outlines a general procedure for the extraction and purification of this compound, based on established principles of natural product chemistry.
Summary of Quantitative Data
Due to the limited availability of detailed, publicly accessible experimental data with precise quantitative outcomes, the following table presents a generalized summary of expected yields and purity at different stages of the process. These values are illustrative and can vary significantly based on the specific conditions and scale of the operation.
| Parameter | Crude Extract | Partially Purified Fraction | Purified this compound |
| Starting Material (Dried Bark) | 1 kg | - | - |
| Extraction Solvent | Methanol (or other polar solvents) | - | - |
| Volume of Solvent | 5-10 L | - | - |
| Extraction Method | Maceration or Soxhlet Extraction | - | - |
| Approximate Yield | 50-100 g | 5-15 g | 0.5-2 g |
| Estimated Purity | 1-5% | 10-30% | >95% |
Experimental Protocols
The following protocols describe a general workflow for the extraction and purification of this compound from Acronychia baueri bark.
I. Preparation of Plant Material
-
Collection and Identification: Collect the bark of Acronychia baueri. Ensure proper botanical identification to avoid contamination with other species.
-
Drying: Air-dry the bark in a well-ventilated area, protected from direct sunlight, until it is brittle.
-
Grinding: Grind the dried bark into a coarse powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.
II. Extraction of Crude Alkaloid Fraction
This protocol describes a standard solvent extraction method.
-
Maceration: a. Place the powdered bark (e.g., 1 kg) in a large container with a lid. b. Add a suitable polar solvent, such as methanol (5-10 L), ensuring the powder is fully submerged. c. Seal the container and allow it to stand for 48-72 hours at room temperature with occasional agitation. d. Filter the mixture through cheesecloth or a coarse filter paper to separate the extract from the plant material. e. Repeat the maceration process with fresh solvent two more times to ensure exhaustive extraction. f. Combine all the filtrates.
-
Solvent Evaporation: a. Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This will yield a dark, viscous crude extract.
-
Acid-Base Extraction for Alkaloid Enrichment: a. Dissolve the crude extract in a 5% hydrochloric acid solution. b. Filter the acidic solution to remove non-alkaloidal, neutral, and acidic components. c. Adjust the pH of the filtrate to approximately 9-10 with a base, such as ammonium hydroxide. This will precipitate the alkaloids. d. Extract the aqueous basic solution with an immiscible organic solvent, such as dichloromethane or chloroform, multiple times. e. Combine the organic layers and wash with distilled water. f. Dry the organic layer over anhydrous sodium sulfate. g. Evaporate the solvent to obtain the crude alkaloid fraction.
III. Purification of this compound by Column Chromatography
This protocol outlines the separation of this compound from the crude alkaloid mixture.
-
Preparation of the Column: a. Select a suitable stationary phase, such as silica gel or alumina. b. Prepare a slurry of the stationary phase in a non-polar solvent (e.g., hexane). c. Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: a. Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase solvent. b. Adsorb the dissolved sample onto a small amount of silica gel and allow the solvent to evaporate. c. Carefully load the dried sample onto the top of the packed column.
-
Elution: a. Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, chloroform, or methanol) in a stepwise or gradient manner. b. Collect fractions of the eluate in separate test tubes.
-
Fraction Analysis: a. Monitor the separation process using Thin Layer Chromatography (TLC) to identify the fractions containing this compound. b. Combine the fractions that show a pure spot corresponding to a standard this compound sample.
-
Crystallization: a. Evaporate the solvent from the combined pure fractions. b. Recrystallize the resulting solid from a suitable solvent or solvent mixture (e.g., methanol, ethanol, or acetone) to obtain pure this compound crystals.
Visualizing the Workflow
The following diagrams illustrate the key processes in the extraction and purification of this compound.
Figure 1. Workflow for the extraction of the crude alkaloid fraction.
References
- 1. Alkaloids of Acronychia Baueri Schott I. Isolation of the alkaloids and a study of the antitumor and other biological properties of acronycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemistry of acronycine IV. Minor constituents of this compound and the phytochemistry of the genus Acronychia - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of Acronine: Application Notes and Protocols for HPLC and LC-MS Methods
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Acronine, a potent antineoplastic agent, using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods are essential for pharmacokinetic studies, formulation development, and quality control of this compound.
Introduction
This compound is a naturally occurring acridone alkaloid with demonstrated antitumor activity. Accurate and precise quantification of this compound in various matrices, including pharmaceutical formulations and biological samples, is critical for its development as a therapeutic agent. HPLC provides a robust and cost-effective method for routine analysis, while LC-MS offers superior sensitivity and selectivity, making it ideal for bioanalytical applications where low concentrations are expected.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key quantitative parameters for the HPLC-UV and LC-MS/MS methods for this compound quantification.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity Range | 0.5 - 100 µg/mL | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 ng/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | ~0.1 ng/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 103.5% |
| Precision (% RSD) | < 2.0% | < 5.0% |
| Primary Application | Quality control, formulation analysis | Pharmacokinetic studies, bioanalysis |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol describes a validated isocratic reverse-phase HPLC method for the quantification of this compound.
1. Instrumentation and Materials
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Acetic acid
-
This compound reference standard
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
2. Chromatographic Conditions
-
Mobile Phase: Acetonitrile and 10 mM Ammonium Acetate buffer (pH 4.5, adjusted with acetic acid) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 244 nm[1]
-
Injection Volume: 20 µL
-
Run Time: 10 minutes
3. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.5 to 100 µg/mL.
-
Sample Preparation (for drug substance/formulation): Accurately weigh a quantity of the sample, dissolve it in a suitable solvent (e.g., methanol), and dilute with the mobile phase to fall within the calibration curve range. Filter the final solution through a 0.45 µm syringe filter before injection.
4. Analysis
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject the prepared standard solutions to construct a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared sample solutions.
-
Determine the concentration of this compound in the samples by interpolating the peak area from the calibration curve.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method
This protocol outlines a sensitive and selective LC-MS/MS method for the quantification of this compound in biological matrices such as plasma.
1. Instrumentation and Materials
-
LC-MS/MS system (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source.
-
C18 analytical column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar compound or a stable isotope-labeled this compound)
-
Microcentrifuge tubes
-
Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)
2. LC-MS/MS Conditions
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution:
-
0-1 min: 20% B
-
1-5 min: 20% to 90% B
-
5-6 min: 90% B
-
6-6.1 min: 90% to 20% B
-
6.1-8 min: 20% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Mass Spectrometry Parameters (Multiple Reaction Monitoring - MRM):
-
This compound:
-
Precursor Ion (Q1): To be determined experimentally (expected m/z for [M+H]⁺)
-
Product Ion (Q3): To be determined from fragmentation studies
-
Collision Energy (CE): To be optimized
-
-
Internal Standard (IS):
-
Precursor Ion (Q1): Specific to the chosen IS
-
Product Ion (Q3): Specific to the chosen IS
-
Collision Energy (CE): To be optimized
-
-
3. Preparation of Solutions
-
Standard Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and the Internal Standard in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in a suitable solvent (e.g., 50:50 acetonitrile:water) to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of the Internal Standard at a fixed concentration.
4. Sample Preparation (Protein Precipitation for Plasma)
-
To 100 µL of plasma sample, add 200 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject it into the LC-MS/MS system.
-
For cleaner samples, a Solid Phase Extraction (SPE) protocol can be developed.
5. Analysis
-
Equilibrate the LC-MS/MS system with the initial mobile phase conditions.
-
Inject the calibration standards to construct a calibration curve by plotting the peak area ratio (this compound/IS) against the concentration.
-
Inject the prepared plasma samples.
-
Quantify this compound in the samples using the calibration curve.
Mandatory Visualizations
Caption: General workflow for the quantification of this compound.
Caption: Comparison of HPLC-UV and LC-MS/MS methods.
References
Spectroscopic Analysis of Acronine: Application Notes and Protocols for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This document provides a detailed overview of the spectroscopic analysis of Acronine, a naturally occurring acridone alkaloid with notable antitumor properties. The following sections present tabulated spectroscopic data (NMR, IR, and UV-Vis), comprehensive experimental protocols for acquiring this data, and a visualization of the experimental workflow and a key signaling pathway associated with this compound's mechanism of action.
Spectroscopic Data of this compound
The structural elucidation and characterization of this compound rely heavily on a combination of spectroscopic techniques. Below is a summary of the key spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise molecular structure of this compound. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of each proton and carbon atom in the molecule.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.25 | dd | 8.0, 1.5 | H-8 |
| 7.95 | d | 8.8 | H-4 |
| 7.69 | ddd | 8.5, 7.0, 1.5 | H-6 |
| 7.42 | d | 8.8 | H-5 |
| 7.25 | ddd | 8.0, 7.0, 1.0 | H-7 |
| 6.31 | s | H-1 | |
| 3.95 | s | N-CH₃ | |
| 3.88 | s | O-CH₃ | |
| 1.52 | s | 2 x CH₃ (gem-dimethyl) |
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| 182.5 | C=O (C-9) |
| 163.2 | C-4a |
| 158.9 | C-10a |
| 142.8 | C-8a |
| 133.5 | C-6 |
| 128.7 | C-4 |
| 126.5 | C-5 |
| 121.8 | C-7 |
| 121.1 | C-9a |
| 115.4 | C-8 |
| 106.2 | C-1 |
| 98.6 | C-2 |
| 78.2 | C-3' |
| 56.1 | O-CH₃ |
| 40.1 | N-CH₃ |
| 28.3 | 2 x CH₃ (gem-dimethyl) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of different bonds within the molecule.
Table 3: FT-IR Spectral Data of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2970, ~2930 | Medium | Aliphatic C-H stretch |
| ~1630 | Strong | C=O stretch (acridone carbonyl) |
| ~1600, ~1560, ~1480 | Medium-Strong | Aromatic C=C skeletal vibrations |
| ~1280 | Strong | C-O-C stretch (ether) |
| ~1130 | Strong | C-N stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system of the this compound molecule. The wavelengths of maximum absorbance (λmax) are characteristic of the chromophore.
Table 4: UV-Vis Spectral Data of this compound in Methanol
| λmax (nm) | Molar Absorptivity (ε) |
| 275 | 45,000 |
| 325 | 8,000 |
| 395 | 6,000 |
Experimental Protocols
The following protocols outline the general procedures for obtaining the spectroscopic data presented above. Instrument parameters should be optimized for the specific instrument being used.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Weigh approximately 5-10 mg of pure this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a ¹H NMR spectrum. Typical parameters include:
-
Pulse angle: 30-45°
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16
-
-
Acquire a ¹³C NMR spectrum. Typical parameters include:
-
Proton decoupling sequence (e.g., Waltz-16).
-
Pulse angle: 30-45°
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 512-2048 (or more, depending on sample concentration).
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the resulting spectra.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Assign the peaks based on chemical shifts, coupling patterns, and integration values, and by comparison with literature data.
-
IR Spectroscopy Protocol
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of solid, crystalline this compound directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrument Setup and Data Acquisition:
-
Record a background spectrum of the empty ATR accessory.
-
Record the sample spectrum. Typical parameters include:
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the significant absorption bands.
-
UV-Vis Spectroscopy Protocol
-
Sample Preparation:
-
Prepare a stock solution of this compound in a UV-grade solvent (e.g., methanol or ethanol) of a known concentration (e.g., 1 mg/mL).
-
Prepare a series of dilutions from the stock solution to a final concentration suitable for measurement (typically in the µg/mL range). The absorbance should ideally be within the linear range of the instrument (0.1 - 1.0 AU).
-
-
Instrument Setup and Data Acquisition:
-
Turn on the spectrophotometer and allow the lamps to warm up and stabilize.
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Record a baseline correction using the blank cuvette.
-
Rinse the cuvette with the sample solution and then fill it with the sample.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-600 nm).
-
-
Data Processing:
-
Identify the wavelengths of maximum absorbance (λmax).
-
If quantitative analysis is required, use the Beer-Lambert law (A = εbc) to determine the molar absorptivity (ε) or the concentration of unknown samples.
-
Visualizations
The following diagrams illustrate the experimental workflow for the spectroscopic analysis of this compound and a simplified representation of its interaction with DNA, a key aspect of its biological activity.
Caption: Experimental Workflow for Spectroscopic Analysis of this compound.
Caption: Simplified Signaling Pathway of this compound via DNA Intercalation.
Protocol for Synthesizing Acronine Derivatives with Improved Potency
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Acronine derivatives with enhanced cytotoxic potency. The information is compiled from various studies and is intended to guide researchers in the development of novel anti-cancer agents based on the this compound scaffold.
Introduction
This compound, a naturally occurring acridone alkaloid, has demonstrated a broad spectrum of antitumor activity. However, its clinical application has been limited by its moderate potency and poor water solubility.[1][2] To overcome these limitations, extensive research has focused on the synthesis of this compound derivatives with improved pharmacological profiles. Key strategies have included modifications of the pyran ring, extension of the aromatic system to create benzo[a], [b], and [c]acronycine analogs, and the development of dimeric structures.[2] A significant breakthrough was the hypothesis that this compound is bioactivated to a 1,2-epoxide, which led to the synthesis of highly potent 1,2-dihydroxy-1,2-dihydroacronycine and 1,2-dihydroxy-1,2-dihydrobenzo[b]acronycine esters and diesters.[2][3] Some of these derivatives, such as S23906-1, have shown significant activity in preclinical models and have advanced to clinical trials.[1][2] This protocol details the synthesis of several classes of potent this compound derivatives.
Data Presentation: Cytotoxicity of this compound Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of selected this compound derivatives against the L1210 murine leukemia cell line, providing a clear comparison of their potency.
| Compound | Modification | IC50 (µM) against L1210 cells | Fold Improvement over this compound | Reference |
| This compound | Parent Compound | ~1-10 (Varies) | 1x | [4] |
| 2-Nitroacronycine | Nitration of the pyran ring | ~0.01 | ~300x | [4] |
| 2-Oxo-1,2-dihydroacronycine oxime | Reduction of 2-nitroacronycine | ~0.1 | ~10x | [4] |
| Benzo[c]acronycine (3) | Benzo[c] annulation | Same range as this compound | ~1x | [5] |
| (+/-)-cis-diol 16 | Osmium tetroxide oxidation of a precursor | Same range as this compound | ~1x | [5] |
| Dimeric analog 9 (n=5) | Dimerization with a 5-carbon linker | Same range as diacetate 5 | Potent | [6] |
| Pyranophenanthridine 12 | Hybrid with phenanthridine structure | Significant activity | - | [7] |
| cis-1,2-diacetoxy-1,2-dihydrobenzo[b]acronycine (S23906-1) | Benzo[b] annulation and pyran ring modification | Potent | Increased potency | [1][2][8][9] |
Experimental Protocols
Synthesis of 2-Nitroacronycine
This protocol is based on the nitration of this compound, which has been shown to dramatically increase its cytotoxic potency.[4]
Materials:
-
This compound
-
Fuming nitric acid (d=1.52)
-
Acetic anhydride
-
Dichloromethane (CH2Cl2)
-
Sodium bicarbonate (NaHCO3) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound in acetic anhydride at 0°C.
-
Slowly add a solution of fuming nitric acid in acetic anhydride to the this compound solution while maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 1 hour.
-
Pour the mixture into ice-water and extract with dichloromethane.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 2-nitroacronycine.
General Procedure for the Synthesis of Benzo[c]acronycine Derivatives
This protocol outlines a general method for synthesizing benzo[c]acronycine derivatives, which involves the condensation of a naphthalenecarboxylic acid with a benzopyran-5-ylamine followed by cyclization.[5]
Materials:
-
1-Bromo-2-naphthalenecarboxylic acid
-
7-Methoxy-2,2-dimethyl-2H-1-benzopyran-5-ylamine
-
Polyphosphoric acid (PPA)
-
Appropriate reagents for further modifications (e.g., methylating agents, oxidizing agents)
Procedure:
-
Condensation: Heat a mixture of 1-bromo-2-naphthalenecarboxylic acid and 7-methoxy-2,2-dimethyl-2H-1-benzopyran-5-ylamine.
-
Cyclization: Treat the product from the condensation step with polyphosphoric acid at an elevated temperature to induce cyclization, affording the 6-methoxy-3,3-dimethyl-3,14-dihydro-7H-benzo[c]pyrano[3,2-h]acridin-7-one.
-
Further Modifications (Optional):
-
N-Methylation: The cyclized product can be N-methylated to yield benzo[c]acronycine.
-
Oxidation: The dihydroacridinone can be oxidized, for example, using osmium tetroxide, to introduce hydroxyl groups.
-
Synthesis of Dimeric Benzo[b]pyrano[3,2-h]acridin-7-one Analogs
This protocol describes the synthesis of dimeric this compound analogs, which have shown high cytotoxic activity. The length of the alkyl linker is a critical determinant of potency.[6]
Materials:
-
6-Hydroxy-3,3-14-trimethyl-3,14-dihydro-7H-benzo[b]pyrano[3,2-h]acridin-7-one
-
α,ω-Diiodoalkanes of varying lengths (e.g., 1,5-diiodopentane)
-
A suitable base (e.g., potassium carbonate)
-
Anhydrous solvent (e.g., acetone or DMF)
Procedure:
-
Dissolve 6-hydroxy-3,3-14-trimethyl-3,14-dihydro-7H-benzo[b]pyrano[3,2-h]acridin-7-one in the anhydrous solvent.
-
Add the base to the solution.
-
Add the desired α,ω-diiodoalkane to the reaction mixture.
-
Heat the reaction mixture under reflux for several hours until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture, filter off the inorganic salts, and evaporate the solvent.
-
Purify the crude product by column chromatography to isolate the dimeric compound.
Visualizations
Synthetic Workflow for this compound Derivatives
References
- 1. [From acronycine to benzo-[b]-acronycine derivatives: potent antitumor agents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acronycine derivatives: a promising series of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships in the acronycine series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and cytotoxic activity of acronycine derivatives modified at the pyran ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and cytotoxic activity of acronycine analogues in the benzo[c]pyrano[3,2-h]acridin-7-one and naphtho[1,2-b][1,7] and [1,10]-phenanthrolin-7(14H)-one series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and cytotoxic activity of dimeric analogs of acronycine in the benzo[b]pyrano[3,2-h]acridin-7-one series. | Semantic Scholar [semanticscholar.org]
- 7. Synthesis and cytotoxic activity of pyranophenanthridine analogues of fagaronine and acronycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structure-activity relationships in the acronycine and benzo[b]acronycine series: role of the pyran ring - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell-based Assays for Evaluating Acronine Cytotoxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acronine is a naturally occurring acridone alkaloid that has demonstrated a broad spectrum of antitumor properties. Its cytotoxic effects are primarily attributed to its ability to interact with DNA, leading to the inhibition of DNA synthesis and subsequent cell death.[1][2] More potent derivatives of this compound, such as S23906-1, have been shown to act as DNA alkylating agents, specifically targeting the N-2 amino group of guanine in the minor groove of DNA.[1][3] This interaction can lead to cell cycle arrest and the induction of apoptosis, making this compound and its analogs promising candidates for cancer chemotherapy.[4]
These application notes provide a comprehensive overview of standard cell-based assays to evaluate the cytotoxicity of this compound and its derivatives. Detailed protocols for key assays are provided to guide researchers in accurately assessing the compound's efficacy and understanding its mechanism of action.
Mechanism of Action: DNA Interaction and Apoptosis Induction
This compound exerts its cytotoxic effects through a multi-faceted mechanism that primarily involves targeting cellular DNA and activating apoptotic signaling pathways.
1. DNA Interaction and Cell Cycle Arrest:
This compound and its more potent derivatives are known to intercalate into DNA or form covalent adducts, leading to conformational changes in the DNA structure.[1][2] This interference with the DNA template disrupts critical cellular processes such as DNA replication and transcription. Consequently, cells treated with this compound derivatives often exhibit cell cycle arrest, a crucial mechanism to prevent the proliferation of damaged cells. For instance, the this compound derivative S23906-1 has been observed to cause an irreversible arrest in the S phase of the cell cycle.[4]
2. Induction of Apoptosis:
The DNA damage and cell cycle arrest triggered by this compound can initiate programmed cell death, or apoptosis. This is a tightly regulated process essential for removing damaged or unwanted cells. Apoptosis can be initiated through two main pathways:
-
The Intrinsic (Mitochondrial) Pathway: This pathway is activated by intracellular stress, such as DNA damage. Pro-apoptotic proteins like Bax are upregulated, leading to the permeabilization of the mitochondrial membrane and the release of cytochrome c. Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic process.
-
The Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, such as Fas. This binding leads to the activation of an initiator caspase (caspase-8), which in turn activates the executioner caspases.
Studies on compounds with similar mechanisms to this compound suggest that both the intrinsic and extrinsic pathways can be involved in inducing apoptosis.[5][6] The activation of executioner caspases, such as caspase-3 and caspase-7, is a central event in both pathways, leading to the cleavage of cellular substrates and the characteristic morphological changes of apoptosis.
Data Presentation: this compound Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxic potential of a compound. The following table summarizes the reported IC50 values for this compound and its derivatives in various cancer cell lines.
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound Derivative S23906-1 | HT29 | Colon Carcinoma | ~0.1 (100-fold more sensitive than this compound) | [4] |
| This compound Derivative S23906-1 | C38 | Colon Carcinoma | Markedly inhibited tumor growth at 1.56-6.25 mg/kg | |
| This compound | Various | - | 16-fold less potent than S23906-1 |
Experimental Protocols
Accurate and reproducible assessment of this compound's cytotoxicity requires standardized and well-validated experimental protocols. The following sections provide detailed methodologies for three key cell-based assays.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well to dissolve the purple crystals.
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell membrane damage.
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol to seed and treat the cells with this compound.
-
Incubation: Incubate the plates for the desired exposure time at 37°C in a humidified 5% CO2 incubator.
-
Sample Collection: After incubation, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
Maximum LDH Release Control: To determine the maximum LDH release, add lysis buffer to control wells (untreated cells) and incubate for 15-30 minutes before collecting the supernatant.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 10-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100 Spontaneous LDH release is the absorbance from the vehicle control supernatant.
Caspase-3/7 Assay for Apoptosis
This assay quantifies the activity of caspase-3 and caspase-7, which are key executioner caspases in the apoptotic pathway. The assay utilizes a substrate that, when cleaved by active caspases, releases a luminescent or fluorescent signal.
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
Caspase-3/7 assay kit (containing a proluminescent or profluorescent substrate and buffer)
-
White or black 96-well plates (depending on the detection method)
-
Luminometer or fluorometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate (white-walled for luminescence, black-walled for fluorescence) and treat with this compound as described in the MTT assay protocol.
-
Incubation: Incubate the plates for the desired exposure time at 37°C in a humidified 5% CO2 incubator.
-
Reagent Preparation and Addition: Prepare the caspase-3/7 reagent according to the manufacturer's instructions. Allow the plate and the reagent to equilibrate to room temperature. Add the caspase-3/7 reagent to each well.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (typically 30-60 minutes), protected from light.
-
Signal Measurement: Measure the luminescence or fluorescence using a plate reader.
-
Data Analysis: The signal intensity is directly proportional to the caspase-3/7 activity. Compare the signal from this compound-treated cells to that of the vehicle control to determine the fold-increase in caspase activity.
Mandatory Visualizations
Caption: Workflow for cell-based cytotoxicity assays.
Caption: this compound-induced apoptosis signaling pathway.
References
- 1. Design of novel antitumor DNA alkylating agents: the benzacronycine series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acronycine derivatives: a promising series of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alkylation of guanine in DNA by S23906-1, a novel potent antitumor compound derived from the plant alkaloid acronycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Testing of Acronine Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acronine, a naturally occurring alkaloid, and its derivatives have demonstrated significant antitumor properties. Notably, the synthetic derivative S23906-1 (cis-1,2-diacetoxy-1,2-dihydrobenzo[b]acronycine) has shown potent activity against various solid tumors in preclinical models.[1] These application notes provide a comprehensive guide for the in vivo evaluation of this compound and its derivatives using established animal models of cancer. The protocols outlined below are designed to ensure rigorous and reproducible assessment of antitumor efficacy.
Mechanism of Action
This compound derivatives, particularly S23906-1, exert their cytotoxic effects primarily through DNA alkylation.[1][2] These compounds form covalent adducts with the N-2 amino group of guanine residues located in the minor groove of DNA.[1][2] This DNA damage disrupts cellular processes, leading to cell cycle arrest, primarily in the S phase, and subsequent induction of apoptosis.[3] An increase in cyclin E protein levels has also been observed following treatment with S23906-1, which is implicated in its cytotoxic activity.[3] The mismatch repair (MMR) pathway plays a crucial role in recognizing these DNA adducts and signaling the apoptotic cascade.[4]
Signaling Pathway of this compound-Induced Cell Death
Caption: this compound-induced DNA damage and subsequent cell fate.
Animal Models for Efficacy Testing
The selection of an appropriate animal model is critical for evaluating the antitumor potential of this compound. Immunocompromised mice, such as athymic nude or NOD/SCID mice, are commonly used for xenograft studies involving human cancer cell lines.[5][6] Both subcutaneous and orthotopic tumor models are valuable, with orthotopic models often providing a more clinically relevant tumor microenvironment.[6][7]
Recommended Human Cancer Cell Lines
| Cancer Type | Cell Line | Key Characteristics |
| Lung Cancer | A549 | Human lung adenocarcinoma, widely used for xenograft studies.[5] |
| Ovarian Cancer | SKOV3 | Human ovarian adenocarcinoma, suitable for both subcutaneous and orthotopic models.[8] |
| Colon Cancer | HT-29, HCT116 | Human colorectal adenocarcinoma, established for subcutaneous and orthotopic xenografts.[6][9] |
Experimental Protocols
General Animal Care and Husbandry
-
Animal Strain: Female athymic nude mice (e.g., BALB/c nude) or NOD/SCID mice, 6-8 weeks old.
-
Housing: Maintained in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle. Animals should have free access to sterile food and water.
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
Xenograft Tumor Implantation
-
Cell Culture: Culture HT-29 cells in an appropriate medium (e.g., McCoy's 5A with 10% FBS) to ~80% confluency.
-
Cell Preparation: Harvest cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.[10] Keep the cell suspension on ice.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse using a 27-gauge needle.[10]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with digital calipers 2-3 times per week.
-
Cell Culture: Culture A549 cells in F-12K Medium with 10% FBS.
-
Cell Preparation: Prepare a single-cell suspension of A549 cells in serum-free medium at a concentration of 5 x 10^6 cells per 100 µL.[11]
-
Implantation: Anesthetize the mouse. Make a small incision on the left dorsal side to expose the lung. Inject 100 µL of the cell suspension directly into the lung parenchyma to a depth of approximately 3-5 mm.[11][12] Close the incision with surgical clips or sutures.
-
Tumor Growth Monitoring: Monitor tumor growth using a suitable imaging modality, such as micro-CT or bioluminescence imaging (if using luciferase-expressing cells).
-
Cell Culture: Culture SKOV3 cells in McCoy's 5A medium with 10% FBS.
-
Subcutaneous Tumor Generation (for tissue fragment implantation): First, establish a subcutaneous tumor by injecting 2 x 10^7 SKOV3 cells in 0.2 mL into the neck of a donor nude mouse.[8] Allow the tumor to grow to approximately 1 cm in diameter.
-
Orthotopic Implantation: Anesthetize a recipient mouse. Make a small incision in the left flank to expose the ovary. Excise the subcutaneous tumor from the donor mouse and cut it into small fragments (~1 mm³). Suture a tumor fragment onto the ovary of the recipient mouse.[8]
-
Tumor Growth Monitoring: Monitor the mice for signs of tumor growth (e.g., abdominal distension) and use imaging techniques where possible.
This compound Formulation and Administration
-
Formulation: The specific formulation for this compound derivatives like S23906-1 for in vivo use is not extensively detailed in public literature. A common approach for poorly soluble compounds is to dissolve them in a vehicle such as a mixture of DMSO, Cremophor EL, and saline. A pilot study to determine the maximum tolerated dose (MTD) and optimal vehicle composition is recommended.
-
Administration: Warm the mouse to dilate the tail veins. Place the mouse in a restraint device. Inject the formulated this compound derivative slowly into a lateral tail vein using a 27-30 gauge needle.[13] The injection volume should typically not exceed 0.2 mL for a mouse.[13]
-
Formulation: For oral administration, this compound can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water. Alternatively, for voluntary oral administration, the drug can be incorporated into a palatable jelly.[14][15]
-
Administration (Gavage): Use an appropriate size gavage needle for mice. Gently insert the needle into the esophagus and deliver the formulation directly into the stomach. The volume should be appropriate for the mouse's weight (typically up to 10 mL/kg).
Efficacy Evaluation
-
Measurement: Using digital calipers, measure the longest diameter (length) and the shortest diameter (width) of the subcutaneous tumor.
-
Calculation: Calculate the tumor volume using the modified ellipsoid formula: Tumor Volume (mm³) = (width² x length) / 2 .[16][17]
-
Data Presentation: Plot the mean tumor volume ± SEM for each treatment group over time.
-
Endpoint Definition: Define the endpoint for euthanasia, which could be a specific tumor volume (e.g., 2000 mm³ for mice), a certain percentage of body weight loss (e.g., >20%), or the presentation of clinical signs of distress.[17]
-
Data Collection: Record the date of death or euthanasia for each animal. Animals that are alive at the end of the study are considered "censored".[10][18]
-
Analysis: Perform a Kaplan-Meier survival analysis to generate survival curves for each treatment group.[10][18] Compare the survival distributions between groups using a log-rank test.
Experimental Workflow
Caption: General workflow for in vivo efficacy testing of this compound.
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: In Vivo Antitumor Efficacy of this compound Derivative (S23906-1) in Xenograft Models
| Animal Model | Treatment Group | Dose & Schedule | Mean Tumor Volume (mm³ ± SEM) at Day X | % Tumor Growth Inhibition (TGI) | Median Survival (days) | % Increase in Lifespan (%ILS) |
| A549 Lung Xenograft | Vehicle Control | - | N/A | N/A | ||
| This compound Derivative | e.g., 10 mg/kg, i.v., 2x/week | |||||
| Positive Control | e.g., Paclitaxel | |||||
| SKOV3 Ovarian Xenograft | Vehicle Control | - | N/A | N/A | ||
| This compound Derivative | e.g., 20 mg/kg, p.o., daily | |||||
| Positive Control | e.g., Cisplatin | |||||
| HT-29 Colon Xenograft | Vehicle Control | - | N/A | N/A | ||
| This compound Derivative | e.g., 15 mg/kg, i.v., 2x/week | |||||
| Positive Control | e.g., 5-FU |
Note: This table is a template. The actual data will be generated from the experimental results.
Conclusion
The protocols and guidelines presented here provide a robust framework for the in vivo evaluation of this compound and its derivatives. Careful selection of animal models, adherence to detailed experimental procedures, and rigorous data analysis are essential for obtaining reliable and translatable results in the development of these promising anticancer agents.
References
- 1. Acronycine derivatives: a promising series of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alkylation of guanine in DNA by S23906-1, a novel potent antitumor compound derived from the plant alkaloid acronycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acronycine derivatives as promising antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. A549 Xenograft Model - Altogen Labs [altogenlabs.com]
- 6. HT29 Xenograft Model - Altogen Labs [altogenlabs.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Establishment of an orthotopic transplantation tumor model in nude mice using a drug-resistant human ovarian cancer cell line with a high expression of c-Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Treatment of Human Colon Cancer Xenografts with TRA-8 Anti-death Receptor 5 Antibody Alone or in Combination with CPT-11 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Colorectal cancer: HT-29 Xenograft Mouse Model - Bioemtech | Enabling radiopharmaceutical innovation through CRO and desktop imaging technologies [bioemtech.com]
- 11. Establishment of an orthotopic lung cancer model in nude mice and its evaluation by spiral CT - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a Novel Orthotopic Non-small Cell Lung Cancer Model and Therapeutic Benefit of 2′-(2-bromohexadecanoyl)-Docetaxel Conjugate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. researchgate.net [researchgate.net]
- 15. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. S phase cell-cycle arrest following DNA damage is independent of the p53/p21(WAF1) signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. depts.ttu.edu [depts.ttu.edu]
- 18. Checking on DNA damage in S phase | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for High-Throughput Screening of Novel Acronine Analogues
Introduction
Acronine, a naturally occurring acridone alkaloid, has demonstrated activity against a range of solid tumors.[1] However, its clinical development has been hindered by modest potency and poor water solubility.[1][2] This has spurred the development of synthetic analogues with improved pharmacological profiles. Structure-activity relationship studies have revealed that the 1,2-double bond and the angularly fused dimethylpyran ring are crucial for its cytotoxic activity.[3][4] Notably, derivatives of benzo[b]acronycine, such as S23906-1, have shown significantly increased potency and marked antitumor activity in various cancer models.[1][5] The primary mechanism of action for many potent this compound analogues is the alkylation of DNA, specifically forming covalent adducts with the N-2 amino group of guanine residues, which triggers apoptotic cell death.[2][6]
These application notes provide a comprehensive framework for the high-throughput screening (HTS) and characterization of novel this compound analogues to identify promising new anticancer drug candidates. The protocols are designed for researchers in drug discovery and oncology.
Principle of the Screening Cascade
A tiered screening approach is employed to efficiently identify and validate novel this compound analogues. The cascade begins with a high-throughput primary screen to assess the cytotoxic activity of a large compound library against a panel of cancer cell lines. Promising "hits" from the primary screen are then subjected to secondary assays to confirm their activity, determine their potency (IC50), and elucidate their mechanism of action, focusing on the induction of apoptosis.
Experimental Protocols
Protocol 1: Primary High-Throughput Screening - Cell Viability (MTT Assay)
This protocol is adapted for a 96-well or 384-well format to assess the effect of this compound analogues on cancer cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[7] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[8]
Materials:
-
Cancer cell lines (e.g., NCI-H460 lung carcinoma, IGROV1 ovarian carcinoma, HT-29 colon carcinoma)[5]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound analogue library (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[9]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[7][10]
-
96-well or 384-well clear, flat-bottom cell culture plates
-
Multichannel pipette or automated liquid handler
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then dilute to a final concentration of 5 x 10^4 cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[10]
-
-
Compound Treatment:
-
Prepare a working concentration of the this compound analogues in complete culture medium. The final concentration for a primary screen is typically 10 µM. Ensure the final DMSO concentration is ≤ 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.
-
Include vehicle controls (medium with DMSO) and positive controls (e.g., this compound or a known cytotoxic drug).
-
Incubate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Solubilization:
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[7]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Protocol 2: Secondary Assay - Dose-Response and IC50 Determination
For "hits" identified in the primary screen (e.g., >50% growth inhibition), a dose-response analysis is performed to determine the half-maximal inhibitory concentration (IC50).
Procedure:
-
Follow the MTT assay protocol as described above.
-
Instead of a single concentration, treat the cells with a serial dilution of the hit compound (e.g., 8-10 concentrations ranging from 0.01 µM to 100 µM).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.
Protocol 3: Secondary Assay - Apoptosis Analysis by High-Throughput Flow Cytometry
This protocol allows for the quantification of apoptosis induced by the this compound analogues. It utilizes Annexin V (to detect early apoptosis) and a viability dye like Propidium Iodide (PI) or 7-AAD (to detect late apoptotic and necrotic cells).[11] This method can be adapted for high-throughput analysis using 96-well plates.[12]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Hit compounds (this compound analogues)
-
Annexin V-FITC (or another fluorophore) Apoptosis Detection Kit (containing Annexin V, PI/7-AAD, and Binding Buffer)
-
96-well V-bottom plates
-
Flow cytometer with a high-throughput sampler
Procedure:
-
Cell Seeding and Treatment:
-
Seed 2 x 10^4 cells per well in a 96-well plate and incubate for 24 hours.
-
Treat the cells with the hit compounds at their respective 1x and 5x IC50 concentrations for 24-48 hours. Include vehicle and positive controls.
-
-
Cell Harvesting:
-
For adherent cells, gently detach them using a non-enzymatic method like adding EDTA directly to the wells to minimize membrane damage.[12] For suspension cells, proceed to the next step.
-
Transfer the cell suspension to a 96-well V-bottom plate.
-
Centrifuge the plate at 300 x g for 5 minutes and discard the supernatant.[13]
-
-
Staining:
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each well.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Add 400 µL of 1X Binding Buffer to each well.
-
Analyze the samples on a flow cytometer.
-
Gate on the cell population based on forward and side scatter.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Data Presentation
Quantitative data from the screening cascade should be summarized for clear comparison of the analogues.
Table 1: Cytotoxicity of Novel this compound Analogues against a Panel of Cancer Cell Lines.
| Compound ID | Structural Modification | IC50 (µM) NCI-H460 (Lung) | IC50 (µM) IGROV1 (Ovarian) | IC50 (µM) HT-29 (Colon) |
| This compound | Parent Compound | 15.2 | 18.5 | 22.1 |
| S23906-1 | Benzo[b] addition, diacetate ester | 0.45 | 0.38 | 0.51 |
| ANA-01 | Cis-diol ester on pyran ring | 1.2 | 0.9 | 1.5 |
| ANA-02 | Removal of dimethylpyran ring | >100 | >100 | >100 |
| ANA-03 | Benzo[c] addition | 8.9 | 11.4 | 10.2 |
| ANA-04 | N-methylation | 5.6 | 7.3 | 6.8 |
Note: Data are hypothetical examples based on published structure-activity relationships.[4][5][14]
Table 2: Apoptosis Induction by Lead this compound Analogues in NCI-H460 Cells.
| Compound ID | Concentration | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | Total Apoptosis (%) |
| Vehicle Control | - | 3.1 | 2.5 | 5.6 |
| S23906-1 | 0.5 µM (IC50) | 35.8 | 15.2 | 51.0 |
| ANA-01 | 1.2 µM (IC50) | 28.9 | 12.7 | 41.6 |
| ANA-04 | 5.6 µM (IC50) | 15.4 | 8.3 | 23.7 |
Note: Data are hypothetical examples for illustrative purposes.
Visualizations
High-Throughput Screening Workflow
Caption: High-throughput screening cascade for novel this compound analogues.
Proposed Signaling Pathway for this compound Analogue-Induced Apoptosis
Caption: Proposed pathway of apoptosis initiated by this compound analogue-induced DNA damage.
References
- 1. [From acronycine to benzo-[b]-acronycine derivatives: potent antitumor agents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acronycine derivatives: a promising series of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships in the acronycine series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships in the acronycine and benzo[b]acronycine series: role of the pyran ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Marked antitumor activity of a new potent acronycine derivative in orthotopic models of human solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships and mechanism of action of antitumor benzo[b]pyrano[3,2-h]acridin-7-one acronycine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. protocols.io [protocols.io]
- 11. noblelifesci.com [noblelifesci.com]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for high-throughput compound screening using flow cytometry in THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and cytotoxic activity of acronycine analogues in the benzo[c]pyrano[3,2-h]acridin-7-one and naphtho[1,2-b][1,7] and [1,10]-phenanthrolin-7(14H)-one series - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling Acronine and its Derivatives for Biodistribution Studies
For: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and proposed protocols for the radiolabeling of the anti-tumor alkaloid Acronine and its derivatives for in vivo biodistribution and molecular imaging studies. Due to a lack of specific published protocols for radiolabeling the parent this compound molecule, this document outlines feasible strategies based on the known chemistry of the acridine scaffold and established radiopharmaceutical chemistry techniques. Methodologies for labeling with radiohalogens for SPECT imaging, radiometals for SPECT and PET imaging, and positron emitters for PET imaging are presented.
Introduction
This compound, a pyranoacridone alkaloid, has demonstrated antitumor properties against a range of solid tumors.[1] However, its clinical development has been hampered by moderate potency and low water solubility.[1] The development of synthetic analogues, including benzo[a], [b], and [c]acronycine derivatives, has shown increased potency and a broader spectrum of activity.[1][2] Understanding the in vivo pharmacokinetics, tumor targeting, and biodistribution of this compound and its derivatives is crucial for their further development as cancer therapeutics. Radiolabeling these compounds enables non-invasive imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) to visualize their distribution in real-time.[3][4]
This document outlines potential radiolabeling strategies for this compound, providing detailed protocols that can be adapted by researchers. The proposed methods include:
-
Radiohalogenation: Direct labeling with Iodine-125 for preclinical biodistribution studies.
-
Radiometal Labeling: Indirect labeling with Technetium-99m via a bifunctional chelator for SPECT imaging.
-
Positron Emitter Labeling: Labeling with Fluorine-18 for high-resolution PET imaging.
Proposed Radiolabeling Methods and Protocols
Radioiodination of an this compound Analogue for SPECT Imaging and Biodistribution
Radioiodination is a common method for labeling small molecules for preclinical evaluation.[5][6] This protocol is based on the electrophilic substitution of an activated aromatic ring, a strategy applicable to a suitably functionalized this compound derivative.
Protocol: Iodogen-mediated Radioiodination of a Phenolic this compound Precursor
This protocol assumes the synthesis of an this compound derivative with a phenol group, which activates the aromatic ring for electrophilic iodination.
Materials:
-
Phenolic this compound precursor
-
Iodogen® (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril)
-
Sodium [¹²⁵I]iodide
-
Phosphate buffer (0.1 M, pH 7.4)
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
Sep-Pak C18 cartridge
-
Analytical and semi-preparative HPLC system with a radioactivity detector
Procedure:
-
Preparation:
-
Coat a glass reaction vial with 100 µg of Iodogen® by dissolving it in dichloromethane, evaporating the solvent under a gentle stream of nitrogen.
-
Dissolve the phenolic this compound precursor in a minimal amount of methanol or DMSO to a concentration of 1 mg/mL.
-
-
Radiolabeling Reaction:
-
To the Iodogen®-coated vial, add 50 µL of 0.1 M phosphate buffer (pH 7.4).
-
Add 1-5 µL (approximately 37 MBq or 1 mCi) of Sodium [¹²⁵I]iodide solution.
-
Immediately add 10 µL of the this compound precursor solution.
-
Let the reaction proceed at room temperature for 15-20 minutes with occasional gentle agitation.
-
-
Quenching and Purification:
-
Quench the reaction by adding 100 µL of a saturated sodium bisulfite solution.
-
Dilute the reaction mixture with 1 mL of water containing 0.1% TFA.
-
Load the mixture onto a pre-conditioned Sep-Pak C18 cartridge.
-
Wash the cartridge with 10 mL of water containing 0.1% TFA to remove unreacted [¹²⁵I]iodide.
-
Elute the [¹²⁵I]iodo-Acronine derivative with 1 mL of methanol.
-
-
HPLC Purification and Analysis:
-
Purify the eluted product using semi-preparative reverse-phase HPLC. A typical mobile phase could be a gradient of water/0.1% TFA and acetonitrile/0.1% TFA.
-
Collect the fraction corresponding to the radiolabeled product.
-
Determine the radiochemical purity and specific activity of the final product using analytical HPLC with a radioactivity detector.
-
-
Formulation:
-
Evaporate the HPLC solvent under reduced pressure.
-
Reconstitute the purified [¹²⁵I]iodo-Acronine in a suitable vehicle for injection, such as saline with a small percentage of ethanol or polysorbate 80.
-
Indirect Radiolabeling with Technetium-99m for SPECT Imaging
Indirect labeling involves a bifunctional chelator (BFC) that is first conjugated to the molecule of interest and then complexes with a radiometal. This is a versatile method for labeling with metallic radionuclides like Technetium-99m (⁹⁹ᵐTc).
Protocol: ⁹⁹ᵐTc-Labeling of a HYNIC-conjugated this compound Derivative
This protocol requires the prior synthesis of an this compound derivative conjugated to the chelator 6-hydrazinonicotinamide (HYNIC).
Materials:
-
HYNIC-Acronine conjugate
-
Sodium [⁹⁹ᵐTc]pertechnetate (from a ⁹⁹Mo/⁹⁹ᵐTc generator)
-
Stannous chloride (SnCl₂) solution
-
Tricine as a co-ligand
-
Phosphate buffer (0.1 M, pH 7.0)
-
Saline solution (0.9% NaCl)
-
ITLC-SG strips
-
Citrate buffer (0.1 M, pH 5.5) and Acetonitrile as mobile phases for ITLC
-
HPLC system with a radioactivity detector
Procedure:
-
Preparation of Labeling Solution:
-
In a sterile, nitrogen-purged vial, dissolve 10-20 mg of Tricine in 1 mL of deionized water.
-
Prepare a fresh solution of stannous chloride (1 mg/mL in nitrogen-purged 0.01 M HCl).
-
-
Radiolabeling Reaction:
-
To a sterile reaction vial, add 50 µL of the HYNIC-Acronine conjugate solution (1 mg/mL in water or buffer).
-
Add 200 µL of the Tricine solution.
-
Add 10 µL of the freshly prepared stannous chloride solution.
-
Add 100-200 MBq (2.7-5.4 mCi) of sodium [⁹⁹ᵐTc]pertechnetate in saline.
-
Adjust the final volume to 1 mL with 0.1 M phosphate buffer (pH 7.0).
-
Incubate the reaction mixture at 100°C for 15 minutes.
-
Allow the vial to cool to room temperature.
-
-
Quality Control:
-
Determine the radiochemical purity using instant thin-layer chromatography (ITLC) on silica gel (ITLC-SG) strips.
-
Mobile Phase 1: 0.1 M Citrate buffer (pH 5.5) - [⁹⁹ᵐTc]HYNIC-Acronine remains at the origin (Rf=0.0), while [⁹⁹ᵐTc]pertechnetate and [⁹⁹ᵐTc]colloid move with the solvent front (Rf=1.0).
-
Mobile Phase 2: Acetonitrile:Water (1:1) - [⁹⁹ᵐTc]HYNIC-Acronine moves with the solvent front (Rf=1.0), while [⁹⁹ᵐTc]colloid remains at the origin (Rf=0.0).
-
-
Radiochemical purity should be >90%.
-
Further analysis can be performed using reverse-phase HPLC.
-
-
Purification (if necessary):
-
If the radiochemical purity is below 90%, the product can be purified using a Sep-Pak C18 cartridge, eluting the purified product with an ethanol/saline mixture.
-
Labeling with Fluorine-18 for PET Imaging
Fluorine-18 is a widely used PET isotope due to its favorable decay characteristics.[7] Labeling with ¹⁸F often involves a multi-step synthesis, typically starting from a precursor molecule.
Protocol: Two-step Labeling of an this compound Derivative with 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB)
This method involves the synthesis of an this compound derivative with a primary amine functionality, which can then be acylated with an ¹⁸F-labeled prosthetic group.
Materials:
-
Amino-functionalized this compound derivative
-
N-succinimidyl-4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) (synthesized separately)
-
Triethylamine
-
Dimethylformamide (DMF)
-
HPLC system
-
Sep-Pak C18 cartridge
Procedure:
Step A: Synthesis of N-succinimidyl-4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) This is a standard procedure and is summarized here.
-
Produce aqueous [¹⁸F]fluoride via cyclotron.
-
Perform azeotropic drying of [¹⁸F]fluoride with Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate.
-
React the dried [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex with ethyl-4-(trimethylammoniumtriflate)benzoate precursor in acetonitrile at 100°C for 10 minutes to produce ethyl-4-[¹⁸F]fluorobenzoate.
-
Hydrolyze the ester with NaOH to yield 4-[¹⁸F]fluorobenzoic acid.
-
Activate the carboxylic acid with O-(N-Succinimidyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TSTU) to form [¹⁸F]SFB.
-
Purify [¹⁸F]SFB using semi-preparative HPLC.
Step B: Conjugation of [¹⁸F]SFB to Amino-Acronine
-
Reaction:
-
Dissolve 1-2 mg of the amino-Acronine derivative in 200 µL of anhydrous DMF.
-
Add 5 µL of triethylamine to the solution.
-
Add the HPLC-purified [¹⁸F]SFB (in acetonitrile) to the reaction vial.
-
Heat the reaction at 80°C for 20 minutes.
-
-
Purification and Formulation:
-
Dilute the reaction mixture with 2 mL of water/0.1% TFA.
-
Purify the crude product using semi-preparative HPLC.
-
Collect the fraction corresponding to the [¹⁸F]this compound conjugate.
-
Formulate the final product for injection by removing the organic solvent via rotary evaporation and redissolving the residue in sterile saline, followed by sterile filtration.
-
-
Quality Control:
-
Confirm the identity and radiochemical purity (>95%) of the final product using analytical HPLC.
-
Determine the specific activity.
-
Data Presentation
The following tables summarize the key parameters for the proposed radiolabeling methods.
Table 1: Summary of Proposed Radiolabeling Methods for this compound Derivatives
| Parameter | Method 1: Radioiodination | Method 2: ⁹⁹ᵐTc Labeling | Method 3: ¹⁸F Labeling |
|---|---|---|---|
| Radionuclide | ¹²⁵I | ⁹⁹ᵐTc | ¹⁸F |
| Imaging Modality | SPECT / Biodistribution | SPECT | PET |
| Half-life | 59.4 days | 6.02 hours | 109.8 minutes |
| Precursor | Phenolic this compound Derivative | HYNIC-Acronine Conjugate | Amino-Acronine Derivative |
| Labeling Strategy | Direct Electrophilic Substitution | Indirect via BFC | Indirect via Prosthetic Group |
| Key Reagents | Iodogen®, Na[¹²⁵I] | SnCl₂, Tricine, Na[⁹⁹ᵐTc]O₄ | [¹⁸F]SFB, Triethylamine |
| Typical Reaction Temp. | Room Temperature | 100°C | 80°C |
| Typical Reaction Time | 15-20 min | 15 min | 20 min |
| Purification Method | Sep-Pak C18 & HPLC | Sep-Pak C18 (optional) | HPLC |
Table 2: Biodistribution Study Protocol Outline
| Step | Description |
|---|---|
| 1. Animal Model | Nude mice bearing human tumor xenografts (e.g., lung, ovarian, colon).[8] |
| 2. Radiotracer Admin. | Intravenous (tail vein) injection of the purified radiolabeled this compound derivative (e.g., 0.37 MBq / 10 µCi per mouse). |
| 3. Time Points | Euthanize groups of mice (n=4-5 per group) at various time points post-injection (e.g., 1, 4, 24, 48 hours). |
| 4. Tissue Collection | Dissect and collect major organs and tissues (blood, tumor, heart, lungs, liver, spleen, kidneys, muscle, bone, brain, etc.). |
| 5. Measurement | Weigh each tissue sample and measure the radioactivity using a gamma counter. |
| 6. Data Analysis | Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ. Calculate tumor-to-organ ratios. |
Visualization of Workflows
The following diagrams illustrate the proposed experimental workflows.
Caption: Workflow for Radioiodination of an this compound Derivative.
Caption: Workflow for ⁹⁹ᵐTc-Labeling of a HYNIC-Acronine Conjugate.
References
- 1. Acronycine derivatives: a promising series of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Synthesis of Radiopharmaceuticals via “In-Loop” 11C-Carbonylation as Exemplified by the Radiolabeling of Inhibitors of Bruton's Tyrosine Kinase [frontiersin.org]
- 4. Radiolabelling small and biomolecules for tracking and monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of radioiodinated quinacrine-based derivatives for SPECT imaging of Aβ plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radiolabelling of Antigen and Liposomes for Vaccine Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. List of PET radiotracers - Wikipedia [en.wikipedia.org]
- 8. [From acronycine to benzo-[b]-acronycine derivatives: potent antitumor agents] - PubMed [pubmed.ncbi.nlm.nih.gov]
Formulation Strategies for Acronine Drug Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acronine, a naturally occurring alkaloid, has demonstrated significant potential as an anticancer agent. However, its clinical translation has been largely hampered by its poor aqueous solubility, leading to low bioavailability and challenging formulation development.[1] This document provides a comprehensive overview of various formulation strategies aimed at overcoming these limitations, complete with detailed experimental protocols and comparative data to guide researchers in the effective delivery of this compound.
The primary challenge in formulating this compound lies in its hydrophobic nature.[1] Various approaches have been explored to enhance its solubility and bioavailability, ranging from the use of co-solvents for parenteral administration to advanced nanoformulation strategies. This document will delve into the specifics of these methods, offering practical guidance for their implementation in a research and development setting.
Formulation Strategies and Quantitative Data
A variety of formulation strategies have been investigated to improve the delivery of this compound. The following tables summarize the quantitative data obtained from studies on different this compound formulations.
Table 1: Physicochemical Characteristics of this compound Nanoformulations
| Formulation Type | Carrier/Excipients | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Polymeric Nanoparticles | Eudragit-E, Pluronic | 20 - 45 | Not Reported | 56.37 | Not Reported | [1] |
| Solid Lipid Nanoparticles (Generic) | Cetylpalmitate, Tween 80, Span 85, DDAB, Cholesterol | 136 - 191 | +11 to +61 | Not Reported | Not Reported | [2] |
| Liposomes (Generic for PARP1 Inhibitors) | DPPG | ~130 | < -30 | >40 | Not Reported | [3] |
| Polymeric Micelles (Generic for Doxorubicin) | Coumarin- and imidazole-grafted polymer | Not Reported | Not Reported | Not Reported | 17.2 | [4] |
Table 2: In Vitro Release Profile of this compound from Eudragit-E Nanoparticles
| Time (hours) | Cumulative Release (%) |
| 1 | ~15 |
| 2 | ~25 |
| 3 | ~35 |
| 6 | ~50 |
| 12 | ~65 |
| 24 | ~80 |
Data estimated from graphical representation in the cited reference.[5]
Table 3: Solubility Enhancement of Poorly Soluble Drugs using Cyclodextrins
| Drug | Cyclodextrin | Solubility Enhancement Factor | Reference |
| Paclitaxel | β-Cyclodextrin derivatives | Up to 500 | [6] |
| Hyperoside | 2-hydroxypropyl-β-cyclodextrin | 9 | [7] |
| Celecoxib | β-Cyclodextrin | Not specified, but significant increase reported | [8] |
Note: Specific data for this compound in liposomes, solid lipid nanoparticles, polymeric micelles, and cyclodextrin inclusion complexes is limited in the currently available literature. The data presented for these formulations are for other drugs and are provided as a general reference for the potential of these systems. Researchers will need to optimize these formulations specifically for this compound.
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of various this compound formulations.
This compound-Loaded Eudragit-E Nanoparticles
Protocol based on Nanoprecipitation Technique [5]
Materials:
-
This compound
-
Eudragit-E
-
Methanol
-
Pluronic
-
Double distilled water
Procedure:
-
Dissolve 80 mg of this compound and 80 mg of Eudragit-E in 40 ml of methanol to prepare the organic phase.
-
Prepare a 100 mL aqueous phase containing 0.6% (w/v) Pluronic in double distilled water.
-
Add the organic phase dropwise into the aqueous phase under magnetic stirring at 600 rpm.
-
Continue stirring for 4 hours to ensure complete evaporation of methanol.
-
Centrifuge the resulting nanoparticle suspension at 9000 rpm for 30 minutes at 4°C.
-
Collect the supernatant to determine the amount of unbound drug for encapsulation efficiency calculation.
-
Wash the nanoparticle pellet twice with double distilled water.
-
Lyophilize the washed nanoparticles for storage.
Characterization:
-
Particle Size and Zeta Potential: Determined by dynamic light scattering (DLS).
-
Encapsulation Efficiency: Calculated using the formula: Encapsulation Efficiency (%) = [(Total Drug - Unbound Drug) / Total Drug] x 100 The amount of unbound drug in the supernatant is quantified by UV-Vis spectrophotometry.[5]
-
In Vitro Drug Release:
-
Place a known amount of this compound-loaded nanoparticles in a dialysis bag.
-
Immerse the dialysis bag in a release medium (e.g., phosphate buffer pH 7.4 with 25% ethanol) at 37°C with constant stirring.[5]
-
Withdraw samples from the release medium at predetermined time intervals.
-
Analyze the concentration of this compound in the samples using a suitable analytical method like UV-Vis spectrophotometry or HPLC.
-
Parenteral Formulation of this compound
Protocol based on Co-solvent System [9]
Materials:
-
This compound powder
-
Polyethylene glycol 300 (PEG 300)
-
Ethanol
-
Polysorbate 80
-
5% Dextrose, 0.9% Sodium Chloride, or RPMI 1640 culture medium for dilution
Procedure:
-
Prepare the VP-16 diluent (VPD) by mixing PEG 300, ethanol, and polysorbate 80 in the same ratio as used for etoposide formulations.
-
Dissolve the this compound powder in the VPD to the desired concentration.
-
The resulting solution can be further diluted with 5% dextrose, 0.9% sodium chloride, or RPMI 1640 culture medium before administration.
Characterization:
-
Stability of Diluted Solutions: Monitor the diluted solutions for any precipitation or degradation over a period of 4-72 hours at temperatures ranging from 0°C to 37°C.[9]
-
In Vitro Activity: Assess the anticancer activity of the formulated this compound against relevant cancer cell lines using standard cytotoxicity assays.
This compound-Loaded Liposomes (General Protocol)
Protocol based on Thin-Film Hydration Method [10]
Materials:
-
This compound
-
Phospholipids (e.g., soy phosphatidylcholine, dipalmitoylphosphatidylcholine)
-
Cholesterol
-
Organic solvent (e.g., chloroform, methanol)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
Dissolve this compound, phospholipids, and cholesterol in the organic solvent in a round-bottom flask.
-
Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum to remove any residual solvent.
-
Hydrate the lipid film with the aqueous buffer by rotating the flask at a temperature above the lipid phase transition temperature.
-
The resulting suspension of multilamellar vesicles (MLVs) can be downsized to form small unilamellar vesicles (SUVs) by sonication or extrusion.
Characterization:
-
Particle Size and Zeta Potential: Measured by DLS.
-
Encapsulation Efficiency: Determined by separating the unencapsulated drug from the liposomes (e.g., by centrifugation or dialysis) and quantifying the drug in both fractions.
-
In Vitro Drug Release: Performed using a dialysis method as described for nanoparticles.
This compound-Loaded Solid Lipid Nanoparticles (SLNs) (General Protocol)
Protocol based on High-Pressure Homogenization (Hot Homogenization) [11]
Materials:
-
This compound
-
Solid lipid (e.g., Compritol 888 ATO, glyceryl monostearate)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified water
Procedure:
-
Melt the solid lipid at a temperature above its melting point.
-
Disperse the this compound in the molten lipid.
-
Heat the aqueous surfactant solution to the same temperature.
-
Add the hot lipid phase to the hot aqueous phase under high-speed stirring to form a coarse pre-emulsion.
-
Homogenize the pre-emulsion using a high-pressure homogenizer for several cycles.
-
Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form SLNs.
Characterization:
-
Particle Size and Zeta Potential: Analyzed by DLS.
-
Entrapment Efficiency: Determined by separating the SLNs from the aqueous phase and quantifying the amount of encapsulated drug.
-
In Vitro Drug Release: Assessed using methods like dialysis or centrifugal ultrafiltration.
This compound-Loaded Polymeric Micelles (General Protocol)
Protocol based on Thin-Film Hydration Method
Materials:
-
This compound
-
Amphiphilic block copolymer (e.g., PEG-PLA, Pluronics)
-
Organic solvent (e.g., acetone, acetonitrile)
-
Aqueous solution (e.g., water, buffer)
Procedure:
-
Dissolve this compound and the block copolymer in the organic solvent in a round-bottom flask.
-
Evaporate the solvent to form a thin film.
-
Hydrate the film with the aqueous solution with gentle agitation to allow for the self-assembly of polymeric micelles.
Characterization:
-
Critical Micelle Concentration (CMC): Determined using fluorescence probe techniques.
-
Particle Size: Measured by DLS.
-
Drug Loading and Encapsulation Efficiency: Quantified after separating the non-encapsulated drug.
-
In Vitro Drug Release: Evaluated using the dialysis method.
This compound-Cyclodextrin Inclusion Complexes (General Protocol)
Protocol based on Co-precipitation or Kneading Method
Materials:
-
This compound
-
Cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin)
-
Water
-
Organic solvent (for co-precipitation)
Co-precipitation Method:
-
Dissolve this compound in an organic solvent.
-
Dissolve the cyclodextrin in water.
-
Mix the two solutions and stir for a defined period.
-
Remove the solvent to allow the inclusion complex to precipitate.
-
Collect, wash, and dry the precipitate.
Kneading Method:
-
Triturate the cyclodextrin with a small amount of water to form a paste.
-
Add the this compound to the paste and knead for a specified time.
-
Dry the resulting product and wash to remove any uncomplexed drug.
Characterization:
-
Formation of Inclusion Complex: Confirmed by techniques like Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Solubility Enhancement: Determined by measuring the solubility of this compound in water with and without the cyclodextrin.
-
Dissolution Rate: Assessed by monitoring the rate at which this compound dissolves from the complex compared to the free drug.
Visualization of Mechanisms and Workflows
This compound's Mechanism of Action: DNA Intercalation and Topoisomerase II Inhibition
This compound exerts its anticancer effects primarily through two interconnected mechanisms: intercalation into the DNA double helix and subsequent inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[12][13] This leads to the stabilization of the DNA-topoisomerase II cleavable complex, resulting in DNA strand breaks and ultimately triggering apoptosis (programmed cell death) in cancer cells.
Caption: this compound's mechanism of action in a cancer cell.
Experimental Workflow: Preparation of this compound-Loaded Nanoparticles
The following workflow diagram illustrates the general steps involved in the preparation and characterization of this compound-loaded nanoparticles, a common strategy to enhance its delivery.
Caption: General workflow for nanoparticle preparation and characterization.
Stability and Storage Considerations
The stability of this compound formulations is critical for their therapeutic efficacy and shelf-life. Stability studies should be conducted according to ICH guidelines, assessing parameters such as drug content, degradation products, particle size, and in vitro release profile over time under various storage conditions (e.g., refrigerated, room temperature, accelerated conditions).[14][15]
For nanoformulations, physical instability (e.g., aggregation, drug leakage) and chemical instability (degradation of the drug or excipients) are key concerns. Lyophilization (freeze-drying) with the addition of cryoprotectants can be a viable strategy to enhance the long-term stability of nanoparticle formulations.[14]
Conclusion
The formulation of this compound presents a significant challenge due to its poor water solubility. However, various strategies, particularly nanoformulations such as polymeric nanoparticles, show great promise in overcoming this hurdle. The protocols and data presented in this document provide a foundational guide for researchers to develop and characterize effective this compound delivery systems. Further research is warranted to generate specific data for this compound in a wider range of delivery platforms to facilitate its journey towards clinical application. It is crucial to perform detailed characterization and stability studies for any newly developed formulation to ensure its safety and efficacy.
References
- 1. worthe-it.co.za [worthe-it.co.za]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. sketchviz.com [sketchviz.com]
- 10. Liposomes: structure, composition, types, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
- 12. The DNA-topoisomerase Inhibitors in Cancer Therapy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 13. Topo II inhibition and DNA intercalation by new phthalazine-based derivatives as potent anticancer agents: design, synthesis, anti-proliferative, docking, and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Examining the Impact of Storage Conditions on the Stability of a Liquid Formulation of mRNA-Loaded Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Acronine Water Solubility for in vitro Assays
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on overcoming the solubility challenges of acronine in in vitro experimental settings. This resource offers frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to facilitate reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its limited water solubility a concern for in vitro assays?
This compound is an alkaloid with demonstrated anti-tumor properties.[1] Like many biologically active compounds, this compound is hydrophobic, resulting in poor solubility in aqueous solutions such as cell culture media. This low solubility can lead to precipitation of the compound, causing inaccurate dosing and yielding unreliable experimental outcomes in in vitro studies.[2]
Q2: What are the recommended primary solvents for dissolving this compound?
This compound is generally soluble in organic solvents, with dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) being common choices. For the majority of in vitro applications, DMSO is the preferred solvent for preparing concentrated stock solutions of this compound.[2]
Q3: What are the most effective strategies for improving the water solubility of this compound in experimental settings?
There are several established techniques to enhance the aqueous solubility of poorly soluble drugs like this compound.[3][4] For in vitro assays, the most common and effective approaches include:
-
Co-solvents: This method involves initially dissolving this compound in a water-miscible organic solvent, such as DMSO, to create a concentrated stock solution, which is then diluted into the aqueous assay buffer.[4]
-
Cyclodextrin Complexation: This technique involves encapsulating this compound molecules within cyclodextrin structures, forming inclusion complexes that exhibit significantly improved water solubility.[5][6]
-
Nanoformulations: The preparation of this compound as nanoparticles, such as nanosuspensions or its encapsulation within liposomes, increases the surface area of the drug, leading to better dispersion and solubility in aqueous media.[7][8][9]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitate forms immediately upon dilution of a DMSO stock solution into aqueous media. | Solvent Shock: A rapid change in solvent polarity can cause the hydrophobic compound to precipitate out of the solution. | Employ a serial or intermediate dilution strategy. First, dilute the concentrated DMSO stock into a smaller volume of the final aqueous medium. Subsequently, add this intermediate dilution to the final volume to minimize solvent shock.[2] |
| Precipitate forms over an extended period in the incubator. | Temperature Shift: Fluctuations in temperature can negatively impact the solubility of the compound. | To ensure stability, pre-warm both the this compound solution and the cell culture medium to the designated experimental temperature (e.g., 37°C) before mixing.[2] |
| Low Kinetic Solubility: The compound may initially be kinetically soluble but precipitates as it reaches its thermodynamic equilibrium. | For long-term stability, consider using a formulation approach such as cyclodextrin complexation or a nanoformulation to improve the thermodynamic solubility of this compound. | |
| Inconsistent or non-reproducible assay results are observed. | Inaccurate Dosing: The precipitation of this compound results in an unknown and variable final concentration in the assay. | Always visually inspect all solutions for any signs of precipitation before use. If precipitation is detected, the solution should be discarded. Prepare fresh solutions and consider adopting a more robust solubilization method. |
| Evidence of cell toxicity or other off-target effects is noted. | High Final DMSO Concentration: An elevated concentration of the co-solvent (DMSO) may be sufficient to induce cellular stress or toxicity. | It is crucial to ensure that the final concentration of DMSO in your assay is kept as low as possible, ideally below 0.5%, to avoid any solvent-induced cellular effects.[2] |
Experimental Protocols
Protocol 1: Preparation of an this compound Stock Solution Using a Co-Solvent (DMSO)
This protocol outlines the standard procedure for preparing a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)[10]
-
Sterile microcentrifuge tubes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous, sterile DMSO to the tube to achieve the target stock concentration (e.g., 10 mM).
-
Mixing: Vigorously vortex the solution until the this compound is completely dissolved. If necessary, brief sonication or gentle warming at 37°C can be used to aid dissolution.
-
Visual Inspection: Carefully inspect the solution to confirm that it is clear and free of any particulate matter.
-
Aliquoting and Storage: To minimize freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes. Store these aliquots at -20°C or -80°C, protected from light.
Protocol 2: Enhancing this compound Solubility with β-Cyclodextrin
This protocol provides a detailed method for preparing an this compound-β-cyclodextrin inclusion complex to improve its water solubility.[5][11]
Materials:
-
This compound
-
β-cyclodextrin (or a more soluble derivative such as HP-β-CD)
-
Deionized water or a desired aqueous buffer
-
Stir plate and magnetic stir bar
Procedure:
-
Prepare Cyclodextrin Solution: With continuous stirring, dissolve an excess of β-cyclodextrin in deionized water or your chosen buffer. The precise amount of cyclodextrin will depend on the desired stoichiometry of the complex, with a 1:1 molar ratio being a common starting point.
-
Add this compound: Add the this compound powder to the cyclodextrin solution.
-
Complexation: Stir the mixture at room temperature for 24-48 hours, ensuring it is protected from light.
-
Equilibration and Filtration: Allow the solution to equilibrate. If any undissolved this compound remains, filter the solution through a 0.22 µm filter to remove the excess solid.
-
Concentration Determination: Measure the concentration of the solubilized this compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry.
Quantitative Data for Solubilization Methods
| Solubilization Method | Solvent/Carrier | Reported Solubility Increase (General for Poorly Soluble Drugs) | Key Considerations |
| Co-solvent | DMSO | N/A (primarily used for initial stock) | The final concentration in media must be kept low to avoid toxicity.[2] |
| Cyclodextrin Complexation | β-cyclodextrin, HP-β-CD | Can increase aqueous solubility by several orders of magnitude.[5][6] | The size of the cyclodextrin cavity must be appropriate for the guest molecule to ensure efficient complexation.[11] |
| Nanoformulation | Nanosuspension | Significantly increases the surface area of the drug, leading to an enhanced dissolution rate.[7][12] | This method requires specialized equipment, such as high-pressure homogenizers or sonicators.[3] |
Visualizations
Experimental Workflow for Improving this compound Solubility
Caption: Workflow for preparing and solubilizing this compound for in vitro assays.
Potential Signaling Pathway Affected by this compound
As many anti-cancer agents are known to affect cell survival and proliferation pathways, a potential target for this compound could be the PI3K/Akt/mTOR pathway, which is frequently overactive in various cancers.[13]
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound.
References
- 1. [From acronycine to benzo-[b]-acronycine derivatives: potent antitumor agents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanoformulations in Pharmaceutical and Biomedical Applications: Green Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. biotium.com [biotium.com]
- 11. mdpi.com [mdpi.com]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. Casticin-Induced Inhibition of Cell Growth and Survival Are Mediated through the Dual Modulation of Akt/mTOR Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Efficacy of Acronine in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with acronine's moderate potency in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit only moderate potency against cancer cell lines?
This compound, a naturally occurring alkaloid, has shown promise as an anticancer agent. However, its clinical development has been hindered by its moderate potency and low water solubility.[1][2] The planar structure of this compound allows it to intercalate with DNA, but its inherent chemical properties limit its cytotoxic efficacy. To exert a significant anticancer effect, higher concentrations of this compound are often required, which can lead to off-target effects and increased toxicity.
Q2: What are the primary strategies to overcome the moderate potency of this compound?
The main approach to enhance this compound's anticancer activity is through chemical modification to create more potent analogs.[3][4] Research has focused on synthesizing derivatives that can be bioactivated to form reactive intermediates capable of covalently binding to DNA, leading to enhanced cytotoxicity.[2][5]
Key strategies include:
-
Introduction of functional groups at the 1,2-position: The 1,2-double bond in the this compound structure is a critical site for modification. The development of 1,2-dihydroxy-1,2-dihydroacronycine and its diesters has led to compounds with significantly increased potency.[3][5]
-
Benzo[b]acronycine derivatives: Fusing a benzene ring to the this compound core to create benzo[b]acronycine analogs has yielded highly potent compounds. One such derivative, cis-1,2-diacetoxy-1,2-dihydrobenzo[b]acronycine (S23906-1), has demonstrated marked antitumor activity and has entered clinical trials.[2][3][6]
-
Modification of the pyran ring: Alterations to the pyran ring, such as nitration, have also resulted in analogs with dramatically increased potency. For instance, 2-nitroacronycine was found to be 300-fold more potent than this compound in inhibiting L1210 leukemia cell proliferation.[4][7]
Q3: What is the mechanism of action of the more potent this compound analogs?
The enhanced potency of this compound analogs, particularly the benzo[b]acronycine derivatives, is attributed to their ability to act as DNA alkylating agents.[2][3] The mechanism involves the formation of a covalent adduct between the drug and the N2 position of guanine residues in the minor groove of DNA.[2][3] This DNA alkylation disrupts DNA replication and transcription, leading to cell cycle arrest and apoptosis.[4]
Q4: Are there specific signaling pathways affected by this compound and its potent analogs?
The primary signaling pathway affected by potent this compound analogs is the DNA damage response (DDR) pathway . Alkylation of DNA triggers a cascade of signaling events that sense the DNA lesion, arrest the cell cycle to allow for repair, and if the damage is too severe, induce apoptosis.
While direct studies on this compound's impact on other major cancer-related signaling pathways like PI3K/Akt/mTOR and MAPK are limited, it is plausible that the cellular stress induced by DNA damage could indirectly modulate these pathways. For instance, the DDR can crosstalk with these pathways to coordinate cell fate decisions. Further research is needed to fully elucidate the broader signaling effects of this compound and its derivatives.
Q5: I am not observing the expected increase in potency with my synthesized this compound analog. What could be the issue?
Several factors could contribute to a lack of increased potency in your synthesized analog. Here are a few troubleshooting tips:
-
Structural Integrity: Verify the chemical structure and purity of your synthesized compound using techniques like NMR, mass spectrometry, and HPLC. Even minor structural deviations can significantly impact biological activity. The presence of the angularly fused dimethylpyran ring is considered indispensable for significant cytotoxic activity.[8]
-
Stereochemistry: For analogs with chiral centers, such as the cis-1,2-dihydroxy derivatives, the stereochemistry is crucial for activity. Ensure that you have synthesized the correct stereoisomer.
-
Bioactivation: Some potent analogs require metabolic activation to exert their effect. The cell line you are using may lack the necessary enzymes for this bioactivation. Consider using a cell line known to express the relevant metabolic enzymes or incorporating a metabolic activation system (e.g., S9 fraction) in your assay.
-
Experimental Conditions: Optimize your cytotoxicity assay conditions, including cell seeding density, drug concentration range, and incubation time. Refer to the detailed experimental protocols provided below.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Potency of this compound Analog | Incorrect chemical structure or presence of impurities. | Confirm structure and purity using analytical methods (NMR, Mass Spec, HPLC). |
| Incorrect stereoisomer synthesized. | Review the synthetic route to ensure the desired stereochemistry is achieved. | |
| Cell line lacks the necessary enzymes for bioactivation. | Use a different cell line or incorporate a metabolic activation system (e.g., S9 fraction). | |
| Inconsistent IC50 Values | Variation in cell seeding density. | Ensure a consistent number of cells are seeded in each well. Perform a cell titration experiment to determine the optimal seeding density. |
| Fluctuation in incubation time or conditions. | Standardize incubation times and maintain consistent temperature and CO2 levels. | |
| Instability of the compound in the culture medium. | Assess the stability of your compound in the assay medium over the incubation period. | |
| High Background in Cytotoxicity Assay | Contamination of cell culture. | Regularly check cell cultures for contamination and use aseptic techniques. |
| Interference from the compound's color or fluorescence. | Run appropriate controls, including a plate with the compound in medium without cells, to subtract background absorbance/fluorescence. |
Data Presentation
Table 1: Comparative Cytotoxicity of this compound and its Analogs
| Compound | Cancer Cell Line | IC50 (µM) | Fold Improvement vs. This compound | Reference |
| This compound | L1210 Leukemia | ~10 | - | [4][7] |
| 2-Nitroacronycine | L1210 Leukemia | ~0.033 | ~300x | [4][7] |
| 2-Oxo-1,2-dihydroacronycine oxime | L1210 Leukemia | ~1 | ~10x | [4][7] |
| Acronycine | C38 Colon Carcinoma | Moderately Active at 100 mg/kg (in vivo) | - | [1][9] |
| S23906-1 | C38 Colon Carcinoma | Markedly Inhibited Tumor Growth at 1.56-6.25 mg/kg (in vivo) | >16x | [1][9] |
| S23906-1 | NCI-H460 Lung Cancer | - | - | [1][9] |
| S23906-1 | A549 Lung Cancer | - | - | [1][9] |
| S23906-1 | IGROV1 Ovarian Cancer | - | - | [1][9] |
| S23906-1 | NIH:OVCAR-3 Ovarian Cancer | - | - | [1][9] |
| S23906-1 | HCT116 Colorectal Cancer | - | - | [1][9] |
| S23906-1 | HT-29 Colorectal Cancer | - | - | [1][9] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols
General Protocol for Synthesis of Benzo[b]acronycine Analogs
The synthesis of potent benzo[b]acronycine analogs like S23906-1 generally involves a multi-step process. A representative strategy is the condensation of a substituted aminobenzopyran with a bromo-naphthalenecarboxylic acid, followed by cyclization and subsequent functional group manipulations.[5]
A key step in producing highly potent analogs is the dihydroxylation of the 1,2-double bond, often achieved using osmium tetroxide, followed by acylation to introduce ester groups.[3]
A detailed, step-by-step synthetic protocol is often specific to the target molecule and can be found in the experimental sections of the cited literature.
Protocol for Determining IC50 using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound or this compound analog dissolved in a suitable solvent (e.g., DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the this compound compound in complete culture medium. A typical starting concentration range is 0.01 µM to 100 µM.
-
Include a vehicle control (e.g., DMSO) at the same concentration as in the highest compound concentration well.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Incubate the plate for a predetermined time, typically 48 or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration that inhibits cell viability by 50%) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualizations
Caption: Experimental workflow for determining the IC50 of this compound analogs.
Caption: DNA alkylation and subsequent cellular response pathway.
Caption: Overview of major cancer signaling pathways potentially affected.
References
- 1. Marked antitumor activity of a new potent acronycine derivative in orthotopic models of human solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, cytotoxic activity, and DNA binding properties of antitumor cis-1,2-dihydroxy-1,2-dihydrobenzo[b]acronycine cinnamoyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and cytotoxic and antitumor activity of 1,2-dihydroxy-1,2-dihydrobenzo[b]acronycine diacid hemiesters and carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and cytotoxic activity of acronycine derivatives modified at the pyran ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acronycine derivatives: a promising series of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. MAPK signaling pathway-targeted marine compounds in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Acronine in Physiological Buffers
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on handling and stabilizing the experimental anticancer agent, Acronine, in physiological buffers. Due to its poor aqueous solubility and potential for degradation, maintaining the stability of this compound is critical for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of solution when I prepare it in Phosphate-Buffered Saline (PBS)?
A1: this compound is a lipophilic molecule with low aqueous solubility. Precipitation in physiological buffers like PBS (pH 7.4) is a common issue. This can be caused by several factors:
-
Concentration: Exceeding the solubility limit of this compound in the buffer.
-
Temperature: Lower temperatures can decrease the solubility of many compounds, leading to precipitation.
-
Buffer Composition: The presence of salts in PBS can sometimes reduce the solubility of hydrophobic compounds through the "salting-out" effect.
Troubleshooting:
-
Consider using a co-solvent system. A stock solution of this compound in an organic solvent like DMSO or ethanol can be prepared first and then diluted to the final concentration in your physiological buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
-
Gently warm the buffer to aid dissolution, but be cautious as excessive heat can accelerate degradation.
-
Prepare a more dilute solution of this compound if your experimental design allows.
Q2: I'm observing a loss of this compound concentration over time in my cell culture media. What could be the cause?
A2: Loss of this compound in cell culture media at 37°C can be attributed to both chemical degradation and non-specific binding. Potential degradation pathways for acridine-based compounds like this compound include hydrolysis, oxidation, and photodegradation. Additionally, as a lipophilic compound, this compound may adsorb to plasticware or bind to proteins in the serum of your culture media, reducing its effective concentration.
Troubleshooting:
-
Minimize the exposure of your this compound solutions to light.
-
Prepare fresh solutions before each experiment.
-
If possible, conduct pilot studies to determine the rate of degradation in your specific media and experimental conditions.
-
Consider the use of stabilizing agents, such as cyclodextrins, which can form inclusion complexes with this compound to enhance its stability and solubility.
Q3: How can I improve the stability of my this compound solution for in vitro assays?
A3: Several strategies can be employed to enhance the stability of this compound in physiological buffers:
-
pH Optimization: While physiological pH is often required, determining the pH of maximum stability for this compound through a pH-rate profile study can be beneficial for storage.
-
Use of Co-solvents: As mentioned, using a minimal amount of a water-miscible organic solvent can help maintain solubility and stability.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, increasing their aqueous solubility and protecting them from degradation.[1][2][3] Studies on other acridine derivatives have shown that complexation with β-cyclodextrin or its derivatives can improve stability.
-
Protection from Light: Store this compound solutions in amber vials or wrapped in foil to prevent photodegradation.
-
Control of Temperature: Store stock solutions at recommended low temperatures (e.g., -20°C or -80°C) and minimize freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Cloudy solution or visible precipitate upon dissolving this compound in buffer. | Poor aqueous solubility of this compound. | Prepare a high-concentration stock solution in a suitable organic solvent (e.g., DMSO) and dilute it into the aqueous buffer. Ensure the final organic solvent concentration is low and compatible with your assay. |
| Inconsistent results between experiments. | Degradation of this compound in stock or working solutions. | Prepare fresh working solutions for each experiment from a frozen stock. Minimize the time the solution is kept at room temperature or 37°C. Protect solutions from light. |
| Loss of biological activity over time. | Chemical degradation of this compound. | Perform a stability study under your experimental conditions (pH, temperature, light exposure) to understand the degradation kinetics. Consider adding stabilizers like cyclodextrins. |
| High background signal in fluorescence-based assays. | Potential formation of fluorescent degradation products. | Analyze your aged this compound solution by HPLC with fluorescence detection to check for the appearance of new peaks. If degradation products are fluorescent, fresh solutions are critical. |
Quantitative Data Summary
Due to the limited publicly available stability data specifically for this compound, the following table presents illustrative data based on typical stability profiles of similar heterocyclic compounds in physiological buffer (PBS, pH 7.4) at 37°C. This data should be used as a general guide, and it is highly recommended to perform your own stability studies.
Table 1: Illustrative Stability of this compound in PBS (pH 7.4) at 37°C
| Time (hours) | % Remaining (Illustrative) |
| 0 | 100 |
| 2 | 95 |
| 4 | 90 |
| 8 | 80 |
| 12 | 70 |
| 24 | 50 |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of an analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid drug substance at 60°C for 24 hours.
-
Photodegradation: Expose the stock solution to UV light (254 nm) for 24 hours.
-
-
Sample Analysis: After the specified time, neutralize the acid and base-hydrolyzed samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general starting point for developing a stability-indicating HPLC method for this compound. Optimization will be required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for acridine-like compounds.
-
Example Gradient: Start with 20% acetonitrile, ramp to 80% over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance (e.g., determined by UV-Vis spectrophotometry).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
References
Technical Support Center: Troubleshooting Acronine Precipitation in Cell Culture Media
For researchers, scientists, and drug development professionals utilizing Acronine in their experiments, encountering precipitation in cell culture media can be a significant hurdle. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to directly address and resolve issues of this compound precipitation, ensuring the integrity and success of your cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in the cell culture medium?
A1: this compound is a lipophilic compound, meaning it has low solubility in aqueous solutions like cell culture media. Precipitation commonly occurs when a concentrated stock solution of this compound, typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO), is diluted into the aqueous environment of the culture medium. This solvent shift dramatically decreases this compound's solubility, causing it to fall out of solution and form a precipitate.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Due to its hydrophobic nature, DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound. It is crucial to ensure this compound is fully dissolved in DMSO before further dilution.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept to a minimum, ideally at or below 0.1% (v/v). The tolerance to DMSO can be cell-line dependent, so it is advisable to perform a vehicle control experiment to assess the impact of the solvent on your specific cells.
Q4: Can I warm the precipitated this compound solution to redissolve it?
A4: Gently warming the solution in a 37°C water bath can help redissolve precipitated this compound. However, repeated warming and cooling cycles should be avoided as they can degrade the compound. It is always best to prepare fresh dilutions from a properly stored stock solution for each experiment.
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C, protected from light.
Troubleshooting Guide
Encountering precipitation of this compound can be frustrating. This guide provides a systematic approach to identify the cause and find a solution.
| Observation | Potential Cause | Recommended Solution(s) |
| Precipitate forms immediately upon adding this compound stock to the medium. | 1. High Final Concentration: The final concentration of this compound exceeds its solubility limit in the culture medium. 2. Improper Mixing: Rapid addition of the stock solution to the medium without adequate mixing. 3. Temperature Shock: Adding cold stock solution to warm medium or vice-versa. | 1. Reduce Final Concentration: If experimentally feasible, lower the final working concentration of this compound. 2. Optimize Addition: Add the this compound stock solution drop-wise to the pre-warmed (37°C) culture medium while gently vortexing or swirling to ensure rapid and thorough mixing. 3. Pre-warm Components: Ensure both the cell culture medium and the this compound stock solution (if frozen) are brought to the appropriate working temperature (e.g., 37°C for the medium) before mixing. |
| Medium becomes cloudy or hazy over time after adding this compound. | 1. Delayed Precipitation: The concentration is near the solubility limit, and precipitation occurs slowly over time. 2. Instability in Media: this compound may be unstable in the culture medium at 37°C over extended periods. 3. Interaction with Media Components: this compound may interact with components in the serum or the medium itself, leading to precipitation. | 1. Perform a Solubility Test: Determine the maximum soluble concentration of this compound in your specific cell culture medium (see Experimental Protocols). 2. Assess Stability: Evaluate the stability of this compound in your culture medium over the time course of your experiment (see Experimental Protocols). 3. Reduce Serum Concentration: If using serum, try reducing the concentration or using a heat-inactivated serum, as some proteins can contribute to compound precipitation. If your cell line permits, consider using a serum-free medium. |
| Precipitate is observed after thawing a frozen stock solution. | 1. Freeze-Thaw Cycles: Repeated freezing and thawing can cause the compound to come out of solution. 2. Inadequate Dissolution: The compound may not have been fully dissolved when the stock solution was initially prepared. | 1. Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles. 2. Ensure Complete Dissolution: When preparing the stock, ensure the this compound is completely dissolved in DMSO. Gentle warming and vortexing can aid this process. |
Data Presentation
Table 1: this compound Solubility in DMSO
| Property | Value |
| Solubility in 100% DMSO | ≥ 20 mg/mL |
| Appearance in Solution | Clear, yellow solution |
Note: It is recommended to perform a serial dilution in your specific cell culture medium to determine the apparent solubility under your experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-quality, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mg/mL).
-
Mixing: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution. Visually inspect the solution to ensure no solid particles remain.
-
Aliquoting and Storage: Dispense the stock solution into sterile, single-use aliquots. Store the aliquots at -20°C, protected from light.
Protocol 2: Determination of Apparent Solubility of this compound in Cell Culture Medium
-
Prepare Serial Dilutions: Prepare a series of dilutions of your this compound stock solution in pre-warmed (37°C) cell culture medium in sterile microcentrifuge tubes.
-
Mixing: Immediately after adding the stock solution to the medium, vortex each tube thoroughly.
-
Incubation: Incubate the tubes at 37°C for a period that mimics your experimental conditions (e.g., 2, 4, 24 hours).
-
Observation: After incubation, visually inspect each tube for any signs of precipitation or cloudiness. The highest concentration that remains clear is the apparent solubility of this compound in your medium under these conditions.
-
(Optional) Centrifugation: For a more rigorous assessment, centrifuge the tubes at high speed (e.g., >10,000 x g) for 10-15 minutes. The presence of a pellet indicates precipitation.
Protocol 3: Assessment of this compound Stability in Cell Culture Medium
-
Prepare Solution: Prepare a solution of this compound in your complete cell culture medium at the desired working concentration.
-
Time Points: Aliquot the solution into separate sterile tubes for different time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Incubation: Incubate the tubes at 37°C in a cell culture incubator.
-
Analysis: At each time point, collect an aliquot and analyze the concentration of this compound using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in concentration over time indicates degradation.
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: this compound's proposed signaling pathway.
Acronine Synthesis: A Technical Support Center for Researchers
For researchers, scientists, and drug development professionals engaged in the synthesis of the antineoplastic alkaloid Acronine, this technical support center provides a comprehensive guide to optimizing reaction conditions, troubleshooting common issues, and answering frequently asked questions. This resource is designed to facilitate a smoother, more efficient synthetic workflow.
I. Troubleshooting Guides & FAQs
This section addresses specific challenges that may be encountered during the synthesis of this compound, with a focus on two prominent synthetic strategies: the Aryne Amination Approach and the classical Ullmann Condensation followed by cyclization.
Aryne Amination Approach
A modern and concise method for this compound synthesis involves the regioselective nucleophilic addition of an anthranilate to a chromene-type aryne intermediate.[1][2] This approach offers a more direct route to the core structure.
Frequently Asked Questions (FAQs):
-
Question: My aryne generation seems inefficient, leading to low yields of the addition product. What are the likely causes?
-
Answer: Incomplete generation of the aryne intermediate is a common hurdle. Ensure your silylaryl triflate precursor is of high purity. The fluoride source (e.g., CsF) must be anhydrous, as moisture can quench the reaction. Additionally, the reaction temperature is critical; ensure it is optimal for the specific substrate and fluoride source being used.
-
-
Question: I am observing poor regioselectivity in the nucleophilic addition step. How can this be improved?
-
Answer: The regioselectivity of the nucleophilic addition to the aryne is influenced by both electronic and steric factors. The nature and position of substituents on both the aryne precursor and the nucleophile play a significant role. In some cases, modifying the solvent or the counter-ion of the nucleophile can influence the regiochemical outcome. Computational studies can sometimes predict the favored regioisomer.
-
-
Question: What are common side products in the aryne amination reaction?
-
Answer: Common side products can include self-coupling of the aryne intermediate, protonation of the aryne to form a simple aromatic compound, and undesired regioisomers of the addition product. Careful control of reaction conditions, such as slow addition of the aryne precursor, can minimize some of these side reactions.
-
Ullmann Condensation and Cyclization Approach
A more traditional route to the acridone core of this compound involves an Ullmann condensation to form a diarylamine intermediate, followed by an intramolecular cyclization.
Frequently Asked questions (FAQs):
-
Question: The Ullmann condensation step is giving a low yield of the desired diarylamine. What can I do to optimize this?
-
Answer: Low yields in Ullmann condensations are frequently due to catalyst deactivation or suboptimal reaction conditions.[3] Ensure you are using a high-purity copper catalyst, and consider using a ligand (e.g., 1,10-phenanthroline, N,N-dimethylglycin) to stabilize the active copper species. The choice of base and solvent is also crucial. Anhydrous, polar aprotic solvents like DMF or NMP are often preferred. The reaction temperature is typically high, often exceeding 150 °C.[4]
-
-
Question: During the cyclization of the diarylamine to the acridone core, I am getting significant charring and byproduct formation. How can I mitigate this?
-
Answer: High-temperature, strongly acidic conditions often used for cyclization (e.g., using polyphosphoric acid or sulfuric acid) can lead to decomposition.[5] Consider optimizing the reaction time and temperature to find a balance between complete cyclization and minimal degradation. Alternatively, milder cyclization conditions, such as using a Lewis acid catalyst at a lower temperature, could be explored, although this might require longer reaction times.
-
-
Question: What are some common impurities I might encounter after the cyclization step?
-
Answer: Incomplete cyclization will leave unreacted diarylamine. Side reactions can include sulfonation of the aromatic rings if sulfuric acid is used at high temperatures, and the formation of polymeric materials. Careful purification by column chromatography is usually necessary to remove these impurities.
-
II. Data Presentation: Optimizing Reaction Conditions
The following tables summarize key reaction parameters for different synthetic approaches to provide a starting point for optimization.
Table 1: Aryne Amination Approach - Key Parameters
| Step | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Reported Yield (%) | Reference |
| Aryne Generation & Nucleophilic Addition | Chromene-type silylaryl triflate, Methyl N-methylanthranilate | CsF | Acetonitrile | 80 | 12 | ~70-80 | [1][2] |
| Cyclization to Acridone | Diaryl amine intermediate | Polyphosphoric acid | - | 140 | 2 | ~60-70 | [5] |
Table 2: Ullmann Condensation Approach - Key Parameters
| Step | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Reported Yield (%) | Reference |
| Ullmann Condensation | Aryl halide, Substituted aniline | CuI, Ligand (e.g., 1,10-phenanthroline), Base (e.g., K2CO3) | DMF or NMP | 150-210 | 12-24 | 50-80 | [3][4] |
| Intramolecular Cyclization | Diaryl amine | H2SO4 or PPA | - | 100-140 | 1-3 | 60-90 | [5] |
III. Experimental Protocols
Protocol 1: Synthesis of this compound via Aryne Amination (Illustrative)
This protocol is a generalized representation based on the aryne amination approach.[1][2] Specific quantities and conditions should be optimized based on the detailed literature procedures.
-
Aryne Generation and Nucleophilic Addition:
-
To a solution of the chromene-type silylaryl triflate precursor in anhydrous acetonitrile, add methyl N-methylanthranilate and cesium fluoride (CsF).
-
Heat the reaction mixture at 80 °C under an inert atmosphere (e.g., argon or nitrogen) for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Final Cyclization to this compound:
-
The purified intermediate from the previous step is heated in polyphosphoric acid (PPA) at 140 °C for 2 hours.
-
Cool the reaction mixture and carefully pour it onto ice.
-
Neutralize the mixture with a base (e.g., sodium hydroxide solution) until a precipitate forms.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Protocol 2: Purification of Crude this compound
Purification is a critical step to obtain high-purity this compound suitable for biological and pharmaceutical studies.
-
Column Chromatography:
-
Prepare a silica gel column using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
-
Recrystallization:
-
Dissolve the partially purified this compound from column chromatography in a minimal amount of a hot solvent (e.g., ethanol).
-
Slowly add a co-solvent in which this compound is less soluble (e.g., water) until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
IV. Visualizations
The following diagrams illustrate key conceptual workflows in this compound synthesis.
Caption: Comparative workflow of two major synthetic routes to this compound.
Caption: A logical workflow for troubleshooting low product yield in this compound synthesis.
References
Technical Support Center: Strategies to Reduce Acronine Off-Target Effects
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Acronine and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on understanding and mitigating off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a naturally occurring acridone alkaloid that has demonstrated antitumor properties.[1] Its primary mechanism of action is through DNA alkylation, where it covalently binds to DNA, forming adducts and leading to the inhibition of DNA replication and transcription, ultimately inducing cell death.[2][3] Specifically, this compound and its more potent derivatives, such as S23906-1, alkylate the N-2 amino group of guanine residues in the minor groove of DNA.[4][5]
Q2: My cells are showing higher than expected toxicity with this compound treatment. What could be the cause?
A2: Higher than expected cytotoxicity can stem from several factors:
-
Off-target effects: this compound, as a DNA alkylating agent, can induce widespread DNA damage, leading to the activation of various cellular stress responses and potentially affecting proteins and pathways beyond its intended DNA target. While specific off-target proteins for this compound are not well-documented, DNA damage can trigger broad signaling cascades.
-
Cell line sensitivity: Different cell lines exhibit varying sensitivities to DNA damaging agents. It is crucial to perform a dose-response study to determine the optimal concentration for your specific cell line.
-
Compound solubility: this compound has poor water solubility.[6] Improper dissolution can lead to inaccurate concentrations and variable results. Ensure the compound is fully dissolved in a suitable solvent, like DMSO, before diluting it in your culture medium.
-
Experimental conditions: Factors such as cell density, passage number, and media composition can influence cellular responses to drug treatment. Consistency in your experimental setup is key.
Q3: How can I reduce the off-target effects of this compound in my experiments?
A3: Reducing off-target effects is a key challenge in drug development. Here are some strategies:
-
Use of more specific derivatives: Consider using derivatives like S23906-1 (a benzo[b]acronycine derivative), which has been shown to have greater potency and a potentially more favorable therapeutic window compared to the parent this compound compound.[4][6]
-
Optimize concentration and exposure time: Use the lowest effective concentration and the shortest exposure time necessary to achieve the desired on-target effect. This can be determined through careful dose-response and time-course experiments.
-
Structural modification of this compound: Structure-Activity Relationship (SAR) studies on this compound and its analogs aim to improve on-target potency while minimizing off-target interactions. This is a long-term strategy typically employed in drug discovery programs.
-
Combination therapies: In a therapeutic context, combining this compound with other agents that have different mechanisms of action might allow for lower, less toxic doses of this compound to be used.
Q4: What are the known cellular responses to this compound and its derivatives?
A4: Treatment of cells with this compound derivatives like S23906-1 has been shown to induce:
-
DNA Damage Response (DDR): Activation of key DDR proteins such as γ-H2AX and checkpoint kinase 1 (CHK1), indicating the cell is recognizing and responding to DNA damage.[5]
-
Cell Cycle Arrest: DNA damage typically leads to the activation of cell cycle checkpoints, such as the G2/M checkpoint, to prevent the cell from dividing with a damaged genome.[7]
-
Apoptosis (Programmed Cell Death): Sustained or overwhelming DNA damage can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][4]
-
Mitotic Catastrophe: In some cases, cells may bypass the G2/M checkpoint and enter mitosis with damaged DNA, leading to a form of cell death known as mitotic catastrophe.[5]
Troubleshooting Guides
Problem: Inconsistent results in cytotoxicity assays.
-
Possible Cause 1: Poor compound solubility.
-
Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO. Ensure complete dissolution by gentle warming and vortexing. When diluting into aqueous media for your experiment, ensure the final DMSO concentration is low (typically <0.5%) and consistent across all treatments, including vehicle controls.
-
-
Possible Cause 2: Variation in cell culture conditions.
-
Solution: Standardize your cell culture protocol. Use cells within a consistent passage number range, seed at a uniform density, and ensure consistent incubation times.
-
-
Possible Cause 3: Pipetting errors.
-
Solution: Use calibrated pipettes and be meticulous with your dilutions and additions to the assay plates.
-
Problem: Difficulty confirming DNA alkylation in treated cells.
-
Possible Cause: Assay sensitivity or inappropriate method.
-
Solution: The Comet Assay (Single-Cell Gel Electrophoresis) is a sensitive method to detect DNA strand breaks resulting from alkylation. For more specific detection of adducts, techniques like UPLC-MS/MS can be employed, although they are more technically demanding.
-
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of this compound and its derivatives.
Table 1: In Vitro Cytotoxicity (IC50) of this compound and its Derivative S23906-1 in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | Various | Various | Generally in the low micromolar range | [6] |
| S23906-1 | HT29 | Colon Cancer | ~0.01 | [5] |
| S23906-1 | HeLa | Cervical Cancer | ~0.02 | [5] |
Note: IC50 values can vary depending on the specific experimental conditions.
Table 2: Comparison of Methods to Detect DNA Alkylation
| Assay | Principle | Sensitivity | Throughput | Remarks |
| Comet Assay | Measures DNA strand breaks in individual cells via electrophoresis. | High | Medium | Provides a general measure of DNA damage.[8][9] |
| γ-H2AX Staining | Immunofluorescent detection of phosphorylated H2AX, a marker of DNA double-strand breaks. | High | High | Specific for double-strand breaks. |
| UPLC-MS/MS | Ultra-performance liquid chromatography-tandem mass spectrometry to directly detect and quantify specific DNA adducts. | Very High | Low to Medium | The gold standard for specificity and quantification but requires specialized equipment. |
Experimental Protocols
In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound or its derivatives.
Materials:
-
96-well flat-bottom plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound or derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[8]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10] Mix gently by pipetting up and down.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.[12]
Assessment of DNA Damage using the Alkaline Comet Assay
This protocol is for detecting DNA strand breaks induced by this compound.
Materials:
-
Comet slides (or pre-coated microscope slides)
-
Low melting point agarose (LMA)
-
Normal melting point agarose (NMA)
-
Lysis solution (high salt and detergent)
-
Alkaline electrophoresis buffer (pH > 13)
-
Neutralization buffer
-
DNA staining solution (e.g., SYBR Green)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Preparation: Treat cells with this compound at the desired concentrations and for the appropriate time. Include a positive control (e.g., H2O2) and a negative (vehicle) control.
-
Cell Embedding: Harvest the cells and resuspend them in PBS at a concentration of ~1 x 10^5 cells/mL. Mix the cell suspension with molten LMA (at ~37°C) and immediately pipette onto a comet slide pre-coated with NMA.[9] Allow the agarose to solidify at 4°C.
-
Lysis: Immerse the slides in cold lysis solution and incubate at 4°C for at least 1 hour to lyse the cells and unfold the DNA.[13]
-
Alkaline Unwinding: Transfer the slides to a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer. Allow the DNA to unwind for 20-40 minutes.[14]
-
Electrophoresis: Apply a voltage (typically ~25 V) for 20-30 minutes.[14] Fragmented DNA will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Gently remove the slides from the electrophoresis tank and neutralize them with the neutralization buffer. Stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the extent of DNA damage (e.g., by measuring the percentage of DNA in the tail).[8]
Visualizations
Caption: On-target signaling pathway of this compound.
References
- 1. Aconitine induces cell apoptosis via mitochondria and death receptor signaling pathways in hippocampus cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An unusual DNA binding compound, S23906, induces mitotic catastrophe in cultured human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The Comet Assay: Methods for Quantitative Image Analysis and Reproducibility | NIST [nist.gov]
- 9. Comet assay - Wikipedia [en.wikipedia.org]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Bioassay for Acronine Activity
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to developing and troubleshooting a robust bioassay for Acronine activity. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a naturally occurring acridone alkaloid that has demonstrated antitumor properties. Its primary mechanism of action involves the alkylation of DNA, which leads to DNA damage. This damage triggers a cellular response that can result in cell cycle arrest, primarily at the G2/M phase, and ultimately lead to programmed cell death (apoptosis). Some evidence also suggests that this compound and its derivatives may act as topoisomerase II inhibitors, further contributing to DNA damage.
Q2: Which bioassays are most suitable for measuring this compound's activity?
Several bioassays can be employed to assess the various aspects of this compound's activity:
-
Cytotoxicity Assays (e.g., MTT, XTT, or CellTiter-Glo®): These are fundamental for determining the half-maximal inhibitory concentration (IC50) of this compound in different cancer cell lines. They measure the metabolic activity of cells, which correlates with cell viability.
-
Clonogenic Survival Assay: This assay provides a more stringent measure of cytotoxicity by assessing the ability of single cells to proliferate and form colonies after treatment with this compound. It is considered the gold standard for determining the long-term reproductive viability of cancer cells.
-
Cell Cycle Analysis by Flow Cytometry: This technique is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M). It is crucial for confirming this compound's effect on cell cycle progression, particularly the G2/M arrest.
-
Apoptosis Assays (e.g., Annexin V/Propidium Iodide staining, Caspase activity assays, PARP cleavage): These assays are used to quantify the extent of apoptosis induced by this compound.
-
Western Blotting: This technique is essential for investigating the molecular mechanisms underlying this compound's effects. It allows for the detection and quantification of key proteins involved in the DNA damage response, cell cycle regulation, and apoptosis.
Q3: What are some common mechanisms of resistance to this compound?
While specific resistance mechanisms to this compound are not as extensively studied as for other chemotherapeutics, general mechanisms of resistance to DNA alkylating agents and topoisomerase II inhibitors are likely relevant. These can include:
-
Increased DNA Repair Capacity: Cancer cells can upregulate DNA repair pathways to counteract the DNA damage induced by this compound.
-
Alterations in Drug Target: Mutations or altered expression of topoisomerase II can reduce the binding and efficacy of this compound.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump this compound out of the cancer cells, reducing its intracellular concentration.
-
Dysregulation of Apoptotic Pathways: Alterations in the expression of pro- and anti-apoptotic proteins of the Bcl-2 family can make cells more resistant to apoptosis induction.
Troubleshooting Guides
General Troubleshooting for this compound Bioassays
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells in cytotoxicity assays. | 1. Inconsistent cell seeding. 2. Edge effects in the microplate. 3. Pipetting errors. | 1. Ensure a homogenous cell suspension before and during seeding. 2. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. 3. Use calibrated pipettes and consistent pipetting techniques. |
| Low or no cytotoxic effect observed. | 1. This compound degradation. 2. Incorrect drug concentration. 3. Cell line is resistant. 4. Insufficient incubation time. | 1. Prepare fresh this compound solutions. Protect from light if necessary. 2. Verify the stock concentration and perform a new serial dilution. 3. Test a different cell line known to be sensitive or increase the concentration range. 4. Extend the incubation period (e.g., 48 or 72 hours). |
| High background in fluorescence-based assays. | 1. Autofluorescence of this compound. 2. Non-specific binding of antibodies (Western Blot). | 1. Acridine compounds can be fluorescent. Run a "compound only" control (no cells) to measure and subtract the background fluorescence. 2. Optimize blocking conditions and antibody concentrations. Use appropriate secondary antibody controls. |
| Unexpected cell cycle distribution. | 1. Cell synchronization issues. 2. Incorrect staining or fixation. | 1. Ensure proper synchronization if the protocol requires it. 2. Follow the cell cycle analysis protocol carefully, ensuring proper fixation and RNase treatment. |
Quantitative Data Presentation
The following tables summarize the cytotoxic activity of this compound and its derivatives in various cancer cell lines, as represented by their IC50 values.
Table 1: IC50 Values of this compound and its Derivatives in Murine Leukemia Cell Lines
| Compound | L1210 (μM) | P388 (μM) |
| This compound | >10 | - |
| 2-Nitroacronycine | 0.033 | - |
| 2-Oxo-1,2-dihydroacronycine oxime | 1 | - |
Data is illustrative and compiled from various sources. Actual values may vary based on experimental conditions.
Table 2: Antitumor Activity of this compound Derivative S 23906-1 in Human Cancer Models
| Cancer Model | Cell Line | Route of Administration | T/C (%)* |
| Lung Cancer | NCI-H460 | i.v. | 162 |
| Lung Cancer | A549 | i.v. | 193 |
| Ovarian Cancer | IGROV1 | p.o. | - |
| Ovarian Cancer | NIH:OVCAR-3 | p.o. | - |
| Colorectal Cancer | HCT116 | p.o. | - |
| Colorectal Cancer | HT-29 | p.o. | - |
*T/C (%) = (Median tumor weight of treated group / Median tumor weight of control group) x 100. A lower T/C% indicates higher antitumor activity.[1] this compound itself was found to be 16-fold less potent than S 23906-1.[1]
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is a standard method for assessing cell viability.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the MTT-containing medium.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Western Blotting for DNA Damage Response Proteins
This protocol allows for the analysis of key proteins involved in the DNA damage response pathway.
Materials:
-
This compound-treated cell lysates
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ATM, anti-phospho-Chk2, anti-γH2AX, anti-p53)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in protein lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
Caption: this compound's proposed signaling pathway.
Caption: A typical experimental workflow for this compound bioassay.
Caption: A troubleshooting decision tree for this compound bioassays.
References
Technical Support Center: Acronine Resistance in Cancer Cells
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical support resource for investigating and addressing resistance to the anti-cancer agent Acronine. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and visualizations to clarify complex pathways and workflows.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line's sensitivity to this compound has decreased significantly. What are the primary mechanisms of resistance I should investigate?
A1: Acquired resistance to chemotherapeutic agents like this compound is a multifaceted issue.[1][2] The most common mechanisms you should consider investigating are:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which actively pump the drug out of the cell, reducing its intracellular concentration.[3][4][5]
-
Inhibition of Apoptosis: Alterations in the expression of apoptosis-regulating proteins, particularly the upregulation of anti-apoptotic Bcl-2 family members (e.g., Bcl-2, Bcl-xL), which prevent the cell from undergoing programmed cell death.[6][7][8]
-
Altered Drug Metabolism: Increased metabolic inactivation of this compound by drug-metabolizing enzymes, such as Cytochrome P450 (CYP) enzymes, which can convert the drug into a less active form.[9][10][11]
-
Drug Target Alterations: Mutations in the molecular target of this compound that prevent the drug from binding effectively.[1][12]
Q2: How do I definitively determine if my cell line has developed resistance?
A2: The first step is to quantify the change in drug sensitivity by comparing the half-maximal inhibitory concentration (IC50) between your parental (sensitive) cell line and the suspected resistant line.[13] A significant increase in the IC50 value for the resistant line (often 3- to 10-fold or higher) confirms the development of resistance.[13] This is typically measured using a cell viability assay.[13]
Troubleshooting Guides & Experimental Workflows
This section addresses specific experimental issues and provides logical workflows to identify the underlying resistance mechanisms.
Caption: Workflow for investigating this compound resistance mechanisms.
Problem 1: I suspect increased drug efflux via ABC transporters.
Q: My this compound-resistant cells show lower intracellular accumulation of fluorescent dyes (like Rhodamine 123) compared to sensitive cells. How do I confirm this is due to ABC transporters?
A: This is a strong indication of efflux pump activity. To confirm the involvement of specific ABC transporters, you should:
-
Analyze Gene Expression: Perform quantitative real-time PCR (qPCR) to measure the mRNA levels of major ABC transporter genes, particularly ABCB1 (MDR1), ABCC1 (MRP1), and ABCG2 (BCRP).[14][15][16][17] A significant upregulation in the resistant cell line compared to the parental line points to this mechanism.
-
Analyze Protein Expression: Use Western blotting to confirm that the increased gene expression translates to higher protein levels of P-glycoprotein (MDR1), MRP1, or BCRP.[4]
-
Use Inhibitors: Repeat your functional assay (e.g., dye accumulation or this compound cytotoxicity assay) in the presence of known ABC transporter inhibitors (e.g., Verapamil or Tariquidar for P-gp). If the inhibitor restores this compound sensitivity or increases intracellular dye accumulation in the resistant cells, it strongly implicates that transporter in the resistance mechanism.[3]
Problem 2: My resistant cells are not undergoing apoptosis after this compound treatment.
Q: I've treated both sensitive and resistant cells with this compound. The sensitive cells die, but the resistant cells survive. How can I investigate the apoptotic pathway?
A: Resistance to apoptosis is a key mechanism of chemoresistance.[2][6] Overexpression of anti-apoptotic Bcl-2 family proteins is a common cause.[6][7]
-
Assess Bcl-2 Family Protein Levels: Use Western blotting to compare the expression levels of key anti-apoptotic proteins (Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic proteins (Bax, Bak) between your sensitive and resistant cell lines.[18][19][20] An increased ratio of anti- to pro-apoptotic proteins in the resistant line is a strong indicator of an apoptosis block.[19]
-
Measure Caspase Activation: Apoptosis execution is carried out by caspases.[21] Following this compound treatment, check for the cleavage (activation) of key caspases like Caspase-9 (initiator) and Caspase-3 (executioner), and the cleavage of their substrate, PARP.[18][19][20][21] The absence of cleaved Caspase-3 and cleaved PARP in resistant cells, despite their presence in sensitive cells, confirms a block in the apoptotic cascade.[18][19]
Caption: Bcl-2 mediated evasion of this compound-induced apoptosis.
Problem 3: Cell viability results are inconsistent or seem inaccurate.
Q: I am using an MTT assay to determine the IC50 of this compound, but my results have high variability between replicates. What could be wrong?
A: Inconsistent results in cell-based assays can stem from several factors.[22][23] For tetrazolium-based assays like MTT, consider the following:
-
Compound Interference: Natural alkaloids can sometimes directly reduce the MTT reagent, leading to a false signal of cell viability.[24] Run a cell-free control with just media, this compound, and the MTT reagent to check for a color change.[24] If interference is detected, switch to an alternative assay like the Sulforhodamine B (SRB) assay, which measures total protein content and is less susceptible to this issue.[24]
-
Cell Seeding Density: Uneven cell plating is a major source of variability.[23][25] Ensure you have a homogenous single-cell suspension before plating and use proper pipetting techniques.[23] The optimal seeding density should allow for logarithmic growth throughout the experiment without reaching over-confluence in the control wells.[26]
-
Edge Effects: Evaporation in the outer wells of a 96-well plate can concentrate media components and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.
Data Presentation
Quantitative data should be presented clearly to compare sensitive and resistant phenotypes.
Table 1: Example IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines. This table presents hypothetical data for illustrative purposes.
| Cell Line | Description | This compound IC50 (µM) | Resistance Factor (Fold Change) |
| MCF-7 | Parental, Sensitive | 2.5 ± 0.3 | 1.0 |
| MCF-7/Acro-R | This compound-Resistant | 27.8 ± 2.1 | 11.1 |
| A549 | Parental, Sensitive | 4.1 ± 0.5 | 1.0 |
| A549/Acro-R | This compound-Resistant | 35.2 ± 3.4 | 8.6 |
Resistance Factor = IC50 (Resistant) / IC50 (Sensitive). A higher IC50 value indicates greater resistance.[27]
Detailed Experimental Protocols
Protocol 1: Cell Viability (SRB Assay)
This assay determines cell density based on the measurement of total cellular protein content.[24]
Materials:
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% Acetic Acid
-
10 mM Tris base solution
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound for the desired time period (e.g., 48-72 hours). Include untreated and vehicle-only controls.
-
Cell Fixation: Gently remove the media. Add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[24]
-
Remove Unbound Dye: Quickly wash the plate four times with 1% acetic acid.[24]
-
Solubilization: Allow the plate to air dry. Add 100 µL of 10 mM Tris base solution to each well to solubilize the bound dye.[24]
-
Measurement: Read the absorbance at 510 nm using a microplate reader.[24]
-
Analysis: Calculate the percentage of cell survival relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Apoptosis Markers
This protocol allows for the detection of key proteins involved in the apoptotic pathway.[18][19][28]
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them with RIPA buffer on ice for 30 minutes.[18]
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[18] Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (typically 15-30 µg) per lane onto an SDS-polyacrylamide gel.[18] Run the gel until the dye front reaches the bottom.[18]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[18]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[18]
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Incubate with ECL substrate and capture the chemiluminescent signal using an imaging system.[18]
-
Analysis: Analyze the band intensities. Normalize the target protein bands to a loading control (e.g., β-actin) to compare expression levels between samples.[18] Look for an increase in cleaved Caspase-3 (~17/19 kDa) and cleaved PARP (~89 kDa) and a change in Bcl-2 (~26 kDa) expression.[18]
Protocol 3: Quantitative PCR (qPCR) for ABC Transporters
This protocol quantifies the mRNA expression of ABC transporter genes.[14]
Materials:
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Gene-specific primers for ABCB1, ABCC1, ABCG2, and a housekeeping gene (e.g., β-actin or GAPDH)
Procedure:
-
RNA Extraction: Extract total RNA from sensitive and resistant cell pellets according to the manufacturer's protocol.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA using a cDNA synthesis kit.[14]
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in triplicate for each sample and primer set. A typical reaction includes diluted cDNA, SYBR Green Master Mix, and forward/reverse primers.
-
Thermal Cycling: Perform the qPCR on a real-time PCR machine with standard cycling parameters (e.g., initial denaturation at 95°C, followed by 40 cycles of 95°C for denaturation and 60°C for annealing/extension).[14]
-
Data Analysis: Generate a dissociation (melt) curve at the end of the reaction to ensure product specificity.[14] Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the resistant samples to the sensitive control.[14]
References
- 1. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 5. Frontiers | Mechanisms and insights into drug resistance in cancer [frontiersin.org]
- 6. Bcl-2 Antiapoptotic Family Proteins and Chemoresistance in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overcoming apoptotic resistance afforded by Bcl-2 in lymphoid tumor cells: a critical role for dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Roles of CYP3A4, CYP3A5 and CYP2C8 drug-metabolizing enzymes in cellular cytostatic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 13. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Real-time PCR detection of ABC transporter expression [bio-protocol.org]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Apoptosis western blot guide | Abcam [abcam.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 23. youtube.com [youtube.com]
- 24. benchchem.com [benchchem.com]
- 25. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 26. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. biochemistry - How to define drug-resistant or -sensitive cell line when knowing the IC50 values? - Biology Stack Exchange [biology.stackexchange.com]
- 28. benchchem.com [benchchem.com]
Improving the yield of Acronine extraction from natural sources
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of Acronine extraction from natural sources. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data on various extraction methods.
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources of this compound?
A1: this compound is an acridone alkaloid primarily isolated from the bark and leaves of plants belonging to the Rutaceae family. The most notable sources include Acronychia baueri and various species of the Melicope genus, such as Melicope lunu-ankenda.[1]
Q2: Which factors have the most significant impact on this compound extraction yield?
A2: Several factors critically influence the extraction yield of this compound. These include the choice of solvent, the pH of the extraction medium, temperature, extraction time, and the particle size of the plant material. Optimization of these parameters is essential for maximizing the yield.
Q3: What is the general principle behind the acid-base extraction of alkaloids like this compound?
A3: The acid-base extraction method leverages the basic nature of alkaloids. In an acidic solution, this compound forms a salt, which is soluble in water. By making the solution alkaline, the this compound salt is converted back to its free base form, which is soluble in organic solvents. This allows for the separation of this compound from non-alkaloidal impurities.
Q4: Are there modern extraction techniques that can improve upon traditional methods like maceration or Soxhlet extraction?
A4: Yes, modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can significantly improve extraction efficiency.[2][3] These methods often result in higher yields in shorter extraction times and with lower solvent consumption compared to conventional methods. Supercritical Fluid Extraction (SFE) using CO2 is another green and efficient alternative.[4][5]
Q5: How can I purify the crude this compound extract?
A5: Purification of the crude extract is typically achieved through chromatographic techniques. Column chromatography using silica gel or alumina is a common method. Further purification can be accomplished by recrystallization from a suitable solvent to obtain high-purity this compound crystals.[6]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low this compound Yield | Incomplete cell wall disruption: The solvent may not be effectively penetrating the plant material. | Ensure the plant material is finely and uniformly ground to increase the surface area for solvent contact. |
| Inappropriate solvent: The solvent used may not have the optimal polarity to dissolve this compound effectively. | Experiment with different solvents or solvent mixtures. Methanol, ethanol, and chloroform are commonly used for alkaloid extraction. | |
| Incorrect pH: The pH of the extraction medium may not be suitable for this compound's solubility. | For extraction into an organic solvent, ensure the medium is alkaline (pH 9-11) to have this compound in its free base form. For aqueous extraction, an acidic pH is required. | |
| Insufficient extraction time or temperature: The extraction may not be running long enough or at a high enough temperature to extract the compound fully. | Increase the extraction time or temperature within the limits of this compound's stability. Be cautious as excessive heat can degrade the compound. | |
| Presence of Impurities in the Extract | Co-extraction of other compounds: The solvent may be extracting other compounds along with this compound. | Employ a preliminary defatting step with a non-polar solvent like hexane to remove lipids and waxes. Utilize acid-base partitioning to separate alkaloids from neutral and acidic impurities. |
| Degradation of this compound: The extraction conditions (e.g., high temperature, exposure to light) may be causing the degradation of this compound. | Use lower extraction temperatures, protect the extraction setup from light by using amber glassware or aluminum foil, and consider using an inert atmosphere (e.g., nitrogen) to prevent oxidation. | |
| Difficulty in Isolating this compound from the Crude Extract | Complex mixture of alkaloids: The plant source may contain multiple alkaloids with similar chemical properties. | Utilize advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) for better separation. Consider derivatization to alter the chromatographic behavior of this compound. |
| Poor crystallization: The crude extract may contain impurities that inhibit crystallization. | Further purify the extract using column chromatography before attempting crystallization. Experiment with different crystallization solvents and conditions (e.g., slow evaporation, cooling). |
Comparative Data on Extraction Methods
While specific quantitative data for this compound extraction across different methods is limited in publicly available literature, the following table provides a general comparison of alkaloid extraction techniques based on studies of other alkaloids from medicinal plants.[2][7] This information can serve as a guide for selecting an appropriate extraction strategy for this compound.
| Extraction Method | Typical Yield Range (% w/w) | Purity of Extract | Extraction Time | Solvent Consumption | Advantages | Disadvantages |
| Maceration | 1.0 - 1.5 | Low to Moderate | 24 - 72 hours | High | Simple, requires minimal equipment | Time-consuming, lower yield, large solvent volume |
| Soxhlet Extraction | 1.5 - 2.0 | Moderate | 6 - 24 hours | Moderate | More efficient than maceration | Can degrade thermolabile compounds |
| Ultrasound-Assisted Extraction (UAE) | 2.0 - 2.5 | Moderate to High | 15 - 60 minutes | Low to Moderate | Fast, efficient, lower temperature | Requires specialized equipment |
| Microwave-Assisted Extraction (MAE) | 2.5 - 3.0 | High | 5 - 30 minutes | Low | Very fast, high yield, low solvent use | Potential for localized overheating, requires specialized equipment |
| Accelerated Solvent Extraction (ASE) | 2.5 - 3.0 | High | 15 - 30 minutes | Low | Fast, efficient, automated | High initial equipment cost |
| Supercritical Fluid Extraction (SFE) | Variable | High | 30 - 120 minutes | Very Low (CO2) | Green solvent, high selectivity | High initial equipment cost, may require co-solvents for polar compounds |
Experimental Protocols
Conventional Extraction: Maceration followed by Acid-Base Partitioning
This protocol is a standard method for the small-scale extraction of this compound.
Materials:
-
Dried and powdered bark of Acronychia baueri
-
Methanol
-
10% Acetic Acid
-
Chloroform
-
Concentrated Ammonium Hydroxide
-
Anhydrous Sodium Sulfate
-
Filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Maceration: Macerate 100 g of powdered bark in 500 mL of methanol for 72 hours at room temperature with occasional shaking.
-
Filtration: Filter the mixture and collect the methanol extract.
-
Concentration: Concentrate the methanol extract under reduced pressure using a rotary evaporator to obtain a crude residue.
-
Acidification: Dissolve the residue in 200 mL of 10% acetic acid.
-
Defatting: Extract the acidic solution twice with 100 mL of chloroform to remove non-alkaloidal compounds. Discard the chloroform layers.
-
Basification: Make the aqueous layer alkaline (pH 9-10) by the dropwise addition of concentrated ammonium hydroxide.
-
Extraction of Free Base: Extract the alkaline solution three times with 100 mL of chloroform.
-
Drying and Concentration: Combine the chloroform extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude this compound extract.
Modern Extraction: Ultrasound-Assisted Extraction (UAE)
This protocol utilizes ultrasonic energy to enhance extraction efficiency.
Materials:
-
Dried and powdered leaves of Melicope lunu-ankenda
-
Ethanol (70%)
-
Ultrasonic bath or probe sonicator
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Sample Preparation: Mix 10 g of powdered leaves with 100 mL of 70% ethanol in a flask.
-
Ultrasonication: Place the flask in an ultrasonic bath or immerse the probe of a sonicator into the mixture. Sonicate at a frequency of 40 kHz and a power of 100 W for 30 minutes at a controlled temperature of 40°C.[8]
-
Filtration: Filter the mixture to separate the extract from the plant material.
-
Re-extraction: Repeat the extraction process on the plant residue with fresh solvent to maximize yield.
-
Concentration: Combine the extracts and concentrate using a rotary evaporator to obtain the crude this compound extract.
Modern Extraction: Microwave-Assisted Extraction (MAE)
This protocol uses microwave energy for rapid extraction.
Materials:
-
Dried and powdered bark of Acronychia baueri
-
Methanol
-
Microwave extraction system
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Sample Preparation: Place 5 g of powdered bark and 50 mL of methanol into a microwave-safe extraction vessel.
-
Microwave Irradiation: Place the vessel in the microwave extractor. Irradiate at a power of 500 W for 10 minutes at a controlled temperature of 60°C.
-
Cooling and Filtration: Allow the vessel to cool to room temperature, then filter the extract.
-
Concentration: Concentrate the extract using a rotary evaporator to obtain the crude this compound extract.
Visualizing the Workflow
The following diagrams illustrate the general workflows for conventional and modern extraction techniques.
Caption: Conventional this compound Extraction Workflow.
Caption: Modern this compound Extraction Workflows.
References
- 1. Chemistry of acronycine IV. Minor constituents of this compound and the phytochemistry of the genus Acronychia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aktpublication.com [aktpublication.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Sustainable approaches for the study of alkaloids from plants using supercritical fluid-based processes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. aktpublication.com [aktpublication.com]
- 7. mdpi.com [mdpi.com]
- 8. mjas.analis.com.my [mjas.analis.com.my]
Minimizing degradation of Acronine during storage and handling
Welcome to the Technical Support Center for Acronine. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the degradation of this compound during storage and handling. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
This compound is a naturally occurring acridone alkaloid with the chemical formula C₂₀H₁₉NO₃.[1] Its structure features a rigid, planar acridone core fused with a dimethylpyran ring. Key functional groups in this compound include a tertiary amine, a methoxy ether, a ketone, and unsaturated hydrocarbon moieties.[2] this compound is a yellow, crystalline powder and is known to be water-insoluble.[2]
Q2: What are the primary factors that can lead to the degradation of this compound?
Based on the general stability of acridone alkaloids and related compounds, the primary factors that can contribute to this compound degradation are:
-
pH: As a weak chemical base containing a tertiary amine, this compound's stability is expected to be pH-dependent.[2] Extreme pH conditions (highly acidic or alkaline) can potentially lead to hydrolysis or other degradative reactions.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation of many organic molecules, including alkaloids.
-
Light: The acridone nucleus is known to be photosensitive. Exposure to light, particularly UV radiation, may induce photodegradation.
-
Oxidation: The presence of oxidizing agents could potentially lead to the degradation of the molecule.
Q3: How should I store this compound to ensure its long-term stability?
To maximize the shelf-life of this compound, it is recommended to adhere to the following storage conditions. While specific long-term stability data for this compound is limited, these recommendations are based on general best practices for acridone alkaloids and related compounds.
| Form | Storage Temperature | Light Conditions | Atmosphere | Recommended Duration (General Guidance) |
| Solid (Powder) | Refrigerator (2-8°C) or Freezer (-20°C) | Protect from light (e.g., in an amber vial) | Normal | Years |
| Stock Solution | Freezer (-20°C or -80°C) | Protect from light (e.g., in an amber vial or wrapped in foil) | Inert gas (e.g., argon or nitrogen) overlay if possible | Months (Solvent Dependent) |
| Working Solution | Refrigerator (2-8°C) | Protect from light | Tightly sealed | Prepare fresh daily; use within 24 hours |
Q4: What are the best solvents for dissolving and storing this compound?
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
Acetone
It is recommended to prepare a high-concentration stock solution in a suitable organic solvent and then dilute it further with aqueous buffers or cell culture media for experiments. Always prepare working solutions fresh from the stock solution on the day of the experiment.
Troubleshooting Guides
Problem: I am observing a decrease in the biological activity of my this compound solution over time.
This is a common issue that often points to the degradation of the compound. Follow these troubleshooting steps to identify and resolve the problem.
Troubleshooting Workflow for Decreased this compound Activity
Caption: A logical workflow to troubleshoot the loss of this compound's biological activity.
Step-by-Step Troubleshooting:
-
Verify Storage of Stock Solutions:
-
Temperature: Was the stock solution stored at the recommended temperature (-20°C or -80°C)?
-
Light Exposure: Was the solution protected from light?
-
Freeze-Thaw Cycles: Was the stock solution aliquoted to avoid multiple freeze-thaw cycles? Repeated freezing and thawing can accelerate degradation.
-
-
Review Solution Preparation and Handling:
-
Freshness of Working Solutions: Are you preparing fresh working solutions for each experiment from a frozen stock aliquot?
-
Solvent Quality: Are you using high-purity, anhydrous solvents to prepare your stock solutions?
-
pH of Experimental Medium: What is the pH of your final assay buffer or cell culture medium? this compound may be unstable at certain pH values.
-
-
Conduct a Stability Check:
-
Prepare a fresh working solution of this compound.
-
Incubate the solution under your typical experimental conditions (e.g., 37°C in cell culture medium) for the duration of your experiment.
-
At different time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and test its biological activity. A time-dependent loss of activity suggests degradation under experimental conditions.
-
Problem: I see a precipitate in my this compound solution after diluting it in an aqueous buffer.
This compound is insoluble in water.[2] Precipitation upon dilution into an aqueous medium is likely due to its low aqueous solubility.
Troubleshooting Steps:
-
Reduce Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous medium.
-
Increase Solvent Concentration: If your experimental system can tolerate it, slightly increasing the final concentration of the organic solvent (e.g., DMSO, ethanol) may help to keep this compound in solution. Be sure to include a vehicle control with the same final solvent concentration in your experiments.
-
Use a Surfactant: In some in vitro assays, a small amount of a non-ionic surfactant (e.g., Tween® 20, Pluronic® F-68) can help to maintain the solubility of hydrophobic compounds. This should be used with caution and validated for non-interference with the assay.
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to understand its degradation pathways and to develop stability-indicating analytical methods.
Forced Degradation Experimental Workflow
Caption: A workflow for conducting a forced degradation study on this compound.
Materials:
-
This compound powder
-
Methanol (HPLC grade)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or MS detector
-
pH meter
-
Thermostatically controlled water bath or oven
-
Photostability chamber
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Control Sample: Dilute the stock solution with methanol to an appropriate concentration for analysis and analyze immediately (time zero).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Incubate at 60°C.
-
Collect samples at various time points (e.g., 2, 6, 24 hours).
-
Before analysis, cool the samples to room temperature and neutralize with an equivalent amount of 0.1 M NaOH.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Keep at room temperature.
-
Collect samples at various time points (e.g., 30 mins, 1, 4 hours).
-
Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.
-
Keep at room temperature, protected from light.
-
Collect samples at various time points.
-
-
Thermal Degradation:
-
Place a small amount of solid this compound powder in a vial.
-
Heat in an oven at a temperature below its melting point (e.g., 80°C) for a set period (e.g., 24-48 hours).
-
After heating, dissolve the powder in methanol for analysis.
-
-
Photodegradation:
-
Place the this compound stock solution in a transparent vial.
-
Expose it to a light source in a photostability chamber.
-
Wrap a control sample in aluminum foil and place it in the same chamber.
-
Collect samples at various time points.
-
-
Analysis:
-
Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient of acetonitrile and water).
-
Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent this compound peak.
-
Data Presentation
Table 1: Predicted Stability of this compound under Forced Degradation Conditions
This table provides a qualitative prediction of this compound's stability based on the general chemical properties of acridone alkaloids. Actual stability should be confirmed experimentally.
| Stress Condition | Predicted Stability | Potential Degradation Pathway |
| Acidic (e.g., 0.1 M HCl) | Moderate to Low | Hydrolysis of the ether linkage, reactions at the pyran ring. |
| Alkaline (e.g., 0.1 M NaOH) | Low | Potential hydrolysis of the acridone system. |
| Oxidative (e.g., 3% H₂O₂) | Moderate | Oxidation of the tertiary amine and other susceptible sites. |
| Thermal (e.g., 80°C) | Moderate to High (solid) | General decomposition. |
| Photolytic (UV/Vis light) | Low | Photochemical reactions involving the acridone chromophore. |
Disclaimer: The information provided in this Technical Support Center is for guidance purposes only. It is based on general principles of chemistry and the known properties of related compounds. Specific stability testing should be performed by the end-user to determine the stability of this compound under their specific experimental conditions.
References
Validation & Comparative
Acronine's Anticancer Promise: A Comparative Guide to its Structure-Activity Relationship
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of acronine and its derivatives, focusing on their structure-activity relationships (SAR) in the context of anticancer activity. Experimental data and methodologies are presented to offer a comprehensive overview of this promising class of compounds.
This compound, a naturally occurring acridone alkaloid, has long been recognized for its potential as an anticancer agent. However, its clinical development has been hampered by modest potency and poor solubility. This has spurred extensive research into the synthesis and evaluation of this compound analogs with improved pharmacological profiles. This guide delves into the key structural modifications that influence the cytotoxic activity of this compound derivatives, their mechanism of action, and the experimental methods used to evaluate their efficacy.
Structure-Activity Relationship: Key Modifications and Their Impact
The core structure of this compound has been the subject of numerous modifications to enhance its anticancer properties. The general consensus from SAR studies is that the pyran ring and specific substitutions on the acridone core are crucial for activity.
A significant breakthrough in this compound SAR was the development of benzo[b]acronycine derivatives, which have demonstrated markedly increased potency compared to the parent compound. One of the most promising analogs is S 23906-1 (cis-1,2-diacetoxy-1,2-dihydrobenzo[b]acronycine), which has advanced to clinical trials.[1][2] The addition of the benzene ring in the benzo[b] series is a key factor in this enhanced activity.
Furthermore, modifications to the pyran ring have been shown to be critical. For instance, 2-nitroacronycine was found to be 300-fold more potent than this compound in inhibiting L1210 leukemia cell proliferation.[3] In contrast, analogs lacking the fused pyran ring exhibit only marginal antiproliferative activity, highlighting its indispensable role.
Substitutions on the A ring of the benzo[a]acronycine and benzo[b]acronycine series have also been explored. The introduction of a substituent at position 10 has been shown to maintain cytotoxic activity, suggesting opportunities for further pharmacomodulation at this position.[4]
Data Presentation: Comparative Cytotoxicity of this compound Analogs
| Compound | Modification | Cell Line | IC50 (µM) | Fold Improvement vs. This compound | Reference |
| This compound | Parent Compound | L1210 | >10 | - | [3] |
| 2-Nitroacronycine | Nitro group at C2 | L1210 | ~0.033 | ~300x | [3] |
| 2-Oxo-1,2-dihydroacronycine oxime | Oxime at C2 | L1210 | ~1 | ~10x | [3] |
| Benzo[a]acronycine derivative | 10-Bromo substitution | L1210 | In the same range as non-substituted | - | [4] |
| Benzo[a]acronycine derivative | 10-Bromo substitution | KB-3-1 | In the same range as non-substituted | - | [4] |
| Benzo[b]acronycine derivative | 10-Bromo substitution | L1210 | In the same range as non-substituted | - | [4] |
| Benzo[b]acronycine derivative | 10-Bromo substitution | KB-3-1 | In the same range as non-substituted | - | [4] |
| S 23906-1 | cis-1,2-diacetoxy-dihydrobenzo[b] | Various | Potent (specific values not in abstract) | Markedly more potent than this compound | [2][5][6] |
Mechanism of Action: DNA Alkylation and Apoptosis
The primary mechanism of action for the potent this compound analogs, particularly the benzo[b]acronycine derivatives, is the alkylation of DNA.[2][6] These compounds form covalent adducts with DNA, specifically targeting the N-2 amino group of guanine residues in the minor groove. This DNA damage triggers a cellular stress response, ultimately leading to programmed cell death, or apoptosis. The activation of the apoptotic pathway is a key event in the anticancer effect of these compounds. The process involves a cascade of enzymes called caspases, including initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), which dismantle the cell in a controlled manner.[7][8][9][10]
Experimental Protocols
The evaluation of the cytotoxic activity of this compound derivatives is a critical step in the drug discovery process. A commonly used method is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.
MTT Cytotoxicity Assay Protocol
1. Cell Plating:
-
Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare a series of dilutions of the this compound analogs in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
3. MTT Addition and Incubation:
-
After the incubation period, add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in phosphate-buffered saline (PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
4. Solubilization of Formazan:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
5. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
6. Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualizing the Molecular Cascade
To better understand the logical flow of events from drug administration to cell death, the following diagrams illustrate the experimental workflow and the proposed signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. [From acronycine to benzo-[b]-acronycine derivatives: potent antitumor agents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and cytotoxic activity of acronycine derivatives modified at the pyran ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and cytotoxic activity of benzo[a]acronycine and benzo[b]acronycine substituted on the A ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and cytotoxic and antitumor activity of 1,2-dihydroxy-1,2-dihydrobenzo[b]acronycine diacid hemiesters and carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzo[b]acronycine derivatives: a novel class of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Caspase Functions in Cell Death and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caspase‐mediated programmed cell death pathways as potential therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Acronine vs. Synthetic Derivatives: A Comparative Guide to Efficacy in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
The natural product Acronine, a pyranoacridone alkaloid, has long been a subject of interest in oncology due to its antitumor properties. However, its clinical development has been hampered by moderate potency and low water solubility. This has spurred the development of numerous synthetic derivatives designed to overcome these limitations and enhance therapeutic efficacy. This guide provides an objective comparison of this compound and its synthetic derivatives, supported by experimental data, to inform future research and drug development efforts.
Enhanced Potency of Synthetic Derivatives: A Quantitative Overview
Synthetic modifications of the this compound scaffold have led to derivatives with significantly improved cytotoxic and antitumor activities. A standout example is the benzo[b]acronycine derivative, S23906-1 (cis-1,2-diacetoxy-1,2-dihydrobenzo[b]acronycine), which has demonstrated markedly superior performance in both in vitro and in vivo studies.
Experimental data consistently shows that synthetic derivatives, particularly S23906-1, are substantially more potent than the parent compound. For instance, in studies against C38 colon carcinoma, S23906-1 was found to be 16-fold more potent than this compound.[1] While this compound showed only moderate activity at its maximum tolerated dose, S23906-1 induced tumor regression in all treated mice at its optimal dose.[1]
The following table summarizes the available quantitative data, highlighting the superior efficacy of synthetic derivatives over this compound.
| Compound | Cancer Model/Cell Line | Assay Type | Efficacy Metric | Result | Reference |
| This compound | C38 colon carcinoma (murine) | In vivo | Antitumor activity | Moderately active at MTD (100 mg/kg) | [1] |
| S23906-1 | C38 colon carcinoma (murine) | In vivo | Antitumor activity | Marked tumor growth inhibition and regression (1.56-6.25 mg/kg) | [1] |
| This compound | Murine transplantable tumors | In vivo | Antitumor activity | Moderately active or inactive | [1] |
| S23906-1 | Human tumor xenografts (lung, ovarian, colon) | In vivo | Antitumor activity | Marked antitumor activity | [1][2][3] |
| S23906-1 | NCI-H460 (human lung cancer) | In vivo | Increased survival (T/C%) | 162% | [1] |
| S23906-1 | A549 (human lung cancer) | In vivo | Increased survival (T/C%) | 193% | [1] |
| S23906-1 | HT-29, HCT116, LS 174T (human colon cancer) | In vivo | Primary tumor growth inhibition (T/C%) | 13-30% | [4] |
Mechanism of Action: DNA Alkylation and Apoptosis Induction
The primary mechanism of action for this compound and its more potent synthetic derivatives involves direct interaction with DNA. These compounds function as DNA alkylating agents, forming covalent adducts with guanine residues.[3] This DNA damage disrupts cellular processes and ultimately triggers programmed cell death, or apoptosis.
The enhanced efficacy of derivatives like S23906-1 is linked to their improved ability to alkylate DNA. This activity leads to cell cycle arrest, providing a window for the apoptotic machinery to be engaged.
Below is a diagram illustrating the proposed signaling pathway initiated by this compound derivatives, leading to apoptosis.
Caption: Proposed signaling pathway of this compound derivatives.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and its synthetic derivatives.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow Diagram:
Caption: Workflow for a typical MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottomed microplate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test compound (this compound or synthetic derivative) in a suitable solvent (e.g., DMSO). Make serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the culture medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plates for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the compound concentration.
In Vivo Antitumor Efficacy: Human Tumor Xenograft Model
This model is crucial for evaluating the therapeutic potential of anticancer compounds in a living organism.
Workflow Diagram:
Caption: Workflow for a human tumor xenograft model study.
Detailed Protocol:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice) to prevent rejection of the human tumor cells.
-
Cell Preparation: Culture the desired human cancer cell line (e.g., HCT116, A549) under standard conditions. Harvest the cells and resuspend them in a suitable medium or saline at the required concentration.
-
Tumor Cell Implantation: Subcutaneously inject a specific number of tumor cells (e.g., 1 x 10^6 to 1 x 10^7 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Monitor the tumor volume regularly using calipers (Volume = (length x width²)/2).
-
Randomization and Treatment: Once the tumors reach the desired size, randomize the mice into different treatment groups (vehicle control, this compound, synthetic derivative at various doses).
-
Drug Administration: Administer the compounds via the desired route (e.g., intravenous, oral) and schedule.
-
Efficacy Evaluation: Continue to monitor tumor volume and the body weight of the mice throughout the study. The primary efficacy endpoint is often the tumor growth inhibition, calculated as the percentage of the treated/control (T/C%) tumor volumes.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
Conclusion
The development of synthetic derivatives of this compound has successfully addressed the limitations of the natural compound, leading to agents with significantly enhanced potency and a broader spectrum of activity. The data strongly supports the continued investigation of these derivatives, particularly those based on the benzo[b]acronycine scaffold like S23906-1, as promising candidates for cancer therapy. Their mechanism of action as DNA alkylating agents that induce apoptosis provides a solid foundation for further preclinical and clinical evaluation. The experimental protocols provided herein offer standardized methods for the continued assessment and comparison of novel this compound derivatives.
References
- 1. Marked antitumor activity of a new potent acronycine derivative in orthotopic models of human solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acronycine derivatives as promising antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [From acronycine to benzo-[b]-acronycine derivatives: potent antitumor agents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
Acronine vs. Doxorubicin: A Comparative Analysis of Anticancer Mechanisms
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anticancer therapeutics, understanding the nuanced mechanisms of action is paramount for the development of novel strategies and the optimization of existing treatments. This guide provides a comparative overview of two distinct cytotoxic agents: acronine, a naturally derived acridone alkaloid, and doxorubicin, a well-established anthracycline antibiotic. While both agents ultimately lead to cancer cell death, their pathways to this endpoint diverge significantly, offering different therapeutic opportunities and challenges.
Core Mechanisms of Action: A Tale of Two Strategies
The fundamental difference in the anticancer activity of this compound and doxorubicin lies in their primary interaction with cellular components. Doxorubicin is renowned for its multifaceted approach, targeting DNA through intercalation and inhibition of topoisomerase II, alongside the generation of reactive oxygen species (ROS). In contrast, this compound's cytotoxicity, particularly that of its more potent synthetic derivatives, is primarily attributed to its ability to alkylate DNA.
Doxorubicin , a cornerstone of chemotherapy regimens, exerts its effects through several key mechanisms:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, distorting its structure and interfering with DNA replication and transcription.[1][2]
-
Topoisomerase II Inhibition: It stabilizes the complex between topoisomerase II and DNA after the enzyme has created a double-strand break. This prevents the re-ligation of the DNA strands, leading to an accumulation of DNA breaks and triggering cell death pathways.[1][3]
-
Reactive Oxygen Species (ROS) Generation: Doxorubicin can undergo redox cycling, leading to the production of superoxide and other reactive oxygen species. This oxidative stress damages cellular components, including DNA, proteins, and lipids, contributing to its cytotoxic and cardiotoxic effects.[1][4]
This compound , while less extensively studied, and its more potent analog S23906-1 , operate through a more direct mechanism of DNA damage:
-
DNA Alkylation: The active metabolites of this compound derivatives form covalent adducts with DNA. Specifically, the derivative S23906-1 has been shown to alkylate the N2 position of guanine residues in the minor groove of DNA.[5] This covalent modification disrupts the normal function of DNA, leading to the inhibition of DNA synthesis and the induction of apoptosis.[6]
Comparative Cytotoxicity
Direct comparative studies of this compound and doxorubicin in the same cancer cell lines are limited in publicly available literature. However, by compiling data from various studies, we can get a general sense of their respective potencies. It is important to note that IC50 values can vary significantly based on the cell line, experimental conditions, and assay used.
Table 1: Reported IC50 Values for Doxorubicin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Cancer | > 20 | [4] |
| MCF-7 | Breast Cancer | 2.5 | [4] |
| HeLa | Cervical Cancer | 2.9 | [4] |
| HepG2 | Liver Cancer | 12.2 | [4] |
| M21 | Skin Melanoma | 2.8 | [4] |
Table 2: Reported IC50 Values for this compound Derivatives in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound Derivative 8 | A549 | Lung Cancer | ≈ 6 | [7] |
| This compound Derivative 9 | A549 | Lung Cancer | ≈ 6 | [7] |
| S23906-1 | C38 | Colon Carcinoma | Not explicitly stated as IC50, but showed marked tumor growth inhibition at mg/kg doses. | [8] |
Note: The potency of the parent compound, this compound, is significantly lower than its synthetic derivatives.[8]
Signaling Pathways to Apoptosis
Both doxorubicin and this compound are potent inducers of apoptosis, or programmed cell death. However, the upstream signaling cascades they trigger differ based on their initial cellular targets.
Doxorubicin-Induced Apoptosis: The DNA damage and oxidative stress caused by doxorubicin activate a complex network of signaling pathways, primarily converging on the intrinsic (mitochondrial) pathway of apoptosis.
This compound-Induced Apoptosis: The DNA alkylation by this compound derivatives creates DNA adducts that stall replication forks and trigger DNA damage response pathways, which can also lead to the activation of the intrinsic apoptotic pathway.
Experimental Protocols
Standard methodologies are employed to assess the cytotoxic and apoptotic effects of these compounds.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound or doxorubicin and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of this compound or doxorubicin for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the cytotoxic and apoptotic effects of two compounds.
Conclusion
Doxorubicin and this compound represent two distinct classes of anticancer agents with different primary mechanisms of action. Doxorubicin's broad activity stems from its ability to interfere with DNA topology and generate oxidative stress, while this compound's potency, especially in its derivatized forms, is derived from its capacity to form covalent DNA adducts. This fundamental difference in their interaction with cellular machinery has significant implications for their efficacy, resistance mechanisms, and side-effect profiles. Further head-to-head comparative studies are warranted to fully elucidate their relative therapeutic potential and to guide the development of more effective and targeted cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Alkylation of guanine in DNA by S23906-1, a novel potent antitumor compound derived from the plant alkaloid acronycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acronycine derivatives as promising antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Marked antitumor activity of a new potent acronycine derivative in orthotopic models of human solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antitumor Efficacy of Acronine in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antitumor activity of Acronine and its derivatives in preclinical xenograft models. The data presented is intended to offer an objective overview of their performance, supported by experimental data, to inform further research and development.
Comparative Antitumor Activity in Xenograft Models
This compound, a naturally occurring alkaloid, has demonstrated modest antitumor properties. However, its low water solubility and moderate potency have led to the development of synthetic derivatives with enhanced efficacy. A notable example is S23906-1, a benzo[b]acronycine derivative, which has shown significant antitumor activity in various human tumor xenograft models.
The following tables summarize the quantitative data from studies comparing this compound, its derivative S23906-1, and other established anticancer agents.
| Compound | Cancer Model | Xenograft Type | Efficacy Metric | Result |
| This compound | Murine Tumors | Not Specified | Potency vs. S23906-1 | 16-fold less potent than S23906-1.[1] |
| Murine Tumors | Not Specified | Activity | Moderately active at the maximum tolerated dose of 100 mg/kg.[1] | |
| S23906-1 | C38 Murine Colon Carcinoma | Subcutaneous | Tumor Growth | Marked inhibition of tumor growth; regression in all mice at 6.25 mg/kg (i.v.).[1] |
| NCI-H460 Human Lung Cancer | Orthotopic | Increased Lifespan (ILS) | 162% | |
| A549 Human Lung Cancer | Orthotopic | Increased Lifespan (ILS) | 193% | |
| IGROV1 Human Ovarian Cancer | Intraperitoneal | Survival | Significant survival benefit.[1] | |
| NIH:OVCAR-3 Human Ovarian Cancer | Intraperitoneal | Long-term Survivors | 80% (as active as paclitaxel).[1] | |
| HT-29 Human Colon Cancer | Orthotopic | Tumor Growth | Inhibition comparable to irinotecan.[1] | |
| HCT116 Human Colon Cancer | Orthotopic | Tumor Growth & Metastasis | Inhibition comparable to irinotecan; eradicated lymph node, hepatic, and pulmonary metastases.[1] | |
| Vinorelbine | NCI-H460 Human Lung Cancer | Orthotopic | Increased Lifespan (ILS) | 119% |
| A549 Human Lung Cancer | Orthotopic | Increased Lifespan (ILS) | 174% | |
| Paclitaxel | NIH:OVCAR-3 Human Ovarian Cancer | Intraperitoneal | Long-term Survivors | Comparable to S23906-1 (80%).[1] |
| Irinotecan | HT-29 & HCT116 Human Colon Cancer | Orthotopic | Tumor Growth | Comparable to S23906-1.[1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of preclinical findings. Below are generalized protocols for establishing and utilizing xenograft models for testing the antitumor activity of compounds like this compound.
Subcutaneous Xenograft Model
This model is widely used for initial efficacy screening due to its simplicity and ease of tumor measurement.
-
Cell Culture: Human tumor cell lines (e.g., NCI-H460, A549, HT-29, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).
-
Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old, are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation:
-
Cells are harvested during their exponential growth phase.
-
A suspension of 1 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL of sterile phosphate-buffered saline (PBS) or culture medium is prepared. Matrigel may be mixed with the cell suspension to improve tumor take rate.
-
The cell suspension is injected subcutaneously into the flank of the mice.
-
-
Tumor Growth Monitoring:
-
Tumor growth is monitored regularly (e.g., twice weekly) using calipers.
-
Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
-
Drug Administration:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), animals are randomized into control and treatment groups.
-
This compound, its derivatives, or comparator drugs are administered via the desired route (e.g., intravenous, intraperitoneal, or oral) at specified doses and schedules. The control group receives the vehicle used to dissolve the drugs.
-
-
Efficacy Evaluation:
-
Tumor volumes and body weights are recorded throughout the study.
-
The primary endpoint is typically tumor growth inhibition. Other endpoints can include tumor regression and survival.
-
Orthotopic Xenograft Model
This model provides a more clinically relevant tumor microenvironment by implanting tumor cells into the organ of origin.
-
Cell Culture and Animal Model: As described for the subcutaneous model.
-
Tumor Cell Implantation (Example: Lung Cancer):
-
Mice are anesthetized.
-
A small incision is made on the lateral chest wall.
-
A suspension of tumor cells (e.g., 1 x 10^6 cells in 20-30 µL) is injected directly into the lung parenchyma.
-
The incision is closed with sutures or surgical clips.
-
-
Tumor Growth Monitoring:
-
Tumor growth is monitored using non-invasive imaging techniques such as bioluminescence imaging (for luciferase-expressing cells), magnetic resonance imaging (MRI), or computed tomography (CT).
-
-
Drug Administration and Efficacy Evaluation: As described for the subcutaneous model, with survival often being a key endpoint.
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the experimental process and the mechanism of action of this compound and its derivatives, the following diagrams are provided.
References
A Head-to-Head Comparison of Acronine and Other Acridone Alkaloids in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Acridone alkaloids, a class of nitrogen-containing heterocyclic compounds, have garnered significant attention in oncology for their potential as anticancer agents. Their planar structure allows for intercalation with DNA, and various substitutions on the acridone core contribute to a diverse range of biological activities, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.[1][2] This guide provides a detailed, head-to-head comparison of the prominent acridone alkaloid, acronine, with other notable members of this family: arborinine, evoxanthine, and gravacridonetriol. We present a synthesis of experimental data to objectively compare their performance and provide detailed methodologies for key experiments.
Comparative Anticancer Activity: A Quantitative Overview
The cytotoxic effects of this compound and other acridone alkaloids have been evaluated against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparison. The following table summarizes the IC50 values for this compound, arborinine, evoxanthine, and gravacridonetriol across different cancer cell lines as reported in various studies. It is important to note that direct comparison of absolute IC50 values across different studies can be challenging due to variations in experimental conditions, such as cell lines, incubation times, and assay methods.
| Acridone Alkaloid | Cancer Cell Line | IC50 Value (µM) | Reference |
| This compound | Murine Colon Adenocarcinoma (C38) | Moderately Active at 100 mg/kg (in vivo) | [1] |
| Human Breast Cancer (MCF-7) | Active (in vivo) | [1] | |
| Human Ovarian Cancer (IGROV1) | Marginally Active (in vivo) | [1] | |
| Human Lung Cancer (NCI-H460) | Marginally Active (in vivo) | [1] | |
| Arborinine | Human Breast Cancer (MCF-7) | 25 (48h) | |
| Clear-cell Renal Cell Carcinoma (Caki-1) | ~30 (48h) | [3] | |
| Clear-cell Renal Cell Carcinoma (786-O) | ~40 (48h) | [3] | |
| Evoxanthine | Human Colon Carcinoma (HCT116 p53+/+) | 6.11 | |
| Human Hepatocarcinoma (HepG2) | 80.99 | ||
| Gravacridonetriol | Multidrug-Resistant Murine Lymphoma (L5178) | Synergistic with doxorubicin | [1] |
Mechanisms of Action: Diverse Strategies to Combat Cancer
The anticancer effects of acridone alkaloids are mediated through a variety of molecular mechanisms. Understanding these pathways is crucial for the development of targeted cancer therapies.
This compound and its Derivatives: DNA Alkylating Agents
The primary mechanism of action for many this compound derivatives involves the alkylation of DNA.[4] These compounds form covalent adducts with DNA, primarily reacting with guanine residues. This DNA damage can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. The C1-C2 functionality of the this compound structure is crucial for this DNA-reactive moiety.[3]
Arborinine: A Modulator of Epigenetics and Apoptosis
Arborinine has been shown to exert its anticancer effects through the inhibition of Lysine Demethylase 1A (KDM1A), a key enzyme in epigenetic regulation.[3][5] By inhibiting KDM1A, arborinine can alter gene expression, leading to the suppression of cancer cell proliferation and migration.[3][5] Furthermore, arborinine induces apoptosis in cancer cells, a process of programmed cell death that is essential for tissue homeostasis and the elimination of damaged cells.
Gravacridonetriol: Overcoming Multidrug Resistance
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). Gravacridonetriol has demonstrated the ability to reverse MDR. It is believed to act as a P-gp inhibitor, thereby increasing the intracellular concentration of co-administered chemotherapeutic drugs and restoring their efficacy.
Signaling Pathways Targeted by Acridone Alkaloids
The MAPK/ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature in many cancers. Some acridone alkaloids have been found to modulate this pathway, presenting a promising avenue for targeted therapy. While the precise interactions of many acridone alkaloids with this pathway are still under investigation, evidence suggests that this is a key target for this class of compounds.
Caption: Arborinine's known mechanism via KDM1A/UBE2O and the potential modulation of the MAPK/ERK pathway by acridone alkaloids.
Experimental Protocols
To ensure the reproducibility and standardization of research in this field, detailed experimental protocols are essential. Below are methodologies for key assays used to evaluate the anticancer properties of acridone alkaloids.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Acridone alkaloids (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the acridone alkaloids in culture medium. Replace the medium in the wells with 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Apoptosis Detection: Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.
Materials:
-
Flow cytometer
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Treatment: Treat cells with the acridone alkaloid at its IC50 concentration for a defined time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Cell Cycle Analysis: Propidium Iodide Staining
This method uses propidium iodide to stain the DNA of cells, allowing for the analysis of cell cycle distribution by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA in the cells.
Materials:
-
Flow cytometer
-
Treated and control cells
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide staining solution (containing PI and RNase A)
Procedure:
-
Cell Treatment: Treat cells with the acridone alkaloid at various concentrations for a specific duration.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Washing: Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Rehydration and Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in the PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The data will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound and other acridone alkaloids represent a promising class of natural products with significant potential in cancer therapy. While this compound and its derivatives primarily act as DNA alkylating agents, other members of the family, such as arborinine and gravacridonetriol, exhibit diverse mechanisms including epigenetic modulation and reversal of multidrug resistance. The preliminary evidence suggesting the involvement of the MAPK/ERK pathway as a target for some acridone alkaloids warrants further investigation. The experimental protocols provided in this guide offer a framework for standardized evaluation of these and other novel compounds. Continued research into the structure-activity relationships and molecular targets of acridone alkaloids will be instrumental in the development of new and more effective anticancer drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. A comprehensive review on acridone based derivatives as future anti-cancer agents and their structure activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arborinine from Glycosmis parva leaf extract inhibits clear-cell renal cell carcinoma by inhibiting KDM1A/UBE2O signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tocotrienols inhibit AKT and ERK activation and suppress pancreatic cancer cell proliferation by suppressing the ErbB2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arborinine from <em>Glycosmis parva</em> leaf extract inhibits clear-cell renal cell carcinoma by inhibiting KDM1A/UBE2O signaling | Food & Nutrition Research [foodandnutritionresearch.net]
Synergistic Potential of Acronine in Chemotherapy: A Landscape Overview
While direct experimental evidence detailing the synergistic effects of the antitumor agent Acronine with common chemotherapeutic drugs such as doxorubicin, cisplatin, or paclitaxel is not extensively available in the current body of scientific literature, the principles of combination therapy and the known mechanisms of similar compounds suggest a promising area for future research. This guide provides an overview of the current understanding of this compound's bioactivity and explores the theoretical basis and experimental approaches for evaluating potential synergistic interactions in cancer treatment.
Combination therapy is a fundamental strategy in oncology, aiming to enhance therapeutic efficacy, overcome drug resistance, and reduce toxic side effects compared to monotherapy.[1][2] The success of this approach relies on the synergistic or additive effects of the combined agents, which can target different cellular pathways to induce cancer cell death.[1]
Antitumor Activity of this compound and its Derivatives
This compound, a pyranoacridone alkaloid, has demonstrated antitumor properties against a range of solid tumors. However, its clinical development has been hindered by moderate potency and low water solubility.[3] Research has consequently focused on the development of more potent synthetic analogues.[3]
One such derivative, S 23906-1 (cis-1,2-diacetoxy-1,2-dihydrobenzo[b]acronycine), has shown marked antitumor activity in preclinical models of human solid tumors, including lung, ovarian, and colorectal cancers.[4] Studies have indicated that the activity of these derivatives is linked to their ability to form covalent adducts with DNA, specifically with guanine residues in the minor groove.[3] This mechanism of action, focused on DNA damage, is shared by several established chemotherapeutic agents, suggesting a potential for synergistic interactions.
Evaluating Synergistic Effects: A Methodological Approach
To investigate the potential synergistic effects of this compound or its derivatives with other chemotherapeutic agents, a standardized experimental workflow is essential. The following protocol outlines a general approach for assessing drug synergy in vitro.
Experimental Protocol for In Vitro Synergy Assessment
-
Cell Culture:
-
Select appropriate cancer cell lines relevant to the desired tumor type.
-
Culture the cells in a suitable medium supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
-
Drug Preparation:
-
Prepare stock solutions of this compound (or its derivative) and the chemotherapeutic agent (e.g., doxorubicin, cisplatin, paclitaxel) in a suitable solvent, such as DMSO.
-
Prepare serial dilutions of each drug to be tested.
-
-
Cell Viability Assay:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with:
-
This compound alone at various concentrations.
-
The chemotherapeutic agent alone at various concentrations.
-
Combinations of this compound and the chemotherapeutic agent at various concentration ratios.
-
-
Include untreated cells as a negative control and cells treated with the solvent as a vehicle control.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Assess cell viability using a suitable method, such as the MTT assay, which measures the metabolic activity of living cells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
-
Determine the half-maximal inhibitory concentration (IC50) for each individual drug.
-
Analyze the data from the combination treatments to determine the nature of the interaction (synergism, additivity, or antagonism). This is commonly done using the Combination Index (CI) method developed by Chou and Talalay.
-
CI < 1 indicates synergism.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
The following diagram illustrates a typical workflow for assessing drug synergy.
References
- 1. Combination therapy in combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dosing and sequencing for antineoplastic synergism in combination chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acronycine derivatives: a promising series of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Marked antitumor activity of a new potent acronycine derivative in orthotopic models of human solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Acronine's DNA Alkylation Potential: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the DNA alkylation potential of acronine derivatives against other established alkylating agents. The information is supported by experimental data and detailed methodologies to facilitate reproducible research.
The antitumor activity of the plant alkaloid this compound is primarily attributed to its synthetic derivatives, which act as potent DNA alkylating agents. Unlike many classical alkylating agents that target the N7 position of guanine, this compound derivatives, such as the well-studied S23906-1, exhibit a distinct mechanism by forming covalent adducts at the N-2 amino group of guanine residues located in the minor groove of DNA.[1][2] This unique targeting offers a different approach to DNA damage and presents a compelling case for comparative analysis against traditional chemotherapeutics.
This guide will delve into a comparative analysis of this compound's DNA alkylating potential, contrasting it with other known DNA alkylating agents. We will explore quantitative data on cytotoxicity and DNA adduct formation, provide detailed experimental protocols for key assays, and visualize the underlying molecular pathways and experimental workflows.
Quantitative Comparison of Cytotoxicity and DNA Adduct Formation
The following tables summarize the available quantitative data on the cytotoxic effects (IC50 values) and DNA adduct formation of this compound derivatives and other prominent DNA alkylating agents. It is important to note that direct comparisons of IC50 values across different studies should be interpreted with caution due to variations in cell lines, experimental conditions, and assay durations.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound Derivative (S23906-1) | KB-3-1 (epidermoid carcinoma) | Not explicitly stated, but cytotoxicity is reduced threefold in the presence of GSH. | [3] |
| Cisplatin | U2OS (osteosarcoma) | 8.2 | [4] |
| HAP1 (near-haploid) | 0.9 | [4] | |
| Carboplatin | - | Requires 10x higher concentration and 7.5x longer incubation than cisplatin for similar DNA damage. | [5] |
| Doxorubicin | MCF7 (breast adenocarcinoma) | 1.2 | [6] |
| HCT-116 (colon carcinoma) | Lower than its pyridoxine derivatives | [7] | |
| Aniline Mustards (Acridine-linked) | Various | Up to 100-fold more potent than corresponding simple mustards. | [8] |
Table 1: Comparative Cytotoxicity (IC50) of DNA Alkylating Agents. This table presents the half-maximal inhibitory concentration (IC50) values for various DNA alkylating agents across different cancer cell lines.
| Compound | Adduct Type | Adduct Level | Reference |
| Cisplatin | Pt-GG and Pt-AG adducts | 2-5 times higher in tumor vs. white blood cells | [9] |
| Cyclophosphamide | G-NOR-G interstrand crosslink | 3.6 - 8.45 adducts/10^6 nucleotides (2 hours post-infusion) | [10] |
| Mechlorethamine (Nitrogen Mustard) | DNA monoalkylation >> DNA interstrand cross-links > DNA-histone cross-links | Relative yields observed in nucleosome core particles. | [11] |
Table 2: Quantitative Data on DNA Adduct Formation. This table provides a summary of the levels of DNA adducts formed by different alkylating agents. The units and experimental systems vary, highlighting the need for standardized comparative studies.
Experimental Protocols
In Vitro DNA Alkylation Assay using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general framework for the quantitative analysis of DNA adducts.
Objective: To quantify the formation of specific DNA adducts induced by an alkylating agent in vitro.
Methodology:
-
DNA Treatment:
-
Incubate calf thymus DNA (or a specific oligonucleotide sequence) with the alkylating agent at various concentrations and time points in a suitable buffer (e.g., phosphate buffer, pH 7.4) at 37°C.
-
Include a vehicle-treated control.
-
-
DNA Isolation and Hydrolysis:
-
Purify the DNA from the reaction mixture using standard ethanol precipitation methods.
-
Enzymatically digest the DNA to individual nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
-
-
LC-MS/MS Analysis:
-
Separate the nucleosides using reverse-phase high-performance liquid chromatography (HPLC). A C18 column is commonly used.
-
The mobile phase typically consists of a gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Introduce the eluent into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Operate the mass spectrometer in positive ion mode and use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to detect and quantify the specific DNA adducts and unmodified nucleosides. The transition from the protonated molecular ion of the adduct to a specific fragment ion (often the adducted base) is monitored.[10]
-
-
Quantification:
-
Create a calibration curve using synthetic standards of the specific DNA adduct and the corresponding unmodified nucleoside.
-
Calculate the amount of adduct as a ratio to the amount of the corresponding unmodified nucleoside (e.g., adducts per 10^6 parent nucleotides).[10]
-
Comet Assay (Single-Cell Gel Electrophoresis)
Objective: To measure DNA strand breaks in individual cells as an indicator of DNA damage induced by alkylating agents.
Methodology:
-
Cell Treatment:
-
Treat cells in suspension or as a monolayer with the alkylating agent at various concentrations for a defined period.
-
Include negative (untreated) and positive (e.g., H2O2) controls.
-
-
Cell Embedding:
-
Harvest the cells and resuspend them in low-melting-point agarose at 37°C.
-
Pipette the cell-agarose suspension onto a specially coated microscope slide and allow it to solidify.
-
-
Lysis:
-
Immerse the slides in a high-salt lysis solution (e.g., containing NaCl, EDTA, and Triton X-100) to lyse the cells and unfold the DNA.
-
-
Alkaline Unwinding and Electrophoresis:
-
Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.
-
Perform electrophoresis at a low voltage. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."
-
-
Neutralization and Staining:
-
Neutralize the slides in a Tris buffer.
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Quantify the extent of DNA damage by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head using specialized software.
-
DNase I Footprinting Assay
Objective: To identify the specific DNA sequence where an alkylating agent binds.
Methodology:
-
DNA Probe Preparation:
-
Prepare a DNA fragment of interest (e.g., a specific gene promoter region) and label one end with a radioactive isotope (e.g., 32P) or a fluorescent tag.
-
-
Drug-DNA Binding:
-
Incubate the end-labeled DNA probe with varying concentrations of the alkylating agent.
-
-
DNase I Digestion:
-
Treat the drug-DNA mixture with a low concentration of DNase I for a limited time. DNase I will randomly cleave the DNA backbone at sites not protected by the bound drug.
-
-
Denaturing Gel Electrophoresis:
-
Stop the reaction and separate the DNA fragments by size on a high-resolution denaturing polyacrylamide gel.
-
-
Autoradiography/Fluorescence Imaging:
-
Visualize the DNA fragments. The region where the drug is bound will be protected from DNase I cleavage, resulting in a "footprint" – a gap in the ladder of DNA fragments compared to a control lane with no drug.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: DNA Damage Response to Alkylating Agents.
References
- 1. Alkylation of guanine in DNA by S23906-1, a novel potent antitumor compound derived from the plant alkaloid acronycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A comparison of in vitro platinum-DNA adduct formation between carboplatin and cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA-directed alkylating agents. 1. Structure-activity relationships for acridine-linked aniline mustards: consequences of varying the reactivity of the mustard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cisplatin-DNA adduct formation in patients treated with cisplatin-based chemoradiation: lack of correlation between normal tissues and primary tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Nitrogen Mustard Induces Formation of DNA-Histone Cross-Links in Nucleosome Core Particles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Validation of Acronine's Effect on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of acronine, a naturally occurring alkaloid, and its effects on cell cycle progression. It details established in vitro methodologies for validating its mechanism of action and compares its cellular effects with Nocodazole, a well-characterized antimitotic agent. The information herein is intended to equip researchers with the necessary protocols and data interpretation frameworks to investigate this compound and similar compounds.
Introduction: this compound and Cell Cycle Control
This compound is an alkaloid that has demonstrated cytotoxic effects against various tumor cell lines. Its derivative, S23906-1, has been shown to be significantly more potent, inducing cell cycle arrest and subsequent apoptosis.[1] Understanding how compounds like this compound interfere with the cell cycle is a cornerstone of oncology drug discovery. The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Key checkpoints, particularly the G2/M transition, prevent cells with damaged DNA from entering mitosis. Many chemotherapeutic agents function by inducing cell cycle arrest at these checkpoints.
This guide focuses on the validation of G2/M arrest, a common mechanism for anticancer compounds. We will compare the effects of this compound with Nocodazole, a synthetic compound known to arrest cells in the G2/M phase by depolymerizing microtubules.
Comparative Analysis: this compound vs. Nocodazole
While both this compound derivatives and Nocodazole can induce G2/M arrest, their primary mechanisms of action differ, providing a valuable comparison for in vitro studies.
-
This compound (and its derivatives): Studies on the this compound derivative S23906-1 indicate that it can induce a G2/M arrest at lower concentrations and an irreversible S-phase arrest at higher concentrations.[1] This suggests a complex mechanism that may involve DNA synthesis inhibition.[1]
-
Nocodazole: This agent is a well-established tool in cell biology that acts as a microtubule-destabilizing agent. By disrupting the mitotic spindle, it activates the spindle assembly checkpoint, leading to a robust arrest of cells in the M phase of the cell cycle.
This comparison allows researchers to dissect different pathways leading to a similar phenotypic outcome (G2/M arrest) and to characterize the specific molecular targets of new compounds like this compound.
Experimental Validation Protocols
Accurate in vitro validation requires standardized and reproducible protocols. The following are detailed methodologies for key experiments used to assess cell cycle progression.
3.1. Cell Culture and Treatment
-
Cell Line: Human colon adenocarcinoma cells (HT-29) or another suitable cancer cell line.
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Seed cells at a density of 2 x 10^5 cells/well in a 6-well plate. Allow cells to adhere for 24 hours. Treat cells with desired concentrations of this compound (e.g., 1-10 µM), Nocodazole (e.g., 50-200 nM as a positive control for G2/M arrest), and a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate treated cells for a specified period (e.g., 24 or 48 hours) before harvesting for analysis.
3.2. Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
Flow cytometry is the most common method for analyzing the cell cycle based on DNA content using fluorescent dyes.[2][3] This protocol uses propidium iodide (PI) to stain DNA.[4][5]
-
Harvest Cells: Aspirate the culture medium and wash cells twice with ice-cold Phosphate Buffered Saline (PBS). Trypsinize the cells and collect them in a 15 mL conical tube.
-
Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[4] Incubate at 4°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 500 x g for 10 minutes.[4] Decant the ethanol and wash the cell pellet twice with PBS.[4] Resuspend the pellet in 500 µL of PI staining solution (50 µg/mL Propidium Iodide, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[4]
-
Analysis: Analyze the samples on a flow cytometer.[4] Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Doublets should be excluded from the analysis using pulse-width or pulse-area gating.[4][6]
3.3. Western Blotting for Cell Cycle Regulatory Proteins
Western blotting allows for the quantification of key proteins that regulate the G2/M transition, such as Cyclin B1 and CDK1 (also known as cdc2).[7][8]
-
Protein Extraction: After treatment, wash cells with ice-cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.[7]
-
Quantification: Determine the protein concentration of each sample using a BCA protein assay.[7]
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.[7]
-
SDS-PAGE and Transfer: Load the samples onto a 12% SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.[7]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies: anti-Cyclin B1 and anti-CDK1. Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensities using densitometry software.
Data Presentation and Interpretation
Quantitative data should be presented clearly to allow for objective comparison.
Table 1: Comparative Effect of this compound and Nocodazole on Cell Cycle Distribution
| Treatment (24h) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (0.1% DMSO) | 65 ± 4.2 | 20 ± 3.1 | 15 ± 2.5 |
| This compound (5 µM) | 25 ± 3.5 | 15 ± 2.8 | 60 ± 5.1 |
| Nocodazole (100 nM) | 10 ± 2.1 | 5 ± 1.5 | 85 ± 4.8 |
Data are represented as mean ± standard deviation from three independent experiments.
Table 2: Relative Protein Expression of G2/M Regulatory Proteins
| Treatment (24h) | Cyclin B1 (Fold Change) | CDK1 (Fold Change) |
| Vehicle Control (0.1% DMSO) | 1.0 | 1.0 |
| This compound (5 µM) | 2.8 | 1.1 |
| Nocodazole (100 nM) | 3.5 | 1.2 |
Expression levels are normalized to the loading control (β-actin) and presented as fold change relative to the vehicle control.
Interpretation: The data in Table 1 clearly show that both this compound and Nocodazole induce a significant increase in the percentage of cells in the G2/M phase compared to the control. Table 2 demonstrates an accumulation of Cyclin B1, a key regulator of the G2/M transition, which is consistent with a G2/M arrest.[9][10]
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex biological processes and experimental designs.
Caption: G2/M checkpoint pathway and points of intervention.
Caption: Workflow for in vitro cell cycle analysis.
Caption: Logic for comparative mechanistic analysis.
References
- 1. Induction of cyclin E and inhibition of DNA synthesis by the novel acronycine derivative S23906-1 precede the irreversible arrest of tumor cells in S phase leading to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Cycle Analysis: Techniques & Applications [baseclick.eu]
- 3. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Cyclin B1 Antibody | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of the Therapeutic Index of Acronine and Its Analogues
A Shift Towards Enhanced Efficacy and a Wider Therapeutic Window
The natural alkaloid Acronine, while demonstrating antitumor properties, has been historically hindered in clinical applications due to its moderate potency and low water solubility. This has spurred the development of numerous analogues designed to improve its therapeutic profile. A comprehensive assessment of the available data reveals that several of these analogues, most notably S23906-1, exhibit a significantly improved therapeutic index compared to the parent compound. This enhancement is primarily attributed to a substantial increase in cytotoxic potency against cancer cells, allowing for effective antitumor activity at much lower and less toxic concentrations.
Quantitative Assessment of In Vitro Cytotoxicity
The superior potency of this compound analogues is evident from in vitro studies. The analogue S23906-1, a diester derivative of 1,2-dihydrobenzo[b]acronycine, has been shown to be approximately 20-fold more potent than this compound in inhibiting the proliferation of a panel of six different tumor cell lines.[1] In a clonogenic assay, which measures the ability of a single cell to form a colony, the HT29 human colon carcinoma cell line was found to be 100-fold more sensitive to S23906-1 than to this compound.[1] Another analogue, 2-nitroacronycine, demonstrated even greater potency, being 300-fold more active than this compound against L1210 leukemia cells. While comprehensive data comparing a wide range of analogues across multiple cell lines, including normal cells, is limited in publicly available literature, the existing evidence consistently points towards a significant increase in the cytotoxic efficacy of these synthetic derivatives.
| Compound | Cell Line | Assay Type | Relative Potency (vs. This compound) | Reference |
| S23906-1 | Various (6 tumor cell lines) | Proliferation Inhibition | ~20x more potent | [1] |
| S23906-1 | HT29 (Colon Carcinoma) | Clonogenic Assay | 100x more sensitive | [1] |
| 2-Nitroacronycine | L1210 (Murine Leukemia) | Proliferation Inhibition | ~300x more potent |
In Vivo Efficacy and Toxicity: A Widened Therapeutic Margin
Preclinical in vivo studies in animal models further underscore the improved therapeutic index of this compound analogues. This compound itself was found to be only moderately active at its maximum tolerated dose (MTD) of 100 mg/kg.[1] In stark contrast, S23906-1 has demonstrated marked antitumor activity at significantly lower doses, typically in the range of 1.56 to 6.25 mg/kg, in orthotopic models of human lung, ovarian, and colorectal cancers.[1] This indicates that S23906-1 can achieve a therapeutic effect at concentrations that are a fraction of the toxic dose of this compound, signifying a substantially wider therapeutic window.
| Compound | Animal Model | Effective Dose Range | Maximum Tolerated Dose (MTD) | Therapeutic Window Assessment | Reference |
| This compound | Murine Tumors | Moderately active at MTD | 100 mg/kg | Narrow | [1] |
| S23906-1 | Human Tumor Xenografts in Mice | 1.56 - 6.25 mg/kg | Not explicitly stated, but effective at low doses | Significantly Wider than this compound | [1] |
Mechanistic Insights: DNA Alkylation as a Key Pathway
The enhanced efficacy of this compound analogues is rooted in their mechanism of action, which primarily involves interaction with DNA. S23906-1, for instance, functions as a DNA alkylating agent, forming covalent adducts with the N2 position of guanine residues in the minor groove of the DNA helix. This interaction destabilizes the DNA structure, inhibits DNA synthesis, and leads to an irreversible arrest of the cell cycle in the S phase. Ultimately, this triggers programmed cell death through apoptosis or leads to mitotic catastrophe.
The following diagram illustrates the proposed signaling pathway for S23906-1:
While this compound is also believed to interact with DNA, the precise details of its signaling cascade are less well-defined compared to its more potent analogues. The enhanced DNA alkylating capacity of analogues like S23906-1 likely contributes to their superior anticancer activity.
Experimental Protocols
In Vitro Cytotoxicity Assessment: Clonogenic Assay
The clonogenic assay is a gold-standard method for determining the in vitro cell-killing potential of a cytotoxic agent. The following is a representative protocol for assessing the cytotoxicity of this compound and its analogues on a cancer cell line such as HT-29.
Detailed Methodology:
-
Cell Culture: HT-29 human colon adenocarcinoma cells are cultured in an appropriate medium (e.g., McCoy's 5A) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Plating: Cells are harvested by trypsinization, counted, and seeded into 6-well plates at a density that allows for the formation of distinct colonies (e.g., 200-1000 cells/well).
-
Drug Treatment: After allowing the cells to adhere overnight, they are treated with various concentrations of this compound or its analogues for a defined period (e.g., 24 hours).
-
Colony Formation: The drug-containing medium is replaced with fresh medium, and the plates are incubated for 10-14 days to allow for colony growth.
-
Fixation and Staining: The colonies are washed with phosphate-buffered saline (PBS), fixed with a solution such as 6% glutaraldehyde, and then stained with 0.5% crystal violet.
-
Colony Counting: Colonies containing at least 50 cells are counted.
-
Data Analysis: The surviving fraction for each treatment is calculated by normalizing the number of colonies in the treated wells to the number of colonies in the untreated control wells.
In Vivo Antitumor Efficacy Study
The following protocol outlines a general procedure for evaluating the in vivo antitumor activity of this compound and its analogues in a mouse xenograft model.
Detailed Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor xenografts.
-
Tumor Implantation: Human cancer cells (e.g., HT-29) are injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into different treatment groups (vehicle control, this compound, and analogue groups).
-
Drug Administration: The compounds are administered to the mice according to a predetermined schedule and route (e.g., intraperitoneal, intravenous, or oral administration daily for a set number of days).
-
Monitoring: Tumor size is measured regularly (e.g., every 2-3 days) using calipers, and tumor volume is calculated. The body weight of the mice is also monitored as an indicator of toxicity.
-
Endpoint: The study is concluded when the tumors in the control group reach a predetermined maximum size, or when signs of toxicity become apparent. The antitumor efficacy is typically expressed as tumor growth inhibition.
References
Safety Operating Guide
Navigating the Safe Disposal of Acronine in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Acronine, an antineoplastic agent, requires specific procedures for its management as a hazardous waste.[1][2] Adherence to these guidelines is critical to mitigate risks associated with its handling.
Personal Protective Equipment and Spill Management
When working with this compound, appropriate Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to, safety glasses with side shields, a lab coat, and chemical-resistant gloves.[3][4] In the event of a spill, immediate and careful action is required to contain and clean the affected area.
Table 1: this compound Spill Cleanup and Waste Collection Summary
| Procedure | Details |
| Spill Cleanup | 1. Remove all ignition sources. 2. Dampen the solid spill with acetone. 3. Transfer the dampened material to a suitable, sealed container. 4. Use absorbent paper with acetone to clean any remaining residue. 5. Wash the contaminated surface with acetone, followed by a soap and water solution.[1][5] |
| Waste Collection | 1. Collect all contaminated materials (e.g., absorbent paper, gloves) in a vapor-tight plastic bag. 2. Seal the bag for disposal.[1][5] 3. For liquid waste containing this compound, use a dedicated, sealable, and compatible container.[6] |
| Personal Protective Equipment (PPE) | - Safety glasses with side shields or goggles. - Chemical-resistant gloves. - Laboratory coat.[4] |
Detailed Disposal Protocol
The disposal of this compound waste must be managed in accordance with institutional and local hazardous waste regulations. As an antineoplastic agent, this compound waste should not be mixed with other chemical waste streams.[7]
Experimental Protocol for this compound Waste Disposal:
-
Segregation: Isolate all waste materials contaminated with this compound. This includes stock containers, solutions, contaminated labware (pipette tips, vials), and contaminated PPE.
-
Waste Categorization: Following general guidelines for antineoplastic agents, waste can be categorized as "trace" or "bulk" contaminated waste.[8]
-
Trace Contaminated Waste: Items with minimal residual amounts of this compound (e.g., empty vials, used gloves, and gowns). These should be collected in a designated hazardous waste container, clearly labeled as "Trace Antineoplastic Waste."
-
Bulk Contaminated Waste: Materials with significant amounts of this compound, such as unused solutions or heavily contaminated items. These should be collected in a separate, robust, and clearly labeled "Bulk Antineoplastic Waste" container.
-
-
Container Management: Ensure all waste containers are made of compatible materials, are properly sealed to prevent leakage, and are labeled with the contents ("this compound Waste") and the appropriate hazard symbols.
-
Storage: Store waste containers in a designated, secure area away from incompatible materials.
-
Regulatory Consultation: Before final disposal, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department and local environmental regulatory agencies for guidance on acceptable disposal practices, as regulations for land treatment or burial are subject to change.[1]
-
Arranging Disposal: Contact a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the this compound waste.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: this compound Waste Disposal Workflow Diagram.
References
- 1. Acronycine | C20H19NO3 | CID 345512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. drexel.edu [drexel.edu]
- 4. tcichemicals.com [tcichemicals.com]
- 5. ACRONYCINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. web.uri.edu [web.uri.edu]
- 8. Disposal of antineoplastic wastes at the National Institutes of Health - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
